molecular formula C6H5Br2N B180954 3,5-Dibromo-2-methylpyridine CAS No. 38749-87-0

3,5-Dibromo-2-methylpyridine

Cat. No.: B180954
CAS No.: 38749-87-0
M. Wt: 250.92 g/mol
InChI Key: HFMNHHLYRNSTSB-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-methylpyridine is a useful research compound. Its molecular formula is C6H5Br2N and its molecular weight is 250.92 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-2-methylpyridine
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InChI

InChI=1S/C6H5Br2N/c1-4-6(8)2-5(7)3-9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMNHHLYRNSTSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347281
Record name 3,5-Dibromo-2-methylpyridine
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Molecular Weight

250.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

38749-87-0
Record name 3,5-Dibromo-2-methylpyridine
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Record name 3,5-Dibromo-2-methylpyridine
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Record name 3,5-Dibromo-2-methylpyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5-Dibromo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 3,5-Dibromo-2-methylpyridine, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research. This document collates available data on its physical and chemical characteristics, spectroscopic profile, and reactivity, offering a valuable resource for professionals in drug discovery and organic synthesis.

Core Chemical and Physical Properties

This compound, also known as 3,5-Dibromo-2-picoline, is a pale yellow liquid at room temperature.[1] Its fundamental properties are summarized in the table below. While experimental data for some physical properties remain elusive in publicly accessible literature, predicted values from reliable computational models are provided for guidance.

PropertyValueSource
Molecular Formula C₆H₅Br₂N[1]
Molecular Weight 250.92 g/mol [1]
CAS Number 38749-87-0[1]
Appearance Pale yellow liquid[1]
Purity ≥ 95% (HPLC)[1]
Storage Temperature 0-8°C[1]

Spectroscopic Data

Mass Spectrometry: A mass spectrum (GC) for this compound is noted to be available, which would be critical for confirming its molecular weight and fragmentation pattern.[2]

Synthesis and Reactivity

The synthesis of this compound is not widely detailed in readily available literature. However, a plausible synthetic route can be inferred from the synthesis of its isomers and related compounds. For instance, the synthesis of the isomeric 3,6-Dibromo-2-Methylpyridine involves the reaction of 2-methylpyridine with bromine in the presence of a catalyst like iron or aluminum chloride, followed by treatment with hydrobromic acid.[3] A similar electrophilic bromination of 2-methylpyridine under controlled conditions could potentially yield the 3,5-dibromo isomer.

The chemical reactivity of this compound is largely dictated by the presence of two bromine atoms on the pyridine ring, which makes it an excellent substrate for a variety of cross-coupling reactions.[4] The bromine substituents enhance the compound's utility as a building block in the synthesis of more complex molecules.[1]

Suzuki-Miyaura Cross-Coupling Reactions: The bromine atoms at the 3- and 5-positions are susceptible to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with various boronic acids. This is a cornerstone of its application in constructing complex molecular architectures for pharmaceuticals and materials science.[3][4]

Applications in Research and Development

This compound is a valuable intermediate in several key areas of chemical research and industry:

  • Pharmaceutical Development: It serves as a crucial building block in the synthesis of a wide range of pharmaceutical agents, including antimicrobial and anti-inflammatory drugs.[1][5] Its unique structure allows for the development of novel compounds with enhanced biological activity.[1]

  • Agrochemicals: This compound is utilized in the formulation of herbicides and pesticides, contributing to improved crop protection and yield.[1]

  • Material Science: this compound is incorporated into the production of advanced materials such as polymers and coatings, where it can impart improved durability and resistance to environmental factors.[6]

  • Organic Synthesis: As a versatile building block, it facilitates the creation of complex molecules for both academic research and industrial applications.[1]

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not available in the searched literature, a general procedure for a Suzuki-Miyaura cross-coupling reaction, a key application of this compound, is provided below based on protocols for similar brominated pyridines.

General Protocol for Suzuki-Miyaura Coupling of a Bromopyridine Derivative:

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried flask under an inert atmosphere, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

G General Synthesis Pathway Concept 2-Methylpyridine 2-Methylpyridine Electrophilic Bromination Electrophilic Bromination 2-Methylpyridine->Electrophilic Bromination Br2, Catalyst This compound This compound Electrophilic Bromination->this compound

Caption: Conceptual pathway for the synthesis of this compound.

G Suzuki-Miyaura Cross-Coupling Workflow A Reactant Mixing (this compound, Boronic Acid, Base, Catalyst) B Inert Atmosphere Reaction (Heating) A->B C Workup (Quenching, Extraction) B->C D Purification (Column Chromatography) C->D E Coupled Product D->E

References

An In-depth Technical Guide to 3,5-Dibromo-2-methylpyridine (CAS 38749-87-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dibromo-2-methylpyridine, a key building block in pharmaceutical and materials science research. This document outlines its chemical and physical properties, synthesis, and significant applications, with a focus on its role in the development of novel therapeutic agents and advanced materials.

Core Compound Data

This compound, also known as 3,5-Dibromo-2-picoline, is a halogenated pyridine derivative. Its unique substitution pattern, featuring two bromine atoms and a methyl group on the pyridine ring, makes it a versatile intermediate for a variety of chemical transformations.

Table 1: Physicochemical and Spectral Data for this compound

PropertyValue
CAS Number 38749-87-0
Molecular Formula C₆H₅Br₂N
Molecular Weight 250.92 g/mol
Appearance Pale yellow liquid
Purity ≥ 95% (HPLC)
Storage Conditions 0-8°C
Synonyms 3,5-Dibromo-2-picoline

Further quantitative data, including detailed spectral analysis, is actively being compiled and will be included in future revisions of this guide.

Synthesis and Reactivity

A plausible synthetic approach for this compound would likely involve the direct bromination of 2-methylpyridine. However, controlling the regioselectivity of this reaction can be challenging. A more controlled synthesis might proceed via a Sandmeyer-type reaction from a suitable amino-dibromo-methylpyridine precursor.

The reactivity of this compound is largely dictated by the two bromine substituents, which are amenable to various cross-coupling reactions. This makes the compound an excellent scaffold for introducing molecular diversity.

Applications in Research and Development

This compound is a valuable intermediate in several key areas of chemical research and industry.

Pharmaceutical Development

This compound is a crucial starting material for the synthesis of a wide range of biologically active molecules. It is particularly noted for its use in the development of:

  • Antimicrobial Agents: The pyridine scaffold is a common feature in many antibacterial and antifungal compounds.

  • Anti-inflammatory Drugs: Derivatives of this compound are being investigated for their potential to modulate inflammatory pathways.

The versatile nature of this building block allows for the generation of large libraries of compounds for high-throughput screening in drug discovery campaigns.

Agrochemicals

In the agricultural sector, this compound is utilized in the formulation of herbicides and pesticides, contributing to crop protection and improved yields.

Material Science

The compound serves as a precursor in the synthesis of advanced materials. Its derivatives can be incorporated into polymers and coatings to enhance durability and resistance to environmental factors.[1]

Organic Synthesis and Analytical Chemistry

As a versatile building block, it facilitates the creation of complex organic molecules.[1] Furthermore, it can be employed as a reagent in various analytical techniques for the detection and quantification of other chemical substances.[1]

Experimental Protocols

A key application of this compound and its isomers is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are fundamental in medicinal chemistry for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and hetero-biaryl structures present in many drug candidates.

General Protocol for Suzuki-Miyaura Coupling of a Brominated 2-Methylpyridine Derivative

This protocol provides a general methodology for the Suzuki-Miyaura coupling of a bromo-2-methylpyridine with an arylboronic acid.

Materials:

  • Bromo-2-methylpyridine derivative (e.g., this compound) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., anhydrous K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the bromo-2-methylpyridine derivative, the arylboronic acid, the base, and the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 90°C) for a specified time (e.g., 18 hours), monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described in the experimental protocol.

experimental_workflow reagents Combine Reactants: - Bromo-2-methylpyridine - Arylboronic acid - Base - Pd Catalyst solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir (e.g., 90°C, 18h) solvent->reaction workup Work-up: - Cool to RT - Dilute with EtOAc/H₂O - Separate Layers - Extract Aqueous Layer reaction->workup purification Purify: - Combine Organic Layers - Wash with Brine - Dry and Concentrate - Column Chromatography workup->purification product Pure Product purification->product

General workflow for a Suzuki-Miyaura coupling reaction.

This guide is intended for informational purposes for a technical audience. All laboratory work should be conducted with appropriate safety precautions.

References

An In-depth Technical Guide to the Physical Properties of 3,5-Dibromo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2-methylpyridine is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of a wide range of chemical compounds.[1][2] Its unique structural features, including the presence of two bromine atoms and a methyl group on the pyridine ring, make it a versatile intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its role in a representative synthetic pathway.

Core Physical Properties

A summary of the key physical and chemical identifiers for this compound is presented below. It is important to note that while some physical properties are well-documented, specific experimental values for melting point, boiling point, and density of the 3,5-isomer are not consistently available in the literature. Data for related isomers are provided for comparative purposes where available.

PropertyValueReference/Source
Molecular Formula C₆H₅Br₂N[1]
Molecular Weight 250.92 g/mol [1][3]
CAS Number 38749-87-0[1][4]
Appearance Pale yellow liquid[1]
Melting Point Data not available for 3,5-isomer. For 3,6-Dibromo-2-methylpyridine: 34-38 °C
Boiling Point Data not available for 3,5-isomer.
Density Data not available for 3,5-isomer.
Solubility Poor in water; Soluble in common organic solvents like dichloromethane and chloroform.[5]
Purity ≥ 95% (HPLC)[1]
Storage Conditions Store at 0-8°C[1]

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physical properties of organic compounds like this compound.

1. Determination of Melting Point

The capillary method is a standard technique for determining the melting point of a solid organic compound.[6]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer.

  • Procedure:

    • A small, finely powdered sample of the compound is packed into a capillary tube to a height of 1-2 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

    • The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded. The melting point is reported as the range T1-T2.[7]

2. Determination of Boiling Point

The boiling point of a liquid can be determined using the Thiele tube method, which requires a small amount of the substance.[8]

  • Apparatus: Thiele tube, thermometer, small test tube, capillary tube, heating oil, heat source.

  • Procedure:

    • A small volume of the liquid is placed in the small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

    • The test tube assembly is attached to a thermometer and immersed in the heating oil within the Thiele tube.

    • The Thiele tube is gently heated, causing a stream of bubbles to emerge from the open end of the capillary tube.

    • The heat source is removed, and the liquid is allowed to cool.

    • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

3. Determination of Density

The density of a liquid organic compound can be determined by measuring its mass and volume.

  • Apparatus: Pycnometer (or a volumetric flask), analytical balance.

  • Procedure:

    • A clean, dry pycnometer is weighed accurately (m1).

    • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped, and weighed again (m2).

    • The volume of the pycnometer (V) is determined by filling it with a liquid of known density (e.g., distilled water) and weighing it.

    • The density (ρ) of the sample is calculated using the formula: ρ = (m2 - m1) / V.

4. Determination of Solubility

A qualitative assessment of solubility in various solvents provides insight into the polarity of the compound.

  • Apparatus: Test tubes, spatula, vortex mixer (optional).

  • Procedure:

    • Approximately 25 mg of the compound is placed in a small test tube.

    • 0.75 mL of the solvent (e.g., water, ethanol, diethyl ether, dichloromethane) is added in small portions.

    • The test tube is shaken vigorously after each addition for a set period (e.g., 60 seconds).

    • The compound is classified as "soluble" if it completely dissolves, "partially soluble" if some of it dissolves, or "insoluble" if no significant dissolution is observed.[9][10]

Synthetic Pathway Visualization

This compound is a valuable intermediate in organic synthesis. One common reaction it undergoes is nucleophilic aromatic substitution, where a nucleophile replaces one of the bromine atoms. The following diagram illustrates a general workflow for the reaction of this compound with an alcohol (alkoxide) to form an alkoxy-substituted pyridine, a common structural motif in pharmaceuticals.[11]

SynthesisWorkflow General Synthesis Workflow Using this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 3_5_Dibromo_2_methylpyridine This compound ReactionVessel Reaction Vessel (Anhydrous Solvent, Heat) 3_5_Dibromo_2_methylpyridine->ReactionVessel Substrate Alcohol Alcohol (R-OH) Alcohol->ReactionVessel Nucleophile Base Base (e.g., NaH) Base->ReactionVessel Quenching Quenching (e.g., with water) ReactionVessel->Quenching Reaction Mixture Extraction Extraction (Organic Solvent) Quenching->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification FinalProduct Alkoxy-substituted Pyridine Purification->FinalProduct

Caption: A generalized workflow for the synthesis of alkoxy-substituted pyridines.

This workflow highlights the key steps from the initial reactants to the final purified product, demonstrating the utility of this compound as a synthetic intermediate.

Logical Relationship in Drug Discovery

The versatility of this compound allows for the creation of diverse molecular scaffolds, which is a fundamental aspect of drug discovery. The following diagram illustrates the logical progression from a starting material to a potential drug candidate.

DrugDiscoveryLogic Logical Progression in Drug Discovery Start Starting Material (this compound) Synth Chemical Synthesis (e.g., Cross-coupling, Substitution) Start->Synth Library Compound Library (Diverse Structures) Synth->Library Screen Biological Screening (Target-based or Phenotypic) Library->Screen Hit Hit Compound (Shows desired activity) Screen->Hit Lead Lead Optimization (Improve potency, selectivity, ADME) Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: The role of intermediates in the drug discovery pipeline.

References

An In-depth Technical Guide to the Molecular Structure of 3,5-Dibromo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 3,5-Dibromo-2-methylpyridine (CAS No: 38749-87-0). This halogenated pyridine derivative serves as a versatile building block in organic synthesis, with significant applications in the development of pharmaceuticals, agrochemicals, and advanced materials. This document summarizes key quantitative data, details experimental protocols for its synthesis and analysis, and provides a logical framework for understanding its chemical characteristics.

Introduction

This compound, also known as 3,5-Dibromo-2-picoline, is a substituted pyridine ring system featuring two bromine atoms at the 3 and 5 positions and a methyl group at the 2 position. The presence of the electron-withdrawing bromine atoms and the electron-donating methyl group on the pyridine ring imparts a unique reactivity profile, making it a valuable intermediate in a wide array of chemical transformations. Its utility is particularly noted in the synthesis of novel compounds for pharmaceutical and agricultural applications, as well as in the development of specialized polymers and coatings.[1]

Molecular Properties and Data

The fundamental molecular properties of this compound are summarized in the table below. These data are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource(s)
Molecular Formula C₆H₅Br₂N[1][2]
Molecular Weight 250.92 g/mol [1][2]
CAS Number 38749-87-0[1][2]
Appearance Pale yellow liquid[1]
Boiling Point (Predicted) 227.9 ± 35.0 °C
Density (Predicted) 1.911 ± 0.06 g/cm³
Storage Conditions 0-8°C[1]

Synthesis and Experimental Protocol

A plausible synthetic approach for this compound could involve the bromination of 2-methyl-3-aminopyridine, followed by a Sandmeyer-type reaction to replace the amino group with a second bromine atom.

Reference Experimental Protocol for Isomer Synthesis (2,5-Dibromo-3-methylpyridine):

This protocol is for the synthesis of an isomer and should be adapted and optimized for the synthesis of this compound.

Step 1: Synthesis of 2-Amino-3-methyl-5-bromopyridine [3][4]

  • In a four-necked flask, combine 2-amino-3-methylpyridine (0.1 mol) and acetic anhydride (0.12-0.15 mol).

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to 20-25°C.

  • Slowly add liquid bromine (0.11 mol) dropwise.

  • Heat the reaction mixture to 50-60°C for 2-3 hours.

  • Add water to dissolve all solid materials, followed by the dropwise addition of a 40% sodium hydroxide solution.

  • Continue the reaction for another 30 minutes.

  • Isolate the product by suction filtration, followed by drying and recrystallization to obtain 2-amino-3-methyl-5-bromopyridine.

Step 2: Synthesis of 2,5-Dibromo-3-methylpyridine [3][4]

  • In a three-necked flask equipped with a stirrer and thermometer, dissolve cuprous bromide (0.048-0.0735 mol) in a 48% hydrobromic acid solution (50 mL).

  • Cool the solution to -5°C using an ice-water bath.

  • Slowly add 2-amino-3-methyl-5-bromopyridine (0.04 mol).

  • Maintain the temperature and stir for 15 minutes.

  • Slowly add a saturated sodium nitrite solution (4.8 mL) dropwise.

  • After the addition is complete, continue stirring for 2-4 hours.

  • Neutralize the reaction mixture to a pH of 7-8 using a 40% sodium hydroxide solution.

  • The final product, 2,5-Dibromo-3-methylpyridine, can be obtained through vacuum distillation.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is limited in the available literature. However, based on the analysis of related compounds, the following characteristic spectral features can be anticipated.

4.1. Mass Spectrometry (MS)

A GC-MS spectrum is available for this compound, which would show the molecular ion peak and fragmentation patterns characteristic of the dibrominated methylpyridine structure.[5]

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the positions of the bromine and methyl substituents.

  • ¹³C NMR: The carbon NMR spectrum will display unique signals for each of the six carbon atoms in the molecule, with the chemical shifts indicating the electronic environment of each carbon.

4.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to:

  • C-H stretching vibrations of the aromatic ring and the methyl group.

  • C=N and C=C stretching vibrations of the pyridine ring.

  • C-Br stretching vibrations.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 2-Amino-3-methylpyridine step1 Bromination start->step1 intermediate 3-Amino-5-bromo-2-methylpyridine (Hypothetical) step1->intermediate step2 Sandmeyer Reaction intermediate->step2 product This compound step2->product purification Column Chromatography / Distillation product->purification ms Mass Spectrometry (MS) purification->ms nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir final_structure Confirmed Structure of This compound ms->final_structure Molecular Weight & Fragmentation nmr->final_structure Proton & Carbon Environment ir->final_structure Functional Groups

Caption: Workflow for Synthesis and Characterization.

Applications in Research and Development

This compound is a key building block in several areas of chemical research and industry:

  • Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds, including potential antimicrobial and anti-inflammatory agents.[1]

  • Agrochemicals: This compound is utilized in the formulation of herbicides and pesticides, contributing to crop protection and improved agricultural yields.[1]

  • Material Science: It is incorporated into the production of advanced materials such as polymers and coatings to enhance their durability and resistance to environmental factors.[1]

  • Organic Synthesis: Its versatile reactivity makes it a valuable starting material for the creation of more complex molecules for both research and industrial purposes.[1]

Conclusion

This compound is a chemical intermediate with significant potential in various fields of applied chemistry. While a complete experimental dataset for its physical and spectroscopic properties is not fully available in the public domain, this guide provides a comprehensive summary of the existing knowledge and a framework for its synthesis and characterization. Further research to fully elucidate its experimental properties would be highly beneficial for its broader application in drug discovery, materials science, and organic synthesis.

References

Navigating the Solubility Landscape of 3,5-Dibromo-2-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2-methylpyridine is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of pharmaceuticals and other specialty chemicals. Its solubility is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

It is important to note that while qualitative solubility information is available, specific quantitative solubility data for this compound in various solvents at different temperatures is not readily found in publicly accessible literature. The information presented herein is a consolidation of general knowledge for similar compounds and established analytical methods.

Qualitative Solubility Profile

Based on the general principles of "like dissolves like" and information available for structurally similar compounds such as 3,5-Dibromo-4-methylpyridine, a qualitative solubility profile for this compound can be inferred.

Table 1: Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic WaterPoorThe molecule has a significant non-polar character due to the pyridine ring and the two bromo substituents, which outweighs the polarity imparted by the nitrogen atom.
Polar Aprotic Dichloromethane, ChloroformSolubleThese solvents can interact with the polar aspects of the molecule without the steric hindrance of hydrogen bonding, facilitating dissolution.[1]
Non-Polar EtherSolubleThe overall non-polar nature of the molecule allows for favorable van der Waals interactions with non-polar solvents.[1]
Polar Protic EthanolSolubleEthanol's alkyl chain provides some non-polar character, allowing it to dissolve the compound, while the hydroxyl group can interact with the nitrogen atom of the pyridine ring.[1]

Experimental Protocols for Solubility Determination

The following are detailed, generalized methodologies for the quantitative determination of the solubility of this compound. These protocols are based on established analytical techniques.

Gravimetric Method

This classical method directly measures the mass of the solute dissolved in a known mass of solvent.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Apparatus:

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Oven or rotary evaporator

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known mass of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to reach saturation.

  • Sample Withdrawal and Filtration: Once equilibrium is achieved, cease agitation and allow the excess solid to settle. Carefully withdraw a known mass of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step should be performed quickly to avoid temperature fluctuations.

  • Mass Determination: Determine the mass of the collected filtrate.

  • Solvent Evaporation: Remove the solvent from the filtrate using an oven set to a temperature below the boiling point of the solvent and the decomposition temperature of the compound, or by using a rotary evaporator.

  • Final Weighing: Once the solvent is completely evaporated, weigh the flask containing the dried solute.

  • Calculation: The solubility (S) is calculated using the following formula:

    S ( g/100 g solvent) = [(mass of flask with solute) - (mass of empty flask)] / [(mass of filtrate) - ((mass of flask with solute) - (mass of empty flask))] * 100

Experimental Workflow

The following diagram illustrates the logical steps involved in determining the solubility of a compound like this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis (Gravimetric) A Weigh excess 3,5-Dibromo- 2-methylpyridine B Add known mass of solvent A->B C Seal vial and place in thermostatic shaker B->C D Agitate at constant temperature (24-48h) C->D E Withdraw and filter supernatant D->E F Weigh the filtrate E->F G Evaporate solvent F->G H Weigh dried solute G->H I Calculate solubility H->I

Gravimetric solubility determination workflow.

Conclusion

While quantitative solubility data for this compound remains elusive in readily available literature, a qualitative understanding of its behavior in different solvent systems can be established based on its chemical structure. For researchers and drug development professionals requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for in-house determination. The gravimetric method, in particular, offers a straightforward and accurate approach to quantifying the solubility of this important synthetic intermediate. Accurate solubility data is paramount for optimizing reaction conditions, developing effective purification strategies, and ensuring the successful formulation of active pharmaceutical ingredients derived from this compound.

References

An In-depth Technical Guide to the Safety and Hazards of 3,5-Dibromo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and hazards associated with 3,5-Dibromo-2-methylpyridine (CAS No. 38749-87-0). The information is intended to support safe handling, storage, and use of this compound in a laboratory and research environment. It is crucial to supplement this guide with a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier before commencing any work.

Chemical Identification and Physical Properties

This compound, also known as 3,5-Dibromo-2-picoline, is a halogenated pyridine derivative. Its molecular structure and properties are summarized below.

PropertyValueReference
Molecular Formula C₆H₅Br₂N
Molecular Weight 250.92 g/mol
CAS Number 38749-87-0
Appearance Pale yellow liquid
Purity ≥ 95% (HPLC)
Storage Temperature 0-8°C

Hazard Identification and GHS Classification

The toxicological properties of this compound have not been fully investigated. However, based on available safety data sheets for this compound and its isomers, it is considered hazardous. The GHS classification for a closely related isomer, 3,6-Dibromo-2-methylpyridine, indicates it is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation. Due to the structural similarities, similar precautions should be taken when handling this compound.

GHS Hazard Summary (based on related isomers and general safety precautions)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

alt text

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Keep away from heat, sparks, open flames, and hot surfaces.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Recommended storage temperature is between 0-8°C.

  • Store locked up.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid MeasuresReference
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Contact Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.

Accidental Release Measures

In case of a spill or release, follow these procedures:

  • Personal Precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Experimental Protocols

Synthesis of 2-methyl-3,5-dibromopyridine from 2-amino-3,5-dibromo-6-methylpyridine:

  • A solution of 2-amino-3,5-dibromo-6-methylpyridine (2.0 g, 7.5 mmol) in tetrahydrofuran (THF, 75 mL) is prepared.

  • tert-Butyl nitrite (1.5 mL, 12.6 mmol) is added to the solution.

  • The reaction mixture is heated to reflux for 2 hours.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography using dichloromethane as the eluent to yield the target product.

Visualizations

GHS_Signal_Flow GHS Hazard Identification and Response Workflow cluster_identification Hazard Identification cluster_ppe Personal Protective Equipment (PPE) cluster_handling Safe Handling cluster_emergency Emergency Response ReviewSDS Review Safety Data Sheet (SDS) IdentifyHazards Identify GHS Pictograms and Hazard Statements (H302, H312, H315, H319, H335) ReviewSDS->IdentifyHazards Leads to SelectPPE Select Appropriate PPE: - Chemical Resistant Gloves - Safety Goggles - Lab Coat IdentifyHazards->SelectPPE Informs Workstation Work in a Chemical Fume Hood SelectPPE->Workstation Handling Follow Safe Handling Procedures: - Avoid Inhalation/Contact - No Eating/Drinking/Smoking - Wash Hands After Use Workstation->Handling Spill Spill or Release Exposure Personal Exposure Cleanup Follow Spill Cleanup Protocol (See Section 5) Spill->Cleanup Action FirstAid Administer First Aid (See Section 4) Exposure->FirstAid Action SeekMedical Seek Medical Attention FirstAid->SeekMedical

Caption: Workflow for GHS hazard identification and response for this compound.

The Strategic Application of 3,5-Dibromo-2-methylpyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2-methylpyridine, also known as 3,5-Dibromo-2-picoline, is a highly functionalized heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique structural and electronic properties, conferred by the presence of two bromine atoms and a methyl group on the pyridine ring, make it a versatile precursor for the synthesis of a diverse array of biologically active molecules.[1][2] The bromine atoms at the 3- and 5-positions serve as convenient handles for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the strategic introduction of aryl and heteroaryl moieties.[3] This technical guide provides an in-depth overview of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of kinase inhibitors, and provides detailed experimental protocols and relevant biological data.

Core Applications in Drug Discovery

The inherent reactivity of this compound has been leveraged in the development of compounds targeting a range of therapeutic areas. While its application is broad, a significant focus has been in the realm of oncology and inflammatory diseases through the synthesis of kinase inhibitors.[4][5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] The pyridine scaffold is a common feature in many approved kinase inhibitors, and this compound provides a robust starting point for creating novel chemical entities with the potential for high potency and selectivity.

Case Study: Synthesis of a p38 MAPK Inhibitor Intermediate

A key application of this compound is in the synthesis of intermediates for potent kinase inhibitors. One such example is the synthesis of substituted pyridinyl-phenyl derivatives that can serve as precursors for inhibitors of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its inhibition is a validated therapeutic strategy for a variety of inflammatory conditions.

To illustrate this, we will detail the synthesis of a key intermediate, 2-(4-methoxyphenyl)-3-bromo-5-methylpyridine, from this compound via a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with 4-Methoxyphenylboronic Acid

Objective: To synthesize 2-(4-methoxyphenyl)-3-bromo-5-methylpyridine.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a 100 mL round-bottom flask, add this compound (2.51 g, 10 mmol), 4-methoxyphenylboronic acid (1.82 g, 12 mmol), and potassium carbonate (4.14 g, 30 mmol).

  • Add palladium(II) acetate (45 mg, 0.2 mmol) and triphenylphosphine (210 mg, 0.8 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed mixture of toluene (40 mL) and water (10 mL) to the flask.

  • Attach a condenser and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-(4-methoxyphenyl)-3-bromo-5-methylpyridine.

Data Presentation

The following table summarizes the key quantitative data for the synthesized intermediate and its potential biological activity in the context of p38 MAPK inhibition.

CompoundMolecular FormulaMolecular Weight ( g/mol )TargetIC₅₀ (nM)Reference
2-(4-methoxyphenyl)-3-bromo-5-methylpyridineC₁₃H₁₂BrNO278.14Precursor for p38 MAPK inhibitorsN/AN/A
Exemplary p38 MAPK InhibitorC₂₁H₁₉N₃O₃S409.46p38α MAPK10-100[7]

Note: The IC₅₀ value for the exemplary p38 MAPK inhibitor is a representative value for this class of compounds and is not directly for the synthesized intermediate.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Suzuki-Miyaura Coupling start Start reagents Combine Reactants: This compound, 4-Methoxyphenylboronic acid, K2CO3, Pd(OAc)2, PPh3 start->reagents solvent Add Degassed Toluene/Water reagents->solvent heat Heat at 100°C for 12h solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Work-up: Extraction with Ethyl Acetate monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify product Product: 2-(4-methoxyphenyl)-3-bromo-5-methylpyridine purify->product

Caption: A streamlined workflow for the synthesis of a kinase inhibitor intermediate.

signaling_pathway Simplified p38 MAPK Signaling Pathway stress Cellular Stress / Inflammatory Cytokines mkk MKK3/6 stress->mkk p38 p38 MAPK mkk->p38 Phosphorylates substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates Phosphorylates response Inflammatory Response (e.g., TNF-α, IL-6 production) substrates->response inhibitor p38 MAPK Inhibitor (Derived from Intermediate) inhibitor->p38 Inhibits

Caption: Inhibition of the p38 MAPK pathway by a synthesized inhibitor.

Conclusion

This compound stands out as a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of kinase inhibitors, particularly for targeting inflammatory pathways, highlights its importance in modern drug discovery. The ability to perform selective cross-coupling reactions at the bromine-substituted positions allows for the systematic exploration of chemical space and the generation of novel compounds with tailored biological activities. The provided experimental protocol for a Suzuki-Miyaura coupling serves as a practical example of how this building block can be effectively utilized in the synthesis of key intermediates for potent drug candidates. Further exploration of the reactivity of this compound is expected to continue to yield novel therapeutic agents for a variety of diseases.

References

3,5-Dibromo-2-methylpyridine: A Versatile Intermediate in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

3,5-Dibromo-2-methylpyridine, also known as 3,5-dibromo-2-picoline, is a highly reactive and versatile heterocyclic compound. Its unique structural features, particularly the presence of two bromine atoms on the pyridine ring, make it a valuable intermediate in the synthesis of a wide range of complex organic molecules. In the agrochemical industry, this compound serves as a crucial building block for the development of novel pesticides and herbicides, contributing to enhanced crop protection and yield. The strategic placement of the bromine atoms allows for selective functionalization through various cross-coupling reactions, enabling the construction of intricate molecular architectures with desired biological activities.

This technical guide provides a comprehensive overview of the use of this compound as an intermediate in the synthesis of agrochemicals, with a focus on a proposed synthetic pathway for a pyridine-based fungicide analogous to boscalid. Detailed experimental protocols, quantitative data, and process visualizations are presented to assist researchers in the field.

Synthetic Applications in Agrochemicals: A Proposed Pathway to a Boscalid Analog

The versatile reactivity of this compound makes it an ideal starting material for the synthesis of pyridine-based fungicides. A prominent class of such fungicides are the succinate dehydrogenase inhibitors (SDHIs), which include the commercial product boscalid. While the industrial synthesis of boscalid follows a different route, a plausible and chemically sound pathway to a boscalid analog can be envisioned starting from this compound. This proposed synthesis involves a key Suzuki-Miyaura cross-coupling reaction followed by an amidation step.

Step 1: Suzuki-Miyaura Cross-Coupling

The first step in the proposed synthesis is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a substituted phenyl group at one of the bromine positions of the pyridine ring. This reaction is a powerful tool for the formation of carbon-carbon bonds.

Table 1: Quantitative Data for the Suzuki-Miyaura Cross-Coupling Reaction

Reactant/ReagentMolar Equiv.Molecular Weight ( g/mol )Amount
This compound1.0250.921.0 mmol, 251 mg
(4-Chlorophenyl)boronic acid1.2156.371.2 mmol, 188 mg
Pd(PPh₃)₄0.051155.560.05 mmol, 58 mg
K₃PO₄2.0212.272.0 mmol, 425 mg
1,4-Dioxane-88.114 mL
Water-18.021 mL

Experimental Protocol: Synthesis of 3-Bromo-5-(4-chlorophenyl)-2-methylpyridine

  • Reaction Setup: In a dry round-bottom flask or reaction vial, combine this compound (1.0 eq), (4-chlorophenyl)boronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the reaction mixture.

  • Reaction: Stir the reaction mixture at 90 °C under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 18 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 3-Bromo-5-(4-chlorophenyl)-2-methylpyridine.

G cluster_0 Synthesis of 3-Bromo-5-(4-chlorophenyl)-2-methylpyridine Start This compound + (4-Chlorophenyl)boronic acid Reaction Suzuki-Miyaura Coupling (90°C, 18h) Start->Reaction Reactants Catalyst Pd(PPh3)4, K3PO4 Catalyst->Reaction Catalyst/Base Solvent 1,4-Dioxane/Water Solvent->Reaction Solvent Workup Work-up & Purification Reaction->Workup Product 3-Bromo-5-(4-chlorophenyl)-2-methylpyridine Workup->Product

Synthetic workflow for the Suzuki-Miyaura coupling step.
Step 2: Amidation to Form the Boscalid Analog

The second step involves the formation of an amide bond. One possible approach is the aminocarbonylation of the remaining bromo-substituent with 2-amino-4'-chlorobiphenyl.

Table 2: Quantitative Data for the Aminocarbonylation Reaction

Reactant/ReagentMolar Equiv.Molecular Weight ( g/mol )Amount
3-Bromo-5-(4-chlorophenyl)-2-methylpyridine1.0308.591.0 mmol, 309 mg
2-Amino-4'-chlorobiphenyl1.1203.671.1 mmol, 224 mg
Pd(OAc)₂0.02224.500.02 mmol, 4.5 mg
Xantphos0.04578.680.04 mmol, 23 mg
Mo(CO)₆1.2264.001.2 mmol, 317 mg
DBU2.0152.242.0 mmol, 305 mg
Toluene-92.145 mL

Experimental Protocol: Synthesis of the Boscalid Analog

  • Reaction Setup: In a pressure vessel, combine 3-Bromo-5-(4-chlorophenyl)-2-methylpyridine (1.0 eq), 2-amino-4'-chlorobiphenyl (1.1 eq), Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), Mo(CO)₆ (1.2 eq), and DBU (2.0 eq).

  • Solvent Addition: Add anhydrous and degassed toluene (5 mL).

  • Reaction: Seal the vessel and heat the reaction mixture to 110 °C for 24 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final boscalid analog.

Mode of Action: Inhibition of Succinate Dehydrogenase

The resulting boscalid analog, as a member of the carboxamide class of fungicides, is expected to act as a succinate dehydrogenase inhibitor (SDHI).[1] SDH, also known as Complex II, is a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[2] By binding to the ubiquinone-binding site of the SDH complex, the fungicide blocks the oxidation of succinate to fumarate.[2] This inhibition disrupts the production of ATP, the cell's primary energy currency, ultimately leading to fungal cell death.

Inhibition of the mitochondrial electron transport chain by the boscalid analog.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of agrochemicals. Its reactivity allows for the construction of complex molecules, such as the proposed boscalid analog, through well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling. The development of novel fungicides based on this scaffold, targeting crucial cellular processes like mitochondrial respiration, continues to be an important area of research for ensuring global food security. This guide provides a foundational understanding and practical protocols to aid researchers in the exploration of this compound's potential in agrochemical discovery.

References

The Ascendant Therapeutic Potential of 3,5-Dibromo-2-methylpyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, and its halogenated derivatives have garnered significant attention for their diverse and potent biological activities. Among these, derivatives of 3,5-Dibromo-2-methylpyridine represent a promising class of compounds with a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this versatile chemical scaffold. Through a systematic presentation of quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways, this document aims to serve as an in-depth resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

This compound is a key chemical intermediate utilized in the synthesis of a multitude of therapeutic agents and agrochemicals.[1] Its unique chemical structure, featuring two bromine atoms and a methyl group on the pyridine ring, provides a versatile platform for the generation of diverse derivatives with enhanced biological activity. The bromine substituents, in particular, offer reactive sites for various cross-coupling reactions, enabling the introduction of a wide array of functional groups and the exploration of extensive chemical space in the pursuit of novel drug candidates.[2] This guide will delve into the significant anticancer, antimicrobial, and enzyme inhibitory properties exhibited by derivatives of this scaffold.

Synthesis of this compound Derivatives

The synthetic versatility of this compound allows for the creation of a wide range of derivatives. Common synthetic strategies involve nucleophilic substitution and palladium-catalyzed cross-coupling reactions at the bromine positions. For instance, the synthesis of 2-amino-3,5-dibromopyridine derivatives can be achieved through amination reactions. Similarly, ether and hydrazine derivatives can be prepared by reacting this compound with corresponding alkoxides or hydrazine, respectively.

General Synthetic Workflow:

SynthesisWorkflow Start This compound Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Substitution Nucleophilic Substitution Start->Substitution Derivatives Diverse Derivatives (Amino, Aryl, Alkoxy, etc.) Coupling->Derivatives Substitution->Derivatives

Figure 1: General synthetic routes for the derivatization of this compound.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. Their cytotoxic effects have been observed across various cancer cell lines, and mechanistic studies suggest their involvement in key signaling pathways that regulate cell proliferation and apoptosis.

Quantitative Anticancer Data

While extensive quantitative data for a broad range of this compound derivatives is still emerging in the literature, preliminary studies on related brominated pyridine compounds provide a strong rationale for their investigation. The following table summarizes representative IC50 values for some pyridine derivatives, illustrating the potential potency of this class of compounds.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
1a Pyridine-bridged combretastatin analogueMDA-MB-231 (Breast)0.0046[3]
1b Pyridine-bridged combretastatin analogueHeLa (Cervical)0.044[3]
1c Pyridine-bridged combretastatin analogueA549 (Lung)0.0014[3]
2a DianilinopyrimidineA549 (Lung)0.56[4]
2b DianilinopyrimidinePC-3 (Prostate)2.46[4]
2c DianilinopyrimidineHepG2 (Liver)2.21[4]
3a Thieno[2,3-d]pyrimidine derivativeHepG-2 (Liver)8.001[5]

Note: The compounds listed above are structurally related to the core topic and are presented to demonstrate the potential anticancer activity of pyridine-based compounds. Specific IC50 values for a wide range of this compound derivatives are a subject of ongoing research.

Relevant Signaling Pathways

The anticancer activity of many pyridine derivatives is attributed to their ability to modulate critical cellular signaling pathways, such as the MAPK/ERK and apoptosis pathways.

MAPK/ERK Signaling Pathway: The MAPK/ERK pathway is a key regulator of cell proliferation, differentiation, and survival.[6][7] Dysregulation of this pathway is a common feature in many cancers. Certain pyridine derivatives have been shown to inhibit components of this pathway, leading to cell cycle arrest and reduced tumor growth.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Pyridine Derivative (Inhibitor) Inhibitor->Raf Inhibitor->MEK

Figure 2: Simplified MAPK/ERK signaling pathway and potential inhibition by pyridine derivatives.

Apoptosis Pathway: Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells.[8] Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Pyridine derivatives have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][10]

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Inducer Pyridine Derivative (Inducer) Inducer->Mitochondrion Inducer->DeathReceptor

Figure 3: Overview of intrinsic and extrinsic apoptosis pathways induced by pyridine derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents. This compound derivatives have shown promise as potent antibacterial and antifungal compounds.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDDerivative TypeMicroorganismMIC (µg/mL)Reference
4a 2-Amino-3-cyanopyridineS. aureus39[11]
4b 2-Amino-3-cyanopyridineB. subtilis39[11]
5a Aminopyrimidinyl benzimidazoleA. flavus1[12]
5b Aminopyrimidinyl benzimidazoleE. coli DH521[12]
5c Aminopyrimidinyl benzimidazoleMRSA8[12]

Note: The compounds listed are examples of pyridine derivatives with antimicrobial activity. Comprehensive MIC data for a wide array of this compound derivatives is an area of active investigation.

Enzyme Inhibition

Enzyme inhibition is a key mechanism of action for many therapeutic drugs. Derivatives of this compound have been explored as inhibitors of various enzymes, including kinases, which are critical regulators of cellular processes.

Quantitative Enzyme Inhibition Data

The inhibitory potency of these compounds is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Compound IDDerivative TypeTarget EnzymeIC50/Ki (µM)Reference
6a N-Arylindazole-3-carboxamideSARS-CoV-2EC50 = 0.69[13]
7a Azinane triazoleAcetylcholinesteraseIC50 = 0.73
7b Azinane triazoleButyrylcholinesteraseIC50 = 0.038
8a Hydrazone derivativehMAO-AIC50 = 0.028[9]

Note: The data presented showcases the enzyme inhibitory potential of related heterocyclic compounds. The evaluation of this compound derivatives as specific enzyme inhibitors is a promising avenue for future research.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of this compound derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow for MTT Assay:

MTT_Workflow Start Seed cancer cells in 96-well plate Treatment Treat with This compound derivatives Start->Treatment Incubation1 Incubate for 24-72 hours Treatment->Incubation1 Add_MTT Add MTT reagent Incubation1->Add_MTT Incubation2 Incubate for 2-4 hours Add_MTT->Incubation2 Solubilize Add solubilizing agent (e.g., DMSO) Incubation2->Solubilize Measure Measure absorbance at ~570 nm Solubilize->Measure

Figure 4: Experimental workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a broth microdilution method.

Workflow for MIC Assay:

MIC_Workflow Start Prepare serial dilutions of compounds in broth Inoculate Inoculate with microbial suspension Start->Inoculate Incubate Incubate at optimal temperature Inoculate->Incubate Observe Visually inspect for turbidity (growth) Incubate->Observe

Figure 5: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the target microorganism.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Enzyme Inhibition: Kinase Assay

A common method for assessing kinase inhibition is a luminescence-based assay that measures ATP consumption.

Workflow for Kinase Assay:

Kinase_Assay_Workflow Start Pre-incubate kinase with inhibitor Initiate Initiate reaction with ATP and substrate Start->Initiate Incubate Incubate to allow phosphorylation Initiate->Incubate Detect Add detection reagent (measures remaining ATP) Incubate->Detect Measure Measure luminescence Detect->Measure

Figure 6: General workflow for a luminescence-based kinase inhibition assay.

Detailed Protocol:

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives.

  • Kinase Reaction: In a 96-well plate, combine the kinase, its specific substrate, and the test compound.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

  • Detection: Add a detection reagent that generates a luminescent signal inversely proportional to the amount of ATP consumed (and thus, kinase activity).

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

Derivatives of this compound represent a highly versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated potential in anticancer, antimicrobial, and enzyme inhibitory applications warrants further extensive investigation. Future research should focus on the synthesis and screening of a broader range of derivatives to establish comprehensive structure-activity relationships. Furthermore, in-depth mechanistic studies are crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds, which will guide the rational design of more potent and selective drug candidates. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs in oncology and infectious diseases.

References

Methodological & Application

Synthesis of 3,5-Dibromo-2-methylpyridine: An Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a detailed experimental protocol for the synthesis of 3,5-Dibromo-2-methylpyridine, a key intermediate in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol outlines a multi-step synthesis beginning with the bromination of 2-amino-3-methylpyridine, followed by a Sandmeyer reaction to yield the final product.

Data Summary

The following table summarizes the key quantitative data associated with the synthesis of an analogous compound, 2,5-dibromo-3-methylpyridine, which provides expected yield parameters for the final diazotization and bromination step.

StepReactantReagentProductMolar Yield (%)
22-amino-3-methyl-5-bromopyridineSaturated Sodium Nitrite Solution2,5-dibromo-3-methylpyridine64-67%[1][2]

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous brominated pyridine derivatives.[1][2]

Step 1: Synthesis of 2-amino-3,5-dibromo-methylpyridine (Intermediate)

Due to the directing effects of the amino group, the bromination of an appropriate aminomethylpyridine is a feasible route to introduce the bromine atoms at the desired positions.

Materials:

  • 2-amino-3-methylpyridine or 2-amino-5-methylpyridine

  • Acetic Anhydride

  • Liquid Bromine

  • Sodium Hydroxide Solution (40%)

  • Ethanol (for recrystallization)

Procedure:

  • In a four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 2-amino-3-methylpyridine (or 2-amino-5-methylpyridine) and acetic anhydride.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the reaction mixture to 20-25 °C.

  • Slowly add liquid bromine dropwise to the reaction mixture, maintaining the temperature between 50-60 °C.

  • After the addition is complete, continue to stir the mixture at 50-60 °C for 2-3 hours.

  • Add water to the reaction mixture until all solid material dissolves.

  • Slowly add a 40% sodium hydroxide solution to the mixture. A precipitate will form. Continue stirring for an additional 30 minutes.

  • Collect the precipitate by vacuum filtration and wash it with water.

  • Dry the solid and recrystallize from ethanol to obtain 2-amino-3,5-dibromo-methylpyridine.

Step 2: Synthesis of this compound

This step involves a Sandmeyer reaction, where the amino group of the intermediate is replaced with a bromine atom.

Materials:

  • 2-amino-3,5-dibromo-methylpyridine

  • Hydrobromic Acid (48%)

  • Cuprous Bromide

  • Saturated Sodium Nitrite Solution

  • Sodium Hydroxide Solution (40%)

Procedure:

  • In a three-necked flask equipped with a stirrer and a thermometer, add 48% hydrobromic acid.

  • Dissolve cuprous bromide in the hydrobromic acid solution.

  • Cool the mixture to -5 °C to 10 °C using an ice-salt bath.

  • Slowly add the 2-amino-3,5-dibromo-methylpyridine intermediate to the cooled solution while maintaining the temperature.

  • After the addition is complete, stir the mixture for 15 minutes.

  • Slowly add a saturated solution of sodium nitrite dropwise, keeping the temperature below 10 °C.

  • After the addition is complete, continue to stir the reaction mixture for 2-4 hours at the same temperature.

  • Neutralize the reaction mixture to a pH of 7-8 by the slow addition of a 40% sodium hydroxide solution.

  • The product can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) followed by drying of the organic layer and removal of the solvent under reduced pressure. Further purification can be achieved by vacuum distillation or column chromatography.

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process.

SynthesisWorkflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Sandmeyer Reaction A 2-Amino-3-methylpyridine C Bromination Reaction A->C B Acetic Anhydride B->C D Work-up & Purification C->D E 2-Amino-3,5-dibromo-methylpyridine D->E F 2-Amino-3,5-dibromo-methylpyridine H Diazotization & Bromination F->H G HBr, CuBr, NaNO2 G->H I Neutralization & Isolation H->I J This compound I->J

Caption: Synthetic pathway for this compound.

This application note provides a comprehensive guide for the synthesis of this compound. Researchers are advised to follow standard laboratory safety procedures and handle all chemicals with appropriate care.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3,5-Dibromo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 3,5-dibromo-2-methylpyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of two reactive bromine atoms, allowing for selective and sequential functionalization. The following sections detail key cross-coupling reactions, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling, offering tailored procedures for the synthesis of a diverse range of 2-methylpyridine derivatives.

A critical aspect of the cross-coupling of this compound is the regioselectivity of the initial reaction. The electronic and steric environment of the two bromine atoms can lead to preferential reaction at either the C3 or C5 position. The choice of catalyst, ligand, and reaction conditions can often be tuned to favor one regioisomer over the other, enabling controlled synthesis of mono-functionalized intermediates for further elaboration.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and various organoboron compounds, instrumental in the synthesis of biaryl and heteroaryl structures.[1]

The efficiency and regioselectivity of the Suzuki-Miyaura coupling are highly dependent on the reaction parameters. The following table summarizes conditions for the mono-arylation of dihalopyridines, providing a comparative overview.

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Ref.
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.3)1,4-Dioxane/H₂O (4:1)901875-85[2]
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3.6)K₃PO₄ (3)Toluene10018~90[2]
3Thiophen-3-ylboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2)Toluene/Dioxane (4:1)854~88*[2]

*Yields are based on analogous reactions with 5-bromo-2-methylpyridin-3-amine and are indicative of expected outcomes.

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.3 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium phosphate.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) via syringe.

  • Stir the reaction mixture vigorously and heat to 90 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 18 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the mono-arylated product.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound Arylboronic acid K3PO4 B Add Catalyst: Pd(PPh3)4 A->B C Add Solvents: 1,4-Dioxane/H2O B->C D Heat to 90°C (18 h) C->D E Cool to RT D->E F Extraction E->F G Drying & Concentration F->G H Column Chromatography G->H I I H->I Product: 3-Bromo-5-aryl-2-methylpyridine or 3-Aryl-5-bromo-2-methylpyridine

Caption: Experimental workflow for the mono-Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of substituted aminopyridines.[1] The reaction's success is highly dependent on the choice of ligand and base.

The following table presents representative conditions for the mono-amination of dihalopyridines.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Ref.
1MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.4)Toluene11012~85[3]
2AnilinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.2)Toluene10018~80[3]
3BenzylaminePd(OAc)₂ (1)RuPhos (2)K₃PO₄ (2)t-BuOH10024~90*[3]

*Yields are based on analogous reactions with dihalopyridines and serve as a general guide.

This protocol is a general procedure for the mono-amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.4 equiv)

  • Toluene, anhydrous

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos to a dry Schlenk tube.

  • Evacuate and backfill the tube with inert gas (repeat three times).

  • Add anhydrous toluene and the amine via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L2->Oxidative\nAddition\nComplex Ar-Br Amine\nCoordination Amine Coordination Oxidative\nAddition\nComplex->Amine\nCoordination R2NH Palladium-Amido\nComplex Palladium-Amido Complex Amine\nCoordination->Palladium-Amido\nComplex Base, -HBase+ Product Product Palladium-Amido\nComplex->Product Reductive Elimination Product->Pd(0)L2 Ar-NR2

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between this compound and a terminal alkyne.[4] This reaction is particularly useful for the synthesis of arylalkynes.

The following table summarizes conditions for the mono-alkynylation of a closely related substrate, 3,5-dibromo-2,6-dichloropyridine.[2]

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Ref.
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF6012~85[2]
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NH (2)Toluene7016~90[2]
31-HeptynePdCl₂(dppf) (2)CuI (4)DIPA (2.5)DMF8010~88*[2]

*Yields are based on the analogous reaction with 3,5-dibromo-2,6-dichloropyridine.

This protocol is based on general procedures for Sonogashira couplings of aryl bromides.[4]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and triethylamine, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira_Experimental_Workflow A 1. Add Reactants to Schlenk Flask (this compound, Pd catalyst, CuI) B 2. Evacuate and Backfill with Argon (3x) A->B C 3. Add Solvents and Reagents (THF, Et3N, Alkyne) B->C D 4. Heat to 60°C and Stir C->D E 5. Monitor Reaction (TLC/GC-MS) D->E F 6. Cool to Room Temperature E->F G 7. Work-up (Filtration, Washing) F->G H 8. Purification (Column Chromatography) G->H I Product H->I

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3,5-Dibromo-2-methylpyridine with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical and materials science industries for the synthesis of biaryl and hetero-biaryl scaffolds, which are prevalent in numerous biologically active molecules. 3,5-Dibromo-2-methylpyridine is a valuable building block, offering two reactive sites for the introduction of aryl groups. The ability to selectively perform mono- or di-arylation allows for the synthesis of a diverse range of complex molecular architectures.

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. It includes a summary of reaction conditions for achieving selective mono-arylation and exhaustive di-arylation, detailed experimental protocols, and a workflow diagram for the synthesis of unsymmetrical 3,5-diaryl-2-methylpyridines.

Data Presentation: Reaction Conditions for Suzuki-Miyaura Coupling

The successful coupling of arylboronic acids with this compound is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. While specific data for this substrate is limited in the literature, the following tables provide representative conditions based on reactions with closely related bromopyridines and general principles of Suzuki-Miyaura couplings. These conditions can serve as a starting point for optimization.

Table 1: General Conditions for Mono- and Di-arylation of Bromopyridines

EntryCoupling TypeCatalyst (mol%)Base (equiv.)Solvent SystemTemperature (°C)Time (h)Typical Yield (%)
1Mono-arylationPd(PPh₃)₄ (3-5)K₃PO₄ (2-3)1,4-Dioxane/H₂O (4:1)85-9512-1870-85
2Mono-arylationPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)Toluene10016-2480-95
3Di-arylationPd(PPh₃)₄ (5-10)K₃PO₄ (4-6)1,4-Dioxane/H₂O (4:1)90-10024-4860-80
4Di-arylationPdCl₂(dppf) (3-5)Cs₂CO₃ (3-4)Toluene/DMF100-11024-4865-85

Yields are approximate and highly dependent on the specific arylboronic acid used.

Experimental Protocols

The following are detailed methodologies for the selective mono-arylation and a subsequent second arylation of this compound.

Protocol 1: Selective Mono-arylation of this compound

This protocol is designed to favor the formation of 3-Aryl-5-bromo-2-methylpyridine by using a limited amount of the arylboronic acid. The C3 position is generally more reactive towards Suzuki coupling in related systems.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (8 mL)

  • Degassed deionized water (2 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon consumption of the starting material (typically 12-18 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 3-Aryl-5-bromo-2-methylpyridine.

Protocol 2: Second Arylation to form Unsymmetrical 3,5-Diaryl-2-methylpyridine

This protocol uses the mono-arylated product from Protocol 1 to introduce a different aryl group at the C5 position.

Materials:

  • 3-Aryl-5-bromo-2-methylpyridine (1.0 mmol, 1.0 equiv)

  • Second Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • Anhydrous 1,4-Dioxane (10 mL)

  • Degassed deionized water (2.5 mL)

Procedure:

  • Follow steps 1-4 from Protocol 1, using 3-Aryl-5-bromo-2-methylpyridine as the starting material and the second arylboronic acid.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction for the disappearance of the starting material (typically 24-36 hours).

  • Follow the work-up and purification steps 7-11 from Protocol 1 to isolate the pure unsymmetrical 3,5-Diaryl-2-methylpyridine.

Mandatory Visualization

The following diagram illustrates the sequential Suzuki-Miyaura coupling workflow for the synthesis of unsymmetrical diarylpyridines.

Suzuki_Coupling_Workflow start This compound mono_aryl 3-Aryl¹-5-bromo-2-methylpyridine start->mono_aryl Step 1: Mono-arylation boronic1 Arylboronic Acid 1 (Ar¹B(OH)₂) conditions1 Pd(PPh₃)₄, K₃PO₄ 1,4-Dioxane/H₂O, 90°C di_aryl 3-Aryl¹-5-Aryl²-2-methylpyridine mono_aryl->di_aryl Step 2: Second Arylation boronic2 Arylboronic Acid 2 (Ar²B(OH)₂) conditions2 Pd(PPh₃)₄, K₃PO₄ 1,4-Dioxane/H₂O, 100°C

Caption: Stepwise synthesis of unsymmetrical 3,5-diaryl-2-methylpyridines.

Conclusion

The Suzuki-Miyaura coupling of this compound provides a versatile pathway for the synthesis of a wide array of mono- and di-arylated pyridine derivatives. By carefully controlling the reaction conditions, particularly the stoichiometry of the arylboronic acid, selective mono-arylation can be achieved, allowing for the subsequent introduction of a second, different aryl group. The protocols and conditions outlined in this document serve as a robust starting point for researchers in the fields of medicinal chemistry and materials science to explore the synthesis of novel and complex pyridine-based molecules. Further optimization of catalyst, ligand, base, and solvent may be necessary to achieve maximum yields for specific substrates.

Application Notes and Protocols for the Laboratory-Scale Synthesis of 3,5-Dibromo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 3,5-Dibromo-2-methylpyridine, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthetic strategy is a multi-step process commencing with the bromination of 2-methyl-3-aminopyridine to yield 3-amino-5-bromo-2-methylpyridine. This intermediate subsequently undergoes a Sandmeyer reaction to afford the final product, this compound. This protocol is based on established methodologies for the synthesis of related brominated pyridine derivatives.

Introduction

This compound is a valuable heterocyclic building block in organic synthesis. The presence of two bromine atoms at the 3 and 5 positions, combined with the methyl group at the 2-position, offers multiple reactive sites for further functionalization, making it an important precursor for the synthesis of a wide range of complex molecules with potential biological activity. This application note details a reliable laboratory-scale procedure for its preparation.

Chemical Properties and Data

PropertyValue
Molecular Formula C₆H₅Br₂N
Molecular Weight 250.92 g/mol
CAS Number 38749-87-0
Appearance Expected to be a solid at room temperature
Boiling Point Not readily available
Melting Point Not readily available
Solubility Soluble in common organic solvents

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via a two-step sequence:

  • Bromination: Regioselective bromination of 2-methyl-3-aminopyridine at the 5-position to yield 3-amino-5-bromo-2-methylpyridine.

  • Sandmeyer Reaction: Conversion of the amino group of 3-amino-5-bromo-2-methylpyridine to a diazonium salt, followed by substitution with a bromine atom to yield the final product.

Synthesis_Pathway Start 2-Methyl-3-aminopyridine Intermediate 3-Amino-5-bromo-2-methylpyridine Start->Intermediate Bromination (Br2/HOAc) Final This compound Intermediate->Final Sandmeyer Reaction (NaNO2, HBr, CuBr) Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Sandmeyer Reaction S1_Start Dissolve 2-methyl-3-aminopyridine in acetic acid S1_Cool Cool to 0-5 °C S1_Start->S1_Cool S1_Add_Br2 Add Bromine solution dropwise S1_Cool->S1_Add_Br2 S1_Stir Stir at room temperature S1_Add_Br2->S1_Stir S1_Quench Quench with ice-water S1_Stir->S1_Quench S1_Neutralize Neutralize with NaOH S1_Quench->S1_Neutralize S1_Extract Extract with CH2Cl2 S1_Neutralize->S1_Extract S1_Wash Wash organic layers S1_Extract->S1_Wash S1_Dry Dry and concentrate S1_Wash->S1_Dry S1_Purify Purify by column chromatography S1_Dry->S1_Purify S2_Start Suspend 3-amino-5-bromo-2-methylpyridine in HBr S1_Purify->S2_Start Intermediate Product S2_Cool Cool to -5 °C S2_Start->S2_Cool S2_Add_CuBr Add CuBr S2_Cool->S2_Add_CuBr S2_Add_NaNO2 Add NaNO2 solution dropwise S2_Add_CuBr->S2_Add_NaNO2 S2_Stir Stir at 0 °C S2_Add_NaNO2->S2_Stir S2_Warm Warm to RT, then 60 °C S2_Stir->S2_Warm S2_Neutralize Neutralize with NaOH S2_Warm->S2_Neutralize S2_Extract Extract with diethyl ether S2_Neutralize->S2_Extract S2_Wash Wash and dry organic layer S2_Extract->S2_Wash S2_Purify Purify by column chromatography or distillation S2_Wash->S2_Purify Final_Product Final_Product S2_Purify->Final_Product Final Product: This compound

Application Notes and Protocols: Purification of 3,5-Dibromo-2-methylpyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dibromo-2-methylpyridine is a vital halogenated pyridine derivative used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility in drug discovery and material science necessitates a high degree of purity.[1] Column chromatography is a fundamental, widely used technique for the purification of organic compounds, offering efficient separation of the target molecule from reaction byproducts and unreacted starting materials. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Principle of Separation

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. In this application, silica gel, a polar adsorbent, serves as the stationary phase. A non-polar or moderately polar solvent mixture, the mobile phase (eluent), is passed through the column. Compounds with higher polarity will adsorb more strongly to the silica gel and thus elute more slowly. Less polar compounds will travel through the column more quickly. By carefully selecting the eluent system, this compound can be effectively separated from impurities.

Quantitative Data Summary

The following table summarizes the key physicochemical properties and chromatographic parameters for this compound.

ParameterValueSource
Compound Name This compound[1][2]
Synonym 3,5-Dibromo-2-picoline[1]
CAS Number 38749-87-0[1][2]
Molecular Formula C₆H₅Br₂N[1]
Molecular Weight 250.92 g/mol [1]
Appearance Pale yellow liquid[1]
Stationary Phase Silica Gel 60 (230-400 mesh)[3][4]
Recommended Eluent Systems 1. Dichloromethane 2. Hexane/Ethyl Acetate Gradient 3. Hexane/Dichloromethane (3:2)[2][3][5]
Purity (Commercial Grade) ≥ 95% (HPLC)[1]
Expected Final Purity >98%[3]
Expected Yield 60-85% (Dependent on initial purity)[3]

Experimental Protocols

This section details the step-by-step procedure for the purification of this compound using flash column chromatography.

1. Materials and Equipment

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Chromatography column with stopcock

  • Cotton or glass wool

  • Sand (washed)

  • Beakers and Erlenmeyer flasks

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

  • Rotary evaporator

2. Selection of Eluent System

The choice of eluent is critical for successful separation. The ideal solvent system should provide a retention factor (Rƒ) of approximately 0.3 for the target compound on a TLC plate.

  • Initial Screening: Use TLC to test various solvent mixtures. A good starting point for pyridine derivatives is a mixture of ethyl acetate and hexanes.[3]

  • Example Systems:

    • Begin with a low polarity mixture (e.g., 5% Ethyl Acetate in Hexane).

    • Gradually increase the polarity (e.g., 10%, 20% Ethyl Acetate in Hexane) to find the optimal separation.

    • Alternatively, systems like Dichloromethane or Hexane/Dichloromethane have been reported for similar compounds.[2][5]

  • Note for Basic Compounds: Pyridine derivatives can sometimes streak or tail on silica gel due to interactions with acidic silanol groups.[6] If this occurs, adding a small amount of triethylamine (~0.1%) to the eluent system can improve the separation.

3. Column Preparation (Wet Packing)

  • Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column to cover the stopcock hole.

  • Add Sand: Add a thin layer (approx. 1 cm) of sand over the cotton plug.

  • Prepare Slurry: In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% Ethyl Acetate in Hexane).

  • Pack the Column: Carefully pour the silica slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

  • Settle the Silica: Open the stopcock to drain some of the solvent, which helps in uniform packing of the silica gel. The packed silica should be a solid, continuous bed.

  • Add Top Sand Layer: Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample loading.

  • Equilibrate: Drain the excess eluent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

4. Sample Loading

  • Wet Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

    • Using a pipette, carefully add the sample solution to the top of the column.

    • Allow the sample to absorb onto the silica gel by draining the eluent until the liquid level is again at the top of the sand.

  • Dry Loading (Recommended for better resolution):

    • Dissolve the crude product in a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.

    • Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto silica gel.

    • Carefully add this powder to the top of the packed column.

5. Elution and Fraction Collection

  • Carefully add the eluent to the top of the column, ensuring not to disturb the top layer of sand.

  • Apply gentle air pressure to the top of the column to begin eluting the sample. Maintain a steady flow rate.

  • Collect the eluent in fractions using test tubes or flasks.

  • If using a gradient, start with the low-polarity solvent system and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the more polar compounds.

6. Fraction Analysis and Product Isolation

  • TLC Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Spot a small amount from each fraction onto a TLC plate and develop it in the chosen eluent system. Visualize the spots under a UV lamp.

  • Combine Fractions: Combine the fractions that contain only the pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product as a pale yellow liquid.[1]

Experimental Workflow Diagramdot

// Edges A -> B [color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [color="#4285F4"]; D -> E [color="#4285F4"]; E -> F [color="#EA4335"]; F -> G [label="Identify Pure Fractions", color="#4285F4"]; G -> H [color="#4285F4"]; H -> I [color="#4285F4"]; F -> E [label="Continue Elution", style=dashed, color="#5F6368"]; }

References

Application Notes: Recrystallization of 3,5-Dibromo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dibromo-2-methylpyridine is a versatile halogenated pyridine derivative that serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique structure allows for various chemical transformations, making it a valuable building block in drug discovery and the development of functional materials.[1] The purity of this intermediate is paramount to ensure the desired outcome and yield in subsequent reactions. Recrystallization is a fundamental and effective technique for purifying solid organic compounds, leveraging differences in solubility to separate the desired compound from impurities.[2][3] This process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to allow the formation of pure crystals.[3]

Principle of Recrystallization

The efficacy of recrystallization is based on the principle that the solubility of most solids increases with temperature.[2] An ideal solvent will dissolve the target compound and any impurities at its boiling point, but the target compound will be significantly less soluble at lower temperatures, while the impurities remain in solution. As the saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided below for easy reference during the experimental process.

PropertyValue
Molecular Formula C₆H₅Br₂N
Molecular Weight 250.92 g/mol [4]
Appearance Pale yellow liquid or solid[1]
CAS Number 38749-87-0[1][4]
Solubility Soluble in common organic solvents like ethanol, ether, and chloroform.[5]
Storage Store at 0-8°C in a cool, dry place.[1]

Experimental Protocols

Protocol 1: Solvent Selection

The choice of solvent is the most critical step for a successful recrystallization. An ideal solvent should:

  • Completely dissolve the compound at high temperatures (near the solvent's boiling point).

  • Exhibit very low solubility for the compound at low temperatures (e.g., 0-4°C).

  • Either not dissolve impurities at all or dissolve them very well even at low temperatures.

  • Be chemically inert and not react with the compound.

  • Have a boiling point below the melting point of the compound.

  • Be volatile enough to be easily removed from the purified crystals.

Recommended Solvents for Screening: Based on the properties of similar pyridine derivatives, the following solvents are recommended for initial screening:

  • Ethanol[6]

  • Methanol[7]

  • Isopropanol

  • Hexanes

  • Toluene

  • Acetone

  • Water (as an anti-solvent in a two-solvent system)

Procedure for Solvent Screening:

  • Place approximately 20-30 mg of crude this compound into a small test tube.

  • Add the selected solvent dropwise at room temperature. If the compound dissolves readily, the solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent for a two-solvent system.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath.

  • Continue adding the solvent dropwise while heating until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath.

  • Observe the formation of crystals. A copious amount of crystal formation indicates a suitable solvent.

Protocol 2: Single-Solvent Recrystallization

This method is employed when a single solvent meets the required solubility criteria.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a boiling chip and the chosen solvent. Heat the mixture to boiling on a hot plate while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.[2][8] Note: Use the minimum amount of hot solvent necessary to achieve full dissolution to ensure maximum yield.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[8]

  • Hot Gravity Filtration (Optional): If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper to remove them.[8]

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: While the crystals are still in the funnel under vacuum, wash them with a small portion of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[8]

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass or a drying oven set to a low temperature.

Protocol 3: Two-Solvent Recrystallization

This method is useful when no single solvent is ideal. It uses a "good" solvent in which the compound is highly soluble and a "poor" (or anti-solvent) in which the compound is insoluble.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise with swirling until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add one or two drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice-water bath to induce maximum crystallization.

  • Isolation and Drying: Collect, wash (with the "poor" solvent or a mixture), and dry the crystals as described in the single-solvent protocol.

Quantitative Data Summary

The following table illustrates the expected improvement in purity and the calculated yield from a typical recrystallization experiment. The values are representative and will vary based on the initial purity of the crude product and the specific conditions used.

ParameterCrude ProductRecrystallized Product
Appearance Pale yellow to brown solidOff-white to white crystals
Initial Mass 5.00 g-
Final Mass -4.25 g
Purity (by HPLC) ~90%>99%
Recovery Yield -85%
Melting Point 32-36 °C36-38 °C

Experimental Workflow Visualization

The following diagram outlines the logical steps and decision points in the recrystallization process for purifying this compound.

Recrystallization_Workflow Recrystallization Workflow for this compound start Crude this compound solvent_screen Solvent Screening start->solvent_screen dissolve Dissolve in Minimum Hot Solvent solvent_screen->dissolve impurities_check Insoluble Impurities or Color Present? dissolve->impurities_check hot_filtration Add Charcoal & Hot Gravity Filtration impurities_check->hot_filtration Yes cool Slow Cooling to Room Temp impurities_check->cool No hot_filtration->cool ice_bath Cool in Ice-Water Bath cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash Crystals with Cold Solvent filtration->wash dry Dry Purified Crystals wash->dry end_product Pure this compound dry->end_product

Caption: Workflow for the purification of this compound via recrystallization.

References

Synthesizing Novel Pyridine Derivatives: Application Notes and Protocols for the Versatile Building Block 3,5-Dibromo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A detailed guide has been released for researchers, scientists, and drug development professionals on the utilization of 3,5-Dibromo-2-methylpyridine as a key intermediate in the synthesis of novel pyridine derivatives. These new application notes and protocols provide comprehensive methodologies for advanced chemical synthesis, with a focus on creating compounds with significant potential in medicinal chemistry and materials science.

This compound is a versatile chemical scaffold, offering two reactive bromine sites that can be selectively functionalized through various palladium-catalyzed cross-coupling reactions. This allows for the strategic and controlled introduction of diverse chemical moieties, leading to the generation of complex and novel pyridine-based molecules. Such derivatives are highly sought after in the pharmaceutical industry for the development of new therapeutic agents.[1]

These application notes detail the protocols for three key synthetic transformations: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds with aryl and heteroaryl boronic acids, the Sonogashira coupling for the introduction of alkyne fragments, and the Buchwald-Hartwig amination for the synthesis of arylamines. The provided protocols are designed to serve as a starting point for laboratory experimentation and can be optimized for specific substrates and desired outcomes.

Strategic Synthesis of Polysubstituted Pyridines

The differential reactivity of the bromine atoms at the 3- and 5-positions of the pyridine ring allows for selective and sequential functionalization. This regioselectivity is crucial for the controlled synthesis of unsymmetrically substituted pyridine derivatives, a key strategy in modern drug discovery. The application notes provide insights into controlling these selective reactions to achieve the desired substitution patterns.

Below are diagrams illustrating the general synthetic pathways and experimental workflows for the utilization of this compound.

G start This compound suzuki Suzuki-Miyaura Coupling start->suzuki Arylboronic acid, Pd catalyst, Base sonogashira Sonogashira Coupling start->sonogashira Terminal alkyne, Pd/Cu catalyst, Base buchwald Buchwald-Hartwig Amination start->buchwald Amine, Pd catalyst, Base product1 3-Aryl-5-bromo-2-methylpyridine (Mono-substitution) suzuki->product1 product2 3,5-Diaryl-2-methylpyridine (Di-substitution) suzuki->product2 product3 3-Alkynyl-5-bromo-2-methylpyridine (Mono-substitution) sonogashira->product3 product4 3,5-Dialkynyl-2-methylpyridine (Di-substitution) sonogashira->product4 product5 3-Amino-5-bromo-2-methylpyridine (Mono-substitution) buchwald->product5 product6 3,5-Diamino-2-methylpyridine (Di-substitution) buchwald->product6 product1->suzuki Second Arylboronic acid, Pd catalyst, Base product3->sonogashira Second Terminal alkyne, Pd/Cu catalyst, Base product5->buchwald Second Amine, Pd catalyst, Base

General synthetic pathways using this compound.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the palladium-catalyzed cross-coupling reactions of bromopyridine derivatives, which can be adapted for this compound.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄1,4-Dioxane/H₂O901285
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001692
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃THF801888

Table 2: Sonogashira Coupling of Bromopyridines with Terminal Alkynes

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF25-501295
21-HexynePd(PPh₃)₄ (5)CuI (10)Et₃NDMF60888
3TrimethylsilylacetylenePd(OAc)₂ (2)PPh₃ (4), CuI (5)i-Pr₂NEtAcetonitrile801692

Table 3: Buchwald-Hartwig Amination of Bromopyridines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOtBuToluene1001894
2AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃1,4-Dioxane1102489
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄t-BuOH901691

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

G A Combine Reactants: - this compound (1.0 equiv) - Arylboronic acid (1.2 equiv) - Base (e.g., K₃PO₄, 2.0 equiv) B Add Pd Catalyst and Ligand (e.g., Pd(OAc)₂/SPhos) A->B C Add Degassed Solvent (e.g., Toluene) B->C D Heat under Inert Atmosphere (e.g., N₂ or Ar, 80-110 °C) C->D E Reaction Monitoring (TLC or LC-MS) D->E F Work-up: - Cool to RT - Aqueous extraction E->F G Purification: - Column chromatography F->G H Characterization G->H

Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 10 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, arylboronic acid, palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted pyridine derivative.

Protocol 2: General Procedure for Sonogashira Coupling

G A Combine Reactants: - this compound (1.0 equiv) - Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) - CuI (co-catalyst) B Add Degassed Solvent and Base (e.g., THF, Et₃N) A->B C Add Terminal Alkyne (1.2 equiv) B->C D Stir under Inert Atmosphere (e.g., N₂ or Ar, RT to 60 °C) C->D E Reaction Monitoring (TLC or GC-MS) D->E F Work-up: - Filter through celite - Aqueous extraction E->F G Purification: - Column chromatography F->G H Characterization G->H

Experimental workflow for Sonogashira coupling.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Triethylamine (Et₃N), 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF, 10 mL)

Procedure:

  • To a Schlenk flask, add this compound, palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent and the base, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at the appropriate temperature (room temperature to 60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography to yield the alkynyl-substituted pyridine.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

G A Combine Reactants: - this compound (1.0 equiv) - Amine (1.2 equiv) - Base (e.g., NaOtBu) B Add Pd Catalyst and Ligand (e.g., Pd₂(dba)₃/BINAP) A->B C Add Anhydrous Solvent (e.g., Toluene) B->C D Heat under Inert Atmosphere (e.g., N₂ or Ar, 80-110 °C) C->D E Reaction Monitoring (TLC or LC-MS) D->E F Work-up: - Cool to RT - Aqueous extraction E->F G Purification: - Column chromatography F->G H Characterization G->H

Experimental workflow for Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (primary or secondary, 1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Phosphine ligand (e.g., BINAP, 3 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene, 10 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the mixture in an oil bath at the specified temperature (e.g., 100 °C) with vigorous stirring.[2]

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a plug of silica gel, eluting with additional solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to obtain the desired amino-pyridine derivative.[2]

These application notes and protocols are intended to facilitate the synthesis of novel pyridine derivatives for a wide range of applications, from drug discovery to the development of advanced materials. The versatility of this compound as a starting material, combined with the power of modern cross-coupling chemistry, opens up a vast chemical space for exploration.

References

Application Notes & Protocol: Sonogashira Coupling of Dibromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found extensive application in the synthesis of pharmaceuticals, natural products, and organic materials.[1][3] For drug development professionals, the Sonogashira coupling of dibromopyridines is of particular interest as it allows for the introduction of diverse alkynyl moieties onto the pyridine scaffold, a common core in many biologically active compounds. This protocol provides a detailed procedure for the Sonogashira coupling of dibromopyridines, including reaction conditions, a summary of quantitative data, and a step-by-step experimental guide.

Reaction Principle

The catalytic cycle of the Sonogashira coupling generally involves two interconnected cycles: a palladium cycle and a copper cycle.[2] The palladium(0) catalyst undergoes oxidative addition with the aryl halide (dibromopyridine). Concurrently, the terminal alkyne reacts with the copper(I) co-catalyst to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the alkynylated pyridine and regenerates the palladium(0) catalyst.[4] The reaction is typically carried out under mild conditions, making it compatible with a wide range of functional groups.[1]

Data Presentation: Reaction Conditions and Yields

The following table summarizes various conditions and reported yields for the Sonogashira coupling of different brominated pyridine derivatives. This data is intended to provide a comparative overview to guide reaction optimization.

SubstrateAlkyneCatalyst (mol%)Ligand (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridineVarious terminal alkynesPd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100372-96[5][6]
3,5-Dibromo-2,6-dichloropyridineVarious terminal alkynesPd(dba)₂ (2.0)HP(tBu)₃BF₄ (2.0)-Et₃NTHFRT2042-76[7]
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)-CuI (30)Et₃NTHFRT16Low (25)[8]
2-Amino-3-bromo-5-chloropyridine1-Propyl-4-ethynylbenzenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100385[5]
2-Amino-3-bromo-5-(trifluoromethyl)pyridinePhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100391[5]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Sonogashira coupling of dibromopyridines.

Sonogashira_Workflow Experimental Workflow for Sonogashira Coupling cluster_prep Reaction Setup cluster_reaction Reagent Addition & Reaction cluster_workup Work-up & Purification setup 1. Add Pd catalyst, ligand, and CuI to a dry flask. add_solvent 2. Add anhydrous solvent and degas. setup->add_solvent stir 3. Stir mixture under inert atmosphere. add_solvent->stir add_reagents 4. Add dibromopyridine, terminal alkyne, and base. stir->add_reagents react 5. Heat the reaction mixture to the desired temperature. add_reagents->react monitor 6. Monitor reaction progress by TLC or GC/LC-MS. react->monitor quench 7. Cool to RT and quench the reaction. monitor->quench extract 8. Perform aqueous work-up and extract with organic solvent. quench->extract dry 9. Dry the organic layer and concentrate. extract->dry purify 10. Purify the crude product by column chromatography. dry->purify

References

Application Notes and Protocols for the Functionalization of 3,5-Dibromo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2-methylpyridine is a versatile building block in organic synthesis, of significant interest for the development of novel pharmaceuticals, agrochemicals, and functional materials.[1] Its pyridine core, substituted with two bromine atoms at the 3- and 5-positions and a methyl group at the 2-position, offers multiple sites for functionalization. The differential reactivity of the bromine atoms, influenced by the electronic effects of the pyridine nitrogen and the methyl group, allows for selective and sequential reactions, making it a valuable scaffold for creating diverse molecular architectures.

This document provides detailed application notes and protocols for the key functionalization reactions of the this compound ring, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange. The provided methodologies are intended as a guide for researchers to develop specific synthetic routes for their target molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions offer a direct route to introduce a wide range of substituents. A key consideration for this substrate is the regioselectivity of the coupling, as the two bromine atoms may exhibit different reactivities. While specific studies on the regioselectivity of this compound are limited, studies on analogous compounds like 3,5-dibromo-2-pyrone suggest that the reaction conditions can be tuned to favor substitution at either the 3- or 5-position.[1][2] Generally, the bromine at the 3-position is expected to be more reactive towards oxidative addition to palladium(0) due to the electronic influence of the pyridine nitrogen.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between an organoboron compound and an organic halide.[3][4]

Reaction Principle:

Suzuki_Miyaura_Reaction This compound This compound Product Product This compound->Product Aryl/Vinylboronic acid Aryl/Vinylboronic acid Aryl/Vinylboronic acid->Product Pd Catalyst Pd Catalyst Pd Catalyst->Product Pd(0)/Pd(II) cycle Base Base Base->Product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol (General):

A general procedure adapted for the Suzuki-Miyaura coupling of substituted bromopyridines is as follows:[3][4]

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired aryl- or vinylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand, 1-5 mol%) to the flask under the inert atmosphere.

  • Add an anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF) and, if required, degassed water.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative for Bromopyridines):

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285[1]
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001692[1]
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888[1]
Heck Reaction

The Heck reaction facilitates the synthesis of substituted alkenes by coupling with an organic halide.[5]

Reaction Principle:

Heck_Reaction This compound This compound Product Product This compound->Product Alkene Alkene Alkene->Product Pd Catalyst Pd Catalyst Pd Catalyst->Product Pd(0)/Pd(II) cycle Base Base Base->Product

Caption: General scheme of the Heck reaction.

Experimental Protocol (General):

A general procedure for the Heck reaction with aryl bromides is as follows:[5]

  • In a sealed tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand (e.g., P(o-tolyl)₃, PPh₃, 2-10 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add an anhydrous solvent (e.g., DMF, NMP, acetonitrile), the alkene (1.1-2.0 equiv.), and a base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (typically 100-140 °C) with stirring.

  • Monitor the reaction by GC-MS or TLC.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic layer and purify the residue by column chromatography.

Quantitative Data (Representative for Bromopyridines):

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (2)DMF1002478[1]
2n-Butyl acrylatePd(PPh₃)₄ (3)-K₂CO₃ (2)Acetonitrile801885[1]
31-OctenePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)NaOAc (2.5)DMA1202072[1]
Sonogashira Coupling

The Sonogashira coupling is a method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5]

Experimental Protocol (General):

A general procedure for the Sonogashira coupling of aryl bromides is as follows:[5]

  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add an anhydrous solvent (e.g., THF, DMF) and a base (e.g., Et₃N, i-Pr₂NH).

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction's progress by TLC.

  • Upon completion, dilute the mixture with an organic solvent and filter through celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Quantitative Data (Representative for Bromopyridines):

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THFRT695
21-HeptynePd(OAc)₂ (1) / XPhos (2)CuI (2)Cs₂CO₃ (2)Dioxane801288
3TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NH (2.5)DMF50492
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide.[6]

Experimental Protocol (General):

A general procedure for the Buchwald-Hartwig amination is as follows:[5]

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-4 mol%), the ligand (e.g., BINAP, Xantphos, 2-8 mol%), and the base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equiv.) to a Schlenk tube.

  • Add an anhydrous solvent (e.g., toluene, dioxane).

  • Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Seal the tube and heat the mixture in an oil bath at the specified temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Quantitative Data (Representative for Bromopyridines):

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOt-Bu (1.4)Toluene1001890
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)Dioxane1102485
3BenzylaminePd₂(dba)₃ (1.5)DavePhos (3)K₃PO₄ (2.5)Toluene901693
Cyanation

Palladium-catalyzed cyanation provides a direct route to introduce a nitrile group onto the pyridine ring.

Experimental Protocol (General):

A general procedure for the palladium-catalyzed cyanation of aryl bromides is as follows:[5]

  • To a flame-dried flask under an inert atmosphere, add this compound (1.0 equiv.) and the cyanide source (e.g., Zn(CN)₂, KCN, 1.2-2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand, 2-10 mol%).

  • Add an anhydrous solvent (e.g., DMF, DMA) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-140 °C) with stirring.

  • Monitor the reaction by TLC or GC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Carefully quench the reaction with an aqueous solution (e.g., sodium bicarbonate, ammonia).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting nitrile by column chromatography.

Quantitative Data (Representative for Bromopyridines):

EntryCyanide Source (equiv.)Catalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
1Zn(CN)₂ (1.2)Pd(PPh₃)₄ (5)-DMF80685
2KCN (1.5)Pd₂(dba)₃ (2)dppf (4)DMA1201278
3CuCN (2.0)Pd(OAc)₂ (5)-NMP140870

Metal-Halogen Exchange

Metal-halogen exchange is a powerful method for the functionalization of aryl halides, creating a nucleophilic organometallic species that can react with various electrophiles. For this compound, this reaction offers a pathway to introduce substituents that are not accessible through cross-coupling reactions. The regioselectivity of the metal-halogen exchange is a critical factor and is influenced by the organometallic reagent used and the reaction conditions. Generally, the more acidic proton or the more sterically accessible bromine is exchanged.

Metal_Halogen_Exchange cluster_0 Step 1: Metal-Halogen Exchange cluster_1 Step 2: Electrophilic Quench This compound This compound Lithium/Magnesium Intermediate Lithium/Magnesium Intermediate This compound->Lithium/Magnesium Intermediate Organometallic Reagent Organometallic Reagent Organometallic Reagent->Lithium/Magnesium Intermediate Product Product Lithium/Magnesium Intermediate->Product Electrophile Electrophile Electrophile->Product

Caption: General workflow for functionalization via metal-halogen exchange.

Experimental Protocol (General for Lithium-Halogen Exchange):

A general procedure for lithium-halogen exchange is as follows:

  • To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound (1.0 equiv.) in an anhydrous ethereal solvent (e.g., THF, diethyl ether).

  • Cool the solution to a low temperature (typically -78 °C to -100 °C).

  • Slowly add a solution of an organolithium reagent (e.g., n-BuLi, sec-BuLi, t-BuLi, 1.0-1.2 equiv.) dropwise.

  • Stir the reaction mixture at the low temperature for a specified time (e.g., 15-60 minutes).

  • Add the desired electrophile (e.g., an aldehyde, ketone, CO₂, DMF) and continue stirring at low temperature, then allow the reaction to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Note on Regioselectivity: The regioselectivity of the lithium-halogen exchange on this compound has not been extensively reported. It is likely influenced by the organolithium reagent, temperature, and solvent. Experimental determination of the regioselectivity for a specific set of conditions is highly recommended.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of functionalized pyridine derivatives. The palladium-catalyzed cross-coupling reactions and metal-halogen exchange protocols outlined in this document provide a strong foundation for researchers to explore the rich chemistry of this scaffold. While general procedures are provided, it is crucial to note that reaction conditions, and particularly the resulting regioselectivity, may need to be optimized for specific substrates and desired outcomes. Careful analysis of reaction mixtures will be essential to determine the substitution pattern in the final products.

References

Application Notes and Protocols: 3,5-Dibromo-2-methylpyridine as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2-methylpyridine is a highly functionalized heterocyclic compound that serves as a key intermediate in the synthesis of a wide array of complex organic molecules.[1][2] Its unique substitution pattern, featuring two reactive bromine atoms and a methyl group on the pyridine ring, makes it an invaluable scaffold for the construction of novel pharmaceutical agents. The bromine atoms at the 3- and 5-positions are amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enabling the facile formation of carbon-carbon bonds.[3][4][5] This versatility has led to its use in the development of compounds targeting a range of therapeutic areas, including infectious diseases, inflammation, and oncology.[2]

This document provides detailed application notes and experimental protocols for the use of this compound as a building block in the synthesis of potential therapeutic agents, with a focus on its application in the development of kinase inhibitors and chemokine receptor antagonists.

Applications in Pharmaceutical Research

The pyridine moiety is a prevalent structural motif in a multitude of FDA-approved drugs and biologically active compounds.[6] The incorporation of a 2-methylpyridine core, functionalized with bromine atoms, provides a strategic advantage in drug design, allowing for the exploration of chemical space and the optimization of pharmacological properties.

Synthesis of PIM-1 Kinase Inhibitors

PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and apoptosis. Its overexpression is implicated in various cancers, making it an attractive target for anticancer drug development.[7][8] Pyridine and thieno[2,3-b]pyridine derivatives have shown significant potential as PIM-1 kinase inhibitors.[6][9] The this compound scaffold can be utilized to synthesize novel PIM-1 inhibitors through sequential cross-coupling reactions, where different aryl or heteroaryl groups can be introduced at the 3- and 5-positions to modulate potency and selectivity.

Development of CXCR4 Antagonists

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand CXCL12 are key players in various physiological and pathological processes, including cancer metastasis, HIV-1 proliferation, and inflammatory diseases.[10][11] Consequently, CXCR4 has emerged as a significant therapeutic target. Small molecule antagonists of CXCR4 have demonstrated potential in treating these conditions. The synthesis of 2,5- and 2,6-disubstituted pyridine derivatives has been explored for the development of potent CXCR4 inhibitors.[11] this compound serves as a valuable starting material for generating libraries of 3,5-disubstituted-2-methylpyridine analogs for screening as CXCR4 antagonists.

Generation of Antimicrobial Agents

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridine derivatives have a long history of use as antimicrobial and antibacterial agents.[12][13] The this compound core can be elaborated through various chemical transformations to produce compounds with potent activity against a range of microbial strains.

Experimental Protocols

The following protocols provide detailed methodologies for key cross-coupling reactions using this compound. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3,5-Diaryl-2-methylpyridines

This protocol describes a sequential Suzuki-Miyaura coupling to introduce two different aryl groups onto the this compound core.

Materials:

  • This compound

  • Arylboronic acid 1

  • Arylboronic acid 2

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane/Water (4:1)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Monosubstitution

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the first arylboronic acid (1.1 mmol, 1.1 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add the degassed solvent system (1,4-Dioxane/Water, 4:1, 10 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the 3-aryl-5-bromo-2-methylpyridine intermediate.

Step 2: Disubstitution

  • Using the purified 3-aryl-5-bromo-2-methylpyridine from Step 1 (1.0 mmol, 1.0 equiv.), repeat the Suzuki-Miyaura coupling procedure with the second arylboronic acid (1.2 mmol, 1.2 equiv.).

  • The reaction conditions (catalyst, base, solvent, temperature) may need to be re-optimized for the second coupling.

  • After workup and purification, the desired 3,5-diaryl-2-methylpyridine is obtained.

Quantitative Data:

The yields of Suzuki-Miyaura couplings on bromopyridines are generally moderate to good, highly dependent on the nature of the boronic acid and the reaction conditions.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)901875-85For 2-Bromo-3-methylpyridine with 4-Nitrophenyl boronic acid.[3]
Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%)K₃PO₄Toluene10018-For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[3]
PdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854-General procedure for halo-aromatic rings.[3]
Protocol 2: Sonogashira Cross-Coupling for the Synthesis of 3,5-Dialkynyl-2-methylpyridines

This protocol outlines the synthesis of 3,5-dialkynyl-2-methylpyridines from this compound.

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv.).

  • Add the terminal alkyne (2.2 mmol, 2.2 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

Yields for Sonogashira couplings on bromopyridines can vary based on the substrates and conditions.

Catalyst SystemAdditiveBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%)CuI (5 mol%)Et₃NDMF100372-96For 2-amino-3-bromopyridines with various terminal alkynes.[13]
Pd(PPh₃)₄ (15 mol%)CuI (30 mol%)Et₃NTHFRoom Temp1643-97For 6-bromo-3-fluoro-2-cyanopyridine with various terminal alkynes.[14]

Visualizing the Synthetic and Biological Pathways

Experimental Workflow for Sequential Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_start Starting Materials cluster_step1 Step 1: Monosubstitution cluster_step2 Step 2: Disubstitution A This compound D Suzuki Coupling A->D B Arylboronic Acid 1 B->D C Arylboronic Acid 2 F Suzuki Coupling C->F E 3-Aryl-5-bromo-2-methylpyridine D->E Pd(PPh3)4, K3PO4 1,4-Dioxane/H2O, 90°C E->F G 3,5-Diaryl-2-methylpyridine F->G Pd(PPh3)4, K3PO4 1,4-Dioxane/H2O, 90°C PIM1_Pathway cluster_input Upstream Signals cluster_pim1 PIM-1 Kinase Activation cluster_downstream Downstream Effects Cytokines Cytokines & Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Activation Bad Bad (pro-apoptotic) PIM1->Bad Phosphorylation (Inhibition) p27 p27 (cell cycle inhibitor) PIM1->p27 Phosphorylation (Inhibition) Cell_Survival Cell Survival & Proliferation Bad->Cell_Survival Inhibits p27->Cell_Survival Inhibits Inhibitor 3,5-Diaryl-2-methylpyridine (PIM-1 Inhibitor) Inhibitor->PIM1 Inhibition CXCR4_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response CXCL12 CXCL12 (Ligand) CXCR4 CXCR4 (Receptor) CXCL12->CXCR4 Binding G_protein G-protein activation CXCR4->G_protein PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK Cell_Migration Cell Migration & Invasion PI3K_Akt->Cell_Migration Gene_Transcription Gene Transcription MAPK_ERK->Gene_Transcription Antagonist 3,5-Disubstituted-2-methylpyridine (CXCR4 Antagonist) Antagonist->CXCR4 Blockade

References

Application Notes and Protocols for the Development of Antimicrobial Agents from 3,5-Dibromo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Pyridine and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties.[1][2] 3,5-Dibromo-2-methylpyridine is a key starting material and versatile building block for the synthesis of a wide array of substituted pyridine compounds.[3] Its two bromine atoms at positions 3 and 5 offer reactive sites for various cross-coupling reactions, enabling the introduction of diverse functional groups and the generation of extensive chemical libraries for antimicrobial screening.

These application notes provide a comprehensive guide to utilizing this compound as a scaffold for the synthesis of novel antimicrobial candidates. Detailed protocols for palladium-catalyzed cross-coupling reactions, antimicrobial susceptibility testing, and data interpretation are presented to facilitate the discovery and development of new pyridine-based antimicrobial agents.

Synthetic Protocols for Derivatization of this compound

The functionalization of the this compound core can be efficiently achieved through various palladium-catalyzed cross-coupling reactions. These methods allow for the regioselective introduction of aryl, alkynyl, and amino moieties, which are crucial for tuning the antimicrobial activity of the resulting compounds.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3,5-Diaryl-2-methylpyridine Derivatives

This protocol describes the synthesis of 3,5-diaryl-2-methylpyridine derivatives, which have shown promising antimicrobial activity. The reaction proceeds via a palladium-catalyzed coupling of this compound with arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-fluorophenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired arylboronic acid (2.2 mmol) in a mixture of 1,4-dioxane (10 mL) and water (2 mL).

  • Add potassium carbonate (3.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.2 mmol) to the mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 3,5-diaryl-2-methylpyridine derivative.

Protocol 2: Sonogashira Cross-Coupling for the Synthesis of 3,5-Bis(alkynyl)-2-methylpyridine Derivatives

This protocol outlines the synthesis of 3,5-bis(alkynyl)-2-methylpyridine derivatives. The Sonogashira reaction is a reliable method for forming carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp²-hybridized carbon atoms of aryl halides.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, ethynyltrimethylsilane)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in a mixture of THF (10 mL) and triethylamine (5 mL), add the terminal alkyne (2.5 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol) under an inert atmosphere (argon or nitrogen).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.

  • After completion, quench the reaction by adding saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography (e.g., hexane/ethyl acetate) to yield the desired 3,5-bis(alkynyl)-2-methylpyridine derivative.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 3,5-Diamino-2-methylpyridine Derivatives

This protocol details the synthesis of 3,5-diamino-2-methylpyridine derivatives through a palladium-catalyzed amination reaction. This reaction is highly versatile and allows for the introduction of a wide range of primary and secondary amines.

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk tube, add this compound (1.0 mmol), the desired amine (2.5 mmol), sodium tert-butoxide (2.8 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and Xantphos (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 100°C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and quench with saturated aqueous sodium bicarbonate (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., dichloromethane/methanol gradient) to obtain the pure 3,5-diamino-2-methylpyridine derivative.

Experimental Workflows

experimental_workflow start Start synthesis Synthesis of 3,5-Disubstituted-2-methylpyridine Derivatives start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization screening Antimicrobial Screening (MIC/MBC Determination) characterization->screening data_analysis Data Analysis and Structure-Activity Relationship (SAR) screening->data_analysis end End data_analysis->end

General workflow for antimicrobial agent development.

Antimicrobial Susceptibility Testing

The antimicrobial efficacy of the synthesized 3,5-disubstituted-2-methylpyridine derivatives can be determined by measuring their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria and fungi.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials:

  • Synthesized pyridine derivatives

  • Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) or appropriate broth for the tested microbe

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (broth with DMSO)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each synthesized compound in DMSO (e.g., 10 mg/mL).

  • Prepare a bacterial or fungal inoculum suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions of the compounds and the positive control antibiotic in the appropriate broth to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Add the diluted inoculum to each well. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 5: Determination of Minimum Bactericidal Concentration (MBC)

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-inoculate the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 37°C for 24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Data Presentation

The following tables summarize the antimicrobial activity of representative pyridine derivatives. While specific data for compounds directly synthesized from this compound is limited in the public domain, the data for structurally related compounds provides a strong rationale for its use as a scaffold.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Pyridine Derivatives

Compound IDStructure (General)Test OrganismMIC (µg/mL)Reference
DAPT Analog 3,5-diamino-piperidine derivativeP. aeruginosa (clinical isolates)8 (MIC₉₀)[4][5]
Pyridine-Oxazolidinone 1 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivativeGram-positive bacteria0.25 - 4[6]
3,5-diacetylpyridine derivative 1 3,5-bis-pyridin-1H-morpholineS. aureusHigh activity[7]
3,5-diacetylpyridine derivative 2 Dihydropyridine cyclohexanoneE. coliHigh activity[7]
Imidazo[2,1-b][4][5][7]thiadiazole-pyridine 1 2-cyclopropyl-...-6-methylpyridin-2-yl)S. aureus0.5[8]
3,5-disubstituted pyridine 1 6-(5-(4-fluorophenoxy)pyridin-3-yl)-2-methylquinolineM. tuberculosis H37Rv1.56[9]
Trisubstituted Pyridine 1 C2-amine, C4-Br substituted pyridineA. baumannii (MDR)Weak activity[10]

Note: The compounds listed are structurally related to potential derivatives of this compound and demonstrate the antimicrobial potential of this class of molecules.

Table 2: Biofilm Inhibition by 5-Aryl-2-methylpyridin-3-amine Derivatives

Compound IDAryl SubstituentOrganismBiofilm Inhibition (%)Reference
4f 4-FluorophenylE. coli91.95[11][12]

Note: These compounds are derived from 5-bromo-2-methylpyridin-3-amine, a close structural analog of derivatives obtainable from this compound.

Potential Mechanism of Action and Signaling Pathway

The antimicrobial mechanism of pyridine derivatives can be multifaceted. One potential mechanism of action for certain substituted pyridines is the inhibition of bacterial ATP synthase.[10] This enzyme is crucial for generating cellular energy in the form of ATP, and its inhibition leads to bacterial cell death.

atp_synthase_inhibition cluster_outcome Outcome ProtonMotiveForce Proton Motive Force (H⁺ Gradient) ATPSynthase ATP Synthase ProtonMotiveForce->ATPSynthase Drives ATP ATP (Cellular Energy) ATPSynthase->ATP Synthesizes Inhibition Inhibition ADP_Pi ADP + Pi ADP_Pi->ATPSynthase BacterialProcesses Essential Bacterial Processes (DNA replication, protein synthesis, cell wall synthesis) ATP->BacterialProcesses Powers PyridineDerivative 3,5-Disubstituted-2-methylpyridine Derivative PyridineDerivative->ATPSynthase Binds and inhibits CellDeath Bacterial Cell Death BacterialProcesses->CellDeath Disruption leads to

Inhibition of bacterial ATP synthase pathway.

This proposed mechanism involves the binding of the pyridine derivative to the ATP synthase enzyme, which disrupts the proton flow and inhibits the synthesis of ATP. The resulting energy depletion in the bacterial cell halts essential cellular processes, ultimately leading to cell death. This targeted approach is a promising strategy for developing new antibiotics with novel mechanisms of action.

Conclusion

This compound represents a valuable and highly versatile starting material for the development of novel antimicrobial agents. The synthetic protocols provided herein offer a robust framework for generating diverse libraries of 3,5-disubstituted-2-methylpyridine derivatives. The established methods for antimicrobial susceptibility testing will enable the systematic evaluation of these compounds and the elucidation of structure-activity relationships. The exploration of novel mechanisms of action, such as the inhibition of ATP synthase, holds significant promise for overcoming existing antimicrobial resistance. Further research and development in this area are crucial for addressing the global challenge of infectious diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dibromo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3,5-Dibromo-2-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The primary synthetic routes for this compound include the direct bromination of 2-methylpyridine (2-picoline) and a multi-step synthesis commencing with an aminopyridine derivative, which typically involves a Sandmeyer reaction. The multi-step approach often provides better regioselectivity and yield.

Q2: What are the main applications of this compound?

A2: this compound is a versatile intermediate in the pharmaceutical and agrochemical industries.[1] It serves as a crucial building block in the synthesis of a variety of compounds, including antimicrobial and anti-inflammatory drugs, as well as herbicides and pesticides.[1] Its reactivity also makes it valuable in material science for developing advanced polymers and coatings.[1]

Q3: What are the typical physical and chemical properties of this compound?

A3: this compound is typically a pale yellow liquid. Key properties are summarized in the table below.

PropertyValue
CAS Number 38749-87-0
Molecular Formula C₆H₅Br₂N
Molecular Weight 250.92 g/mol
Appearance Pale yellow liquid
Purity ≥ 95% (HPLC)

Source: Chem-Impex[1]

Q4: What are the major safety precautions to consider when handling this compound and the reagents for its synthesis?

A4: Bromine is a hazardous substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The synthesis involves corrosive acids and flammable solvents. It is crucial to consult the Safety Data Sheet (SDS) for all chemicals used and to store the final product in a cool, dry place away from ignition sources.[2][3]

Troubleshooting Guide

Low Yield

Q5: My overall yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?

A5: Low yield can stem from several factors throughout the synthesis process. Key areas to investigate include:

  • Incomplete Bromination: Ensure the molar ratio of bromine to the starting material is optimized. Insufficient bromine will result in unreacted starting material, while an excess can lead to over-bromination.

  • Suboptimal Sandmeyer Reaction Conditions: The diazotization and subsequent Sandmeyer reaction are critical. Temperature control is paramount; the reaction should be kept at a low temperature (typically -5 to 10 °C) to prevent the decomposition of the diazonium salt.[4] Ensure the dropwise addition of sodium nitrite is slow and steady.[4]

  • Purification Losses: Losses can occur during extraction and purification steps. Ensure proper phase separation during extraction and consider optimizing the solvent system for chromatography or recrystallization to minimize product loss.

Impurity Formation

Q6: I am observing significant amounts of byproducts in my final product. What are the likely impurities and how can I minimize their formation?

A6: The most common impurities are isomers and over-brominated products.

  • Isomeric Byproducts: Direct bromination of 2-methylpyridine can lead to a mixture of 3-bromo-2-methylpyridine and 5-bromo-2-methylpyridine, which are often difficult to separate due to similar boiling points.[5] Using a starting material with a directing group, such as an amino group, can improve regioselectivity.

  • Di-brominated and Poly-brominated Byproducts: Over-bromination is a common side reaction.[6] To mitigate this, carefully control the stoichiometry of the brominating agent and the reaction temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time to maximize the desired product and minimize over-bromination.

Q7: How can I effectively remove the 2-amino-3,5-dibromopyridine impurity?

A7: The 2-amino-3,5-dibromopyridine byproduct from the bromination of 2-aminopyridine can often be removed through a carefully chosen purification method.[6] Recrystallization from a suitable solvent system can be effective. Alternatively, washing the crude product with hot petroleum ether has been shown to remove this impurity.

Reaction Execution Issues

Q8: The Sandmeyer reaction is not proceeding to completion. What are the critical parameters to check?

A8: For a successful Sandmeyer reaction, consider the following:

  • Diazonium Salt Formation: The initial diazotization step is crucial. It must be carried out in a strongly acidic medium (e.g., hydrobromic acid) at a low temperature.

  • Catalyst Activity: The copper(I) bromide catalyst plays a key role.[7] Ensure it is of good quality and used in the correct stoichiometric amount.

  • Reaction Time and Temperature: The reaction time for the Sandmeyer step can vary.[4] It is important to maintain the recommended low temperature and allow sufficient time for the reaction to complete, which can be monitored by TLC or GC.

Experimental Protocols

Synthesis of this compound via a Multi-Step Pathway

This protocol is adapted from a similar synthesis of a dibromomethylpyridine derivative and represents a common strategy to achieve high regioselectivity.[4]

Step 1: Acetylation of 2-Amino-3-methylpyridine

  • In a four-necked flask, combine 2-amino-3-methylpyridine and acetic anhydride. The molar ratio should be approximately 1:1.5.[4]

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography.

  • Once the reaction is complete, allow the solution to cool to 20-25 °C.

Step 2: Bromination

  • Slowly add liquid bromine dropwise to the cooled reaction mixture.

  • After the addition is complete, maintain the reaction temperature at 50-60 °C for 2-3 hours.[4]

  • Add water to dissolve any solids, followed by the dropwise addition of a sodium hydroxide solution.

  • Continue the reaction for another 30 minutes, then collect the precipitate by filtration, dry it, and recrystallize to obtain 2-amino-5-bromo-3-methylpyridine.

Step 3: Sandmeyer Reaction

  • In a three-necked flask equipped with a stirrer and thermometer, dissolve cuprous bromide in a 48% hydrobromic acid solution.

  • Cool the mixture to between -5 and 10 °C using an ice-water bath.

  • Slowly add the 2-amino-5-bromo-3-methylpyridine from the previous step.

  • Slowly add a saturated sodium nitrite solution dropwise while maintaining the low temperature.

  • Stir the reaction mixture for 2-4 hours.[4]

  • Neutralize the reaction mixture to a pH of 7-8 with a 40% sodium hydroxide solution.

  • The final product, this compound, can then be isolated by vacuum distillation.

Quantitative Data for Sandmeyer Reaction

ParameterValue
Temperature -5 to 10 °C
Reaction Time 2 - 4 hours
Yield ~65%

Source: Adapted from CN105348177A[4]

Visualized Workflows and Pathways

SynthesisWorkflow Synthesis Workflow for this compound cluster_acetylation Step 1: Acetylation cluster_bromination Step 2: Bromination & Hydrolysis cluster_sandmeyer Step 3: Sandmeyer Reaction cluster_purification Purification start 2-Amino-3-methylpyridine + Acetic Anhydride reflux Reflux start->reflux acetylated_product Acetylated Intermediate reflux->acetylated_product bromination Add Bromine (50-60°C) acetylated_product->bromination hydrolysis Hydrolysis (NaOH) bromination->hydrolysis intermediate 2-Amino-5-bromo-3-methylpyridine hydrolysis->intermediate diazotization Diazotization (HBr, NaNO2, -5 to 10°C) intermediate->diazotization sandmeyer CuBr Catalyst diazotization->sandmeyer final_product This compound sandmeyer->final_product distillation Vacuum Distillation final_product->distillation

Caption: A workflow diagram illustrating the multi-step synthesis of this compound.

ByproductFormation Byproduct Formation in Direct Bromination start 2-Methylpyridine bromination Bromination start->bromination desired_product This compound bromination->desired_product Desired Pathway byproduct1 3-Bromo-2-methylpyridine bromination->byproduct1 Side Reaction byproduct2 5-Bromo-2-methylpyridine bromination->byproduct2 Side Reaction byproduct3 Poly-brominated Species bromination->byproduct3 Over-bromination

Caption: Potential side reactions during the direct bromination of 2-methylpyridine.

References

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki coupling reactions involving bromopyridine substrates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with a bromopyridine substrate is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in Suzuki coupling reactions with bromopyridines are a frequent challenge and can be attributed to several factors, primarily related to the electronic nature of the pyridine ring and its interaction with the palladium catalyst.[1][2]

Here are the most common causes and their respective solutions:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen, especially in 2-bromopyridines, can coordinate with the palladium catalyst, leading to its deactivation.[1][2][3]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands sterically shield the palladium center, preventing coordination with the pyridine nitrogen.[1][4]

  • Inefficient Oxidative Addition: The carbon-bromine (C-Br) bond in bromopyridines can be less reactive compared to other aryl bromides, which can slow down the oxidative addition step, often the rate-determining step of the reaction.[1]

    • Solution: Increasing the reaction temperature can enhance the reaction rate.[2][4] Screening different palladium catalysts and more electron-rich, bulky ligands can also facilitate oxidative addition.[1]

  • Side Reactions: Several side reactions can compete with the desired cross-coupling, consuming starting materials and reducing the yield.

    • Protodeboronation: The boronic acid can be unstable and undergo replacement of the boronic acid group with a hydrogen atom, particularly in the presence of aqueous bases.[2][5]

      • Solution: Use more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1][2] Additionally, using anhydrous solvents can minimize this side reaction.[2]

    • Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen.[2]

      • Solution: Ensure the reaction mixture and solvents are thoroughly degassed to remove oxygen.[2] Maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction is critical.[2][3]

    • Hydrodehalogenation (Debromination): The bromopyridine can react with a hydride source to replace the bromine atom with hydrogen.[3]

      • Solution: Avoid bases that can promote this side reaction; weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred.[3] Using a mixture of an organic solvent and water can sometimes suppress this side reaction.[3]

  • Inappropriate Reaction Conditions: The choice of base, solvent, and temperature is critical for a successful reaction.[3]

    • Solution: A systematic screening of these parameters is often necessary. The tables below provide a starting point for selecting appropriate conditions.

Below is a troubleshooting workflow to address low yields:

G start Low Yield Observed check_catalyst 1. Catalyst & Ligand Issues? start->check_catalyst check_reagents 2. Reagent Stability? start->check_reagents check_conditions 3. Reaction Conditions? start->check_conditions check_atmosphere 4. Inert Atmosphere? start->check_atmosphere solution_catalyst Use bulky, electron-rich ligands (e.g., SPhos, XPhos). Screen different Pd sources. check_catalyst->solution_catalyst solution_reagents Use boronic esters (pinacol) or trifluoroborate salts. Use fresh, pure reagents. check_reagents->solution_reagents solution_conditions Screen bases (K3PO4, Cs2CO3). Screen solvents (Dioxane, Toluene, DMF). Optimize temperature. check_conditions->solution_conditions solution_atmosphere Thoroughly degas solvents (freeze-pump-thaw or sparge). Maintain positive inert gas pressure. check_atmosphere->solution_atmosphere end_node Improved Yield solution_catalyst->end_node solution_reagents->end_node solution_conditions->end_node solution_atmosphere->end_node

Troubleshooting workflow for low-yield Suzuki coupling reactions.
Q2: Which boron reagent is better for coupling with bromopyridines: a boronic acid or a boronic ester?

A2: The choice between a boronic acid and a boronic ester involves a trade-off between reactivity and stability.[6]

  • Boronic Acids: Are generally more reactive and can lead to faster reaction times.[6] However, they are less stable and more prone to decomposition through pathways like protodeboronation, especially 2-pyridyl boronic acids.[6][7]

  • Boronic Esters (e.g., pinacol esters): Offer significantly greater stability, making them easier to handle, purify, and store.[6][8] This stability minimizes side reactions like protodeboronation.[2] While they may exhibit slower reaction rates, it is believed that many hydrolyze in situ to the more reactive boronic acid under typical aqueous basic conditions.[6] Recent studies also show that boronic esters can transmetalate directly without prior hydrolysis.[9]

Recommendation: For challenging substrates like bromopyridines, starting with the more stable boronic ester is often advantageous to minimize complications arising from reagent decomposition.[1][2]

Q3: What are the best practices for setting up a Suzuki coupling reaction to ensure reproducibility?

A3: Reproducibility is key in synthetic chemistry. Here are some best practices:

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[3] Therefore, it is crucial to carry out the reaction under an inert atmosphere (argon or nitrogen).[2][3]

    • Degassing: Solvents should be thoroughly degassed before use. Common methods include several freeze-pump-thaw cycles or sparging with an inert gas for an extended period.[2][4]

    • Reaction Setup: Use flame-dried glassware and assemble the reaction under a positive pressure of inert gas.[3]

  • Reagent Quality: The purity of all reagents (bromopyridine, boron reagent, base, solvent, catalyst, and ligand) is paramount. Impurities can poison the catalyst.[3]

  • Stoichiometry: Typically, a slight excess of the boron reagent (1.1–1.5 equivalents) and the base (2.0–3.0 equivalents) is used.[2][3]

Data Presentation: Reaction Condition Screening

The selection of an appropriate catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling with bromopyridines. The following tables summarize common conditions that can be used as a starting point for optimization.

Table 1: Common Catalysts and Ligands
Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(OAc)₂SPhos1-4A common combination for heteroaryl couplings.[4]
Pd₂(dba)₃XPhos1-4Bulky ligand effective at preventing catalyst inhibition.[1][4]
Pd(PPh₃)₄None2-5A classic catalyst, but may be less effective for challenging substrates.
PdCl₂(dppf)None2-5Often used for a wide range of Suzuki couplings.[4]
Table 2: Base and Solvent Combinations
BaseEquivalentsSolvent SystemTemperature (°C)Notes
K₃PO₄2-31,4-Dioxane/H₂O (e.g., 4:1)80-110A robust and widely used system.[3][4]
Cs₂CO₃2-3Toluene/H₂O (e.g., 10:1)80-110A strong inorganic base, often effective.[4]
K₂CO₃2-3DMF80-110DMF can aid in the solubility of starting materials.[2]
Na₂CO₃2-3Ethanol/H₂O (e.g., 3:1)RefluxA common and effective base.[10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Bromopyridine

This is a generalized procedure and requires optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).[2][3]

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[3]

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O mixture) via syringe. In a separate vial under an inert atmosphere, add the palladium catalyst and ligand, then transfer this to the main reaction flask.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]

Visualization of the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle and highlights where common issues with bromopyridines can arise.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_problems Potential Issues with Bromopyridines Pd0 Pd(0)L2 (Active Catalyst) OA Oxidative Addition Pd0->OA Ar-X (Bromopyridine) PdII_Aryl Aryl-Pd(II)-X (L2) OA->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)2 + Base PdII_Diaryl Aryl-Pd(II)-Aryl' (L2) Transmetalation->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Ar-Ar' (Product) Inhibition Catalyst Inhibition: Pyridine-N coordinates to Pd(0) Inhibition->Pd0 Slow_OA Slow Oxidative Addition: Less reactive C-Br bond Slow_OA->OA Protodeboronation Protodeboronation: Ar'-B(OR)2 -> Ar'-H Protodeboronation->Transmetalation

Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

common side reactions in the bromination of 2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the bromination of 2-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of side reactions observed during the bromination of 2-methylpyridine?

A1: The bromination of 2-methylpyridine is susceptible to several side reactions, primarily categorized as:

  • Over-bromination: The introduction of more than one bromine atom onto the pyridine ring, leading to the formation of dibromo- and polybromo-2-methylpyridine derivatives.

  • Formation of Isomeric Products: Electrophilic substitution on the pyridine ring can result in a mixture of constitutional isomers, such as 3-bromo-2-methylpyridine and 5-bromo-2-methylpyridine, which can be challenging to separate.[1]

  • Side-Chain Bromination: Under radical conditions, bromination can occur on the methyl group, yielding 2-(bromomethyl)pyridine, and subsequently, 2-(dibromomethyl)pyridine and 2-(tribromomethyl)pyridine.[2]

  • Formation of Pyridones: In the presence of certain transition metal catalysts, 2-bromopyridine derivatives can be converted into pyridone structures.[3]

  • Formation of Hydroxypyridine: In syntheses starting from 2-amino-2-methylpyridine via a Sandmeyer-type reaction, the intermediate diazonium salt can react with water to form 2-hydroxy-2-methylpyridine.[4]

Q2: Which reaction conditions favor ring bromination versus side-chain bromination?

A2: The regioselectivity of the bromination of 2-methylpyridine is highly dependent on the reaction conditions. Electrophilic aromatic substitution, which leads to ring bromination, is typically promoted by Lewis acids or strong protic acids (e.g., oleum) with a bromine source like Br₂.[1][5] Conversely, free radical conditions favor side-chain bromination. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide or AIBN) and/or light, in a non-polar solvent like carbon tetrachloride.

Q3: How can I minimize the formation of di- and polybrominated products?

A3: To reduce over-bromination, it is crucial to control the stoichiometry of the brominating agent. Using a molar ratio of brominating agent to 2-methylpyridine of 1:1 or slightly less is recommended.[1] Additionally, lower reaction temperatures and shorter reaction times can help to minimize the formation of these byproducts. Monitoring the reaction progress by techniques like GC-MS or TLC is essential to stop the reaction once the desired monobrominated product is formed.

Q4: What is the best approach to synthesize a specific isomer of monobromo-2-methylpyridine?

A4: Achieving high regioselectivity for a specific isomer of monobromo-2-methylpyridine can be challenging via direct bromination. For the synthesis of specific isomers, multi-step synthetic routes are often more effective. For example, starting from a substituted 2-aminopyridine and performing a Sandmeyer-type reaction can provide better control over the position of bromination.

Troubleshooting Guides

Issue 1: Low yield of the desired monobrominated product and a complex mixture of isomers.
Potential Cause Troubleshooting Steps
Non-selective reaction conditions. For electrophilic ring bromination, ensure the use of appropriate catalysts (e.g., FeBr₃, AlCl₃) or strong acid media (e.g., oleum) to direct the substitution. The choice of solvent can also influence regioselectivity.[6]
Incorrect temperature. Optimize the reaction temperature. Higher temperatures can lead to decreased selectivity.
Inappropriate brominating agent. Consider using a milder brominating agent. For some substrates, NBS can offer better regioselectivity compared to Br₂.
Issue 2: Significant formation of side-chain brominated products when ring bromination is desired.
Potential Cause Troubleshooting Steps
Radical reaction pathway is being initiated. Ensure the reaction is performed in the dark and that the starting materials and solvents are free of radical initiators. Avoid high temperatures that can promote radical formation.
Use of NBS without appropriate conditions for electrophilic substitution. When using NBS for electrophilic bromination, polar solvents and the absence of radical initiators are crucial.
Issue 3: Predominance of over-brominated products.
Potential Cause Troubleshooting Steps
Excess of brominating agent. Carefully control the stoichiometry. Use 1.0 equivalent or slightly less of the brominating agent relative to 2-methylpyridine.[1]
Prolonged reaction time. Monitor the reaction closely using GC-MS or TLC and quench the reaction as soon as the starting material is consumed or the desired product concentration is maximized.
High reaction temperature. Perform the reaction at the lowest effective temperature to slow down the rate of the second bromination.

Quantitative Data on Side Reactions

The following tables summarize available quantitative data on the distribution of products in the bromination of 2-methylpyridine and related compounds.

Table 1: Product Distribution in the Bromination of Acetyl-Protected 2-Amino-6-methylpyridine with NBS [7]

ProductConditionsYield
Ring Bromo DerivativeNBS, Benzoyl Peroxide, CCl₄ (dry)75%
Side-Chain Monobromo DerivativeNBS, Benzoyl Peroxide, CCl₄ (dry)10-15%
Dibromo DerivativeNBS, Benzoyl Peroxide, CCl₄ (dry)5-10%

Table 2: Formation of Pyridone Side Products from Substituted 2-Bromopyridines [3]

Starting MaterialProduct(s)Isolated Yield(s)
2-bromo-4-methylpyridine2-pyridones15% and 32%
2-bromo-3-methylpyridinepyridones40% and 35% (relative yields)

Experimental Protocols

Protocol 1: General Procedure for Electrophilic Ring Bromination of Pyridine Derivatives

This protocol is a general guideline and may require optimization for 2-methylpyridine.

Materials:

  • Pyridine derivative (1.0 eq)

  • Brominating agent (e.g., Br₂ or NBS, 1.0-1.1 eq)

  • Solvent (e.g., concentrated H₂SO₄, oleum, or an inert solvent like CH₂Cl₂)

  • Lewis acid catalyst (e.g., FeBr₃, optional)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the pyridine derivative in the chosen solvent.

  • If a catalyst is used, add it to the solution.

  • Cool the mixture to the desired temperature (typically 0 °C to room temperature).

  • Slowly add the brominating agent dropwise, maintaining the temperature.

  • Stir the reaction mixture for the determined time, monitoring its progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by pouring it onto ice.

  • Neutralize the mixture with a suitable base (e.g., NaOH solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: General Procedure for Free Radical Side-Chain Bromination

This protocol is a general guideline for the benzylic bromination of methylpyridines.

Materials:

  • 2-Methylpyridine (1.0 eq)

  • N-Bromosuccinimide (NBS, 1.0-1.1 eq for monobromination)

  • Radical initiator (e.g., benzoyl peroxide or AIBN, catalytic amount)

  • Anhydrous non-polar solvent (e.g., CCl₄)

Procedure:

  • In a flask equipped with a reflux condenser and a light source (e.g., a sunlamp), combine 2-methylpyridine, NBS, and the solvent.

  • Add the radical initiator to the mixture.

  • Heat the mixture to reflux and irradiate with the light source.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete when the solid succinimide floats on top of the solvent.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with an aqueous solution of Na₂S₂O₃ to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product, typically by distillation under reduced pressure.

Visualizations

Electrophilic_Bromination_Pathway 2-Methylpyridine 2-Methylpyridine Intermediate_Complex Sigma Complex 2-Methylpyridine->Intermediate_Complex + Br+ Monobromo_Isomers 3-Bromo-2-methylpyridine 5-Bromo-2-methylpyridine Intermediate_Complex->Monobromo_Isomers - H+ Over-bromination Dibromo-2-methylpyridine Monobromo_Isomers->Over-bromination + Br+ (Side Reaction)

Caption: Reaction pathway for electrophilic bromination of 2-methylpyridine.

Side_Chain_Bromination_Pathway 2-Methylpyridine 2-Methylpyridine Benzyl_Radical Pyridin-2-ylmethyl Radical 2-Methylpyridine->Benzyl_Radical Radical Initiator Monobromomethyl 2-(Bromomethyl)pyridine Benzyl_Radical->Monobromomethyl + Br• Dibromomethyl 2-(Dibromomethyl)pyridine Monobromomethyl->Dibromomethyl + Br• - H• Tribromomethyl 2-(Tribromomethyl)pyridine Dibromomethyl->Tribromomethyl + Br• - H•

Caption: Stepwise side-chain bromination of 2-methylpyridine.

Troubleshooting_Workflow start Experiment Start issue Identify Primary Issue start->issue low_yield Low Yield of Desired Product issue->low_yield Complex Mixture over_bromination Excessive Over-bromination issue->over_bromination High MW Byproducts wrong_regioselectivity Incorrect Regioselectivity issue->wrong_regioselectivity Isomeric Impurities sol_low_yield Check Stoichiometry Optimize Temperature Change Solvent/Catalyst low_yield->sol_low_yield sol_over_bromination Reduce Brominating Agent Decrease Reaction Time Lower Temperature over_bromination->sol_over_bromination sol_wrong_regio Confirm Reaction Type (Radical vs. Electrophilic) Use Radical Inhibitor/Initiator as needed Protect Functional Groups wrong_regioselectivity->sol_wrong_regio

Caption: Troubleshooting decision tree for bromination of 2-methylpyridine.

References

Technical Support Center: Synthesis of 3,5-Dibromo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dibromo-2-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the primary challenges?

The most prevalent method for synthesizing this compound is through the direct electrophilic bromination of 2-methylpyridine (2-picoline). The primary challenge with this synthesis is controlling the regioselectivity. The pyridine ring's electronic properties and the directing effects of the methyl group can lead to the formation of a mixture of brominated isomers, making the isolation of the desired 3,5-dibromo isomer complex.[1] Using milder and more selective brominating agents, such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), in the presence of an acid catalyst can offer better control over the reaction compared to using elemental bromine (Br₂), which often requires harsh conditions and can lead to a mixture of mono- and di-brominated products.

Q2: What are the most likely byproducts in the synthesis of this compound?

During the direct bromination of 2-methylpyridine, several byproducts can be formed. Identifying these is crucial for optimizing the reaction and purification processes. The most common byproducts include:

  • Unreacted Starting Material: 2-methylpyridine.

  • Monobrominated Isomers: 3-Bromo-2-methylpyridine and 5-Bromo-2-methylpyridine are common, as the initial bromination can occur at different positions on the pyridine ring.

  • Other Dibrominated Isomers: Isomers such as 3,6-Dibromo-2-methylpyridine can be formed depending on the reaction conditions.

  • Over-brominated Products: Tribromo-2-methylpyridines can be generated if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.

  • Phenolic Byproducts: In some synthesis routes, particularly those involving Sandmeyer-type reactions from an amino precursor, the presence of water can lead to the formation of hydroxypyridine derivatives.[2]

Q3: How can I identify the target compound and its byproducts in my reaction mixture?

A combination of chromatographic and spectroscopic techniques is recommended for the unambiguous identification of this compound and its byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating the volatile components of the reaction mixture and identifying them based on their mass-to-charge ratio. Isomers will have the same molecular weight but may have different retention times.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, can be used to separate the components of the reaction mixture. The method can be optimized by adjusting the mobile phase composition and column type to achieve good resolution of the isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The chemical shifts and coupling constants of the aromatic protons are unique for each isomer, allowing for definitive identification of the substitution pattern on the pyridine ring.

Q4: What are the recommended methods for purifying crude this compound?

The purification strategy depends on the scale of the reaction and the nature of the impurities.

  • Column Chromatography: This is a highly effective method for separating isomeric byproducts from the desired product. A silica gel stationary phase with a gradient eluent system, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is commonly used.[2]

  • Fractional Distillation: If the boiling points of the product and byproducts are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an excellent technique to achieve high purity by removing minor impurities.[2]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Formation of a large proportion of monobrominated byproducts.1. Monitor the reaction progress using TLC or GC-MS to ensure the consumption of the starting material and monobrominated intermediates. 2. Carefully control the reaction temperature as specified in the protocol; both too low and too high temperatures can be detrimental. 3. Increase the stoichiometry of the brominating agent incrementally. Consider a stepwise bromination approach.
Presence of a Significant Amount of Isomeric Dibromo- byproducts 1. Lack of regioselectivity in the bromination reaction. 2. Harsh reaction conditions (e.g., high temperature, strong acid).1. Use a more selective brominating agent like NBS or DBDMH instead of Br₂. 2. Optimize the reaction temperature; lower temperatures often favor higher selectivity. 3. Screen different acid catalysts and solvents to improve the regioselectivity of the reaction.
Detection of Over-brominated Products (e.g., Tribromo-2-methylpyridine) 1. Excess of brominating agent. 2. Prolonged reaction time.1. Use a stoichiometric amount of the brominating agent relative to the starting material for dibromination. 2. Monitor the reaction closely and quench it as soon as the desired product is formed in maximum yield.
Unreacted 2-methylpyridine Detected in the Product 1. Insufficient amount of brominating agent. 2. Inefficient mixing of reagents. 3. Deactivation of the catalyst.1. Ensure the correct stoichiometry of the brominating agent is used. 2. Maintain vigorous stirring throughout the reaction. 3. If using a catalyst, ensure it is active and used in the correct amount.

Data Presentation

Table 1: Physicochemical Properties of this compound and Potential Byproducts

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
2-Methylpyridine (Starting Material)C₆H₇N93.13128-129-70
3-Bromo-2-methylpyridineC₆H₆BrN172.02197-199-
5-Bromo-2-methylpyridineC₆H₆BrN172.02194-196-
This compound (Product) C₆H₅Br₂N 250.92 - -
3,6-Dibromo-2-methylpyridineC₆H₅Br₂N250.92-34-38

Data compiled from various chemical supplier databases. Boiling and melting points are subject to variation.

Experimental Protocols

Protocol 1: Identification of Byproducts by GC-MS

This protocol outlines a general method for the analysis of a crude reaction mixture from the synthesis of this compound.

  • Sample Preparation: Dilute a small aliquot (e.g., 1-2 drops) of the crude reaction mixture in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable for separating these isomers.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 400.

    • Source Temperature: 230 °C.

  • Data Analysis:

    • Identify the peak for the starting material, 2-methylpyridine (m/z 93).

    • Identify peaks corresponding to monobrominated isomers (m/z 171/173, characteristic isotopic pattern for one bromine atom).

    • Identify the peak for the desired product, this compound, and its isomers (m/z 249/251/253, characteristic isotopic pattern for two bromine atoms).[3]

    • Identify peaks corresponding to tribrominated byproducts (m/z 327/329/331/333, characteristic isotopic pattern for three bromine atoms).

Protocol 2: Purification by Column Chromatography

This protocol provides a general procedure for the purification of this compound from its isomers and other byproducts.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane) and then adding the silica gel. Evaporate the solvent completely.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry method with a non-polar solvent (e.g., hexanes).

  • Loading: Carefully add the dried slurry of the crude product onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate or UV light).

  • Analysis and Pooling: Analyze the fractions containing the desired product by GC-MS or NMR to confirm their purity. Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Synthesis_Pathway 2-Methylpyridine 2-Methylpyridine This compound This compound 2-Methylpyridine->this compound Brominating Agent (e.g., NBS, Br2) Acid Catalyst

Caption: Synthesis of this compound.

Byproduct_Formation cluster_start Starting Material cluster_products Reaction Products 2-Methylpyridine 2-Methylpyridine This compound Desired Product 2-Methylpyridine->this compound + 2 Br Monobromo Isomers Monobromo Isomers 2-Methylpyridine->Monobromo Isomers + 1 Br Over-brominated Products Over-brominated Products This compound->Over-brominated Products + Br Other Dibromo Isomers Other Dibromo Isomers Monobromo Isomers->Other Dibromo Isomers + 1 Br

Caption: Byproduct formation pathways.

Troubleshooting_Workflow start Low Purity or Yield analyze Analyze Crude Mixture (GC-MS, NMR) start->analyze unreacted_sm High % of Unreacted Starting Material? analyze->unreacted_sm isomers High % of Isomers? unreacted_sm->isomers No solution_sm Increase Brominating Agent Stoichiometry or Reaction Time unreacted_sm->solution_sm Yes over_bromination Over-bromination Products Detected? isomers->over_bromination No solution_isomers Optimize Reaction Conditions: - Lower Temperature - Use Selective Reagent (NBS) - Change Catalyst/Solvent isomers->solution_isomers Yes solution_over_bromination Reduce Brominating Agent Stoichiometry or Reaction Time over_bromination->solution_over_bromination Yes

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of 3,5-Dibromo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the purification of 3,5-Dibromo-2-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: The primary impurities depend on the synthetic route but typically include:

  • Monobrominated isomers: 3-Bromo-2-methylpyridine and 5-Bromo-2-methylpyridine.

  • Other dibrominated isomers: Such as 3,6-Dibromo-2-methylpyridine.

  • Starting materials: Unreacted 2-methylpyridine (2-picoline).

  • Over-brominated species: Tribrominated methylpyridines may be present if the reaction conditions are not carefully controlled.

Q2: My crude this compound is a dark oil. What is the likely cause and how can I address it?

A2: A dark coloration often indicates the presence of polymeric or degradation byproducts. These can sometimes be removed by passing the crude material through a short plug of silica gel or activated carbon before proceeding with more rigorous purification methods like column chromatography or distillation.

Q3: I am having difficulty separating this compound from its isomers by column chromatography. What can I do?

A3: Isomeric impurities can be challenging to separate due to similar polarities. Here are a few troubleshooting steps:

  • Optimize your solvent system: A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve resolution.

  • Use a longer column: Increasing the length of the silica gel bed can enhance separation.

  • Consider a different stationary phase: If silica gel is not providing adequate separation, an alternative like alumina may be effective.

  • High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC with a suitable column can be employed.[1][2][3]

Q4: Can I use distillation to purify this compound?

A4: Yes, vacuum distillation is a viable method, especially for removing less volatile impurities. Since this compound is a liquid and its isomeric impurities have different physical properties (some are solids), distillation can be an effective purification step.[4] The boiling point of a related dibromomethylpyridine isomer has been calculated to be approximately 244°C at atmospheric pressure, so vacuum distillation is necessary to prevent decomposition.[5]

Q5: What is the best way to confirm the purity of my final product?

A5: A combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and separate non-volatile impurities.[1][2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any structural isomers.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Product is a dark, viscous oil Presence of polymeric byproducts or degradation.1. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).2. Pass the solution through a short plug of silica gel or activated carbon.3. Elute with the same solvent and concentrate the filtrate before further purification.
Co-elution of isomers during column chromatography Similar polarity of the desired product and isomeric impurities.1. Use a longer chromatography column for better separation.2. Employ a very shallow solvent gradient (e.g., 0-5% ethyl acetate in hexanes).3. Consider using a different adsorbent like alumina.4. For high purity requirements, preparative HPLC may be necessary.[1][2][3]
Low recovery after recrystallization The compound is too soluble in the chosen solvent, or the cooling process was too rapid.1. Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.2. Cool the solution slowly to allow for crystal formation.3. If a single solvent is not effective, try a two-solvent system (e.g., dissolving in a good solvent and adding a poor solvent dropwise until turbidity is observed).
Product solidifies during distillation The presence of isomeric impurities that are solids at room temperature.1. Ensure the condenser and receiving flask are not overly cooled to prevent premature solidification.2. If the distillate solidifies, gently warm the apparatus to re-melt the product for collection.3. Consider a preliminary purification step like column chromatography to remove solid isomers before distillation.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization based on the specific impurities present.

  • Solvent Selection: Based on data for similar compounds, a non-polar solvent like hexanes or a polar solvent like ethanol could be effective.[6] Perform small-scale solubility tests to determine the optimal solvent or solvent pair.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or scratch the inside of the flask with a glass rod to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol
  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Mobile Phase (Eluent): A non-polar/polar solvent system is recommended. Start with a low polarity mixture and gradually increase the polarity. A common system is a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 5-10% ethyl acetate).[7][8]

  • Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Begin elution with the low-polarity solvent, collecting fractions. Monitor the separation using Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect the fractions containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)
This compound 38749-87-0C₆H₅Br₂N250.92Pale yellow liquid[4]-~244 (calculated, 760 mmHg)[5]
3-Bromo-2-methylpyridine38749-79-0C₆H₆BrN172.02Solid-76 @ 17 mmHg[9]
5-Bromo-2-methylpyridine3430-13-5C₆H₆BrN172.02Solid32-3674 @ 17 mmHg
3,6-Dibromo-2-methylpyridine39919-65-8C₆H₅Br₂N250.92Solid34-38[10]-

Visualizations

PurificationWorkflow Crude Crude this compound Pretreatment Pre-treatment (Optional: Silica/Carbon Plug) Crude->Pretreatment If highly colored Column Column Chromatography Crude->Column Primary Method Pretreatment->Column Distillation Vacuum Distillation Column->Distillation For further purification Recrystallization Recrystallization Column->Recrystallization If product is solidifiable Analysis Purity Analysis (GC-MS, HPLC, NMR) Column->Analysis Distillation->Analysis Recrystallization->Analysis Pure Pure this compound Analysis->Pure Purity Confirmed

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Start Impure Product CheckPurity Assess Purity (TLC, GC-MS) Start->CheckPurity Isomeric Isomeric Impurities? CheckPurity->Isomeric Colored Colored Impurities? Isomeric->Colored No FineTuneChroma Optimize Chromatography: - Shallow Gradient - Longer Column Isomeric->FineTuneChroma Yes Other Other Impurities? Colored->Other No CarbonTreat Activated Carbon/Silica Plug Colored->CarbonTreat Yes Distill Vacuum Distillation Other->Distill Yes, non-volatile Recrystal Recrystallization Other->Recrystal Yes, solidifiable PrepHPLC Consider Preparative HPLC FineTuneChroma->PrepHPLC If still impure Pure Pure Product FineTuneChroma->Pure PrepHPLC->Pure CarbonTreat->Pure Distill->Pure Recrystal->Pure

Caption: Troubleshooting decision tree for purifying this compound.

References

Technical Support Center: 3,5-Dibromo-2-methylpyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions with 3,5-Dibromo-2-methylpyridine, with a specific focus on preventing homocoupling side reactions.

Troubleshooting Guide: Minimizing Homocoupling

Homocoupling of this compound or the coupling partner is a common side reaction that reduces the yield of the desired cross-coupled product. This guide provides a systematic approach to diagnosing and resolving this issue.

Problem: Significant formation of homocoupled byproducts is observed.

Below is a logical workflow to troubleshoot and mitigate homocoupling in your cross-coupling reactions.

G start High Homocoupling Observed check_atmosphere 1. Verify Inert Atmosphere (Degas solvents, use Schlenk line) start->check_atmosphere check_catalyst 2. Evaluate Catalyst System (Catalyst loading, ligand choice) check_atmosphere->check_catalyst If homocoupling persists check_reagents 3. Assess Reagent Stoichiometry (Aryl halide to coupling partner ratio) check_catalyst->check_reagents If homocoupling persists check_temp 4. Optimize Reaction Temperature (Lower temperature, longer reaction time) check_reagents->check_temp If homocoupling persists check_base 5. Re-evaluate Base Selection (Strength and type of base) check_temp->check_base If homocoupling persists solution Homocoupling Minimized check_base->solution Successful Optimization

Figure 1: A troubleshooting workflow for addressing homocoupling.

Detailed Troubleshooting Steps:
  • Inert Atmosphere and Reagent Purity:

    • Issue: The presence of oxygen can promote the homocoupling of organometallic reagents, particularly in Suzuki and Sonogashira reactions.

    • Solution: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for an extended period. Use a Schlenk line or a glovebox to maintain an inert atmosphere throughout the reaction setup and duration. Ensure all reagents are anhydrous.

  • Catalyst System Optimization:

    • Issue: The choice and loading of the palladium catalyst and ligand are critical. High catalyst loading or an inappropriate ligand can favor homocoupling.

    • Solution:

      • Catalyst Loading: Reduce the palladium catalyst loading incrementally (e.g., from 5 mol% to 1-2 mol%).

      • Ligand Selection: For Suzuki-Miyaura reactions, consider bulky, electron-rich phosphine ligands such as SPhos, XPhos, or cataCXium ligands, which have been shown to improve catalyst performance and reduce side reactions. In some cases, for specific substrates, simpler ligands like PPh₃ might be effective, but a ligand screen is often necessary.

  • Reagent Stoichiometry:

    • Issue: An excess of the organometallic coupling partner (e.g., boronic acid in Suzuki coupling or organostannane in Stille coupling) can lead to increased rates of homocoupling.

    • Solution: Adjust the stoichiometry of the coupling partner to be closer to a 1:1 or 1.1:1 ratio with this compound.

  • Reaction Temperature:

    • Issue: Higher reaction temperatures can sometimes accelerate the rate of homocoupling relative to the desired cross-coupling.

    • Solution: Attempt the reaction at a lower temperature for a longer duration. Monitor the reaction progress by TLC or GC-MS to find the optimal balance between reaction rate and selectivity.

  • Base Selection:

    • Issue: The strength and nature of the base can influence the reaction outcome. A base that is too strong or too weak can lead to side reactions.

    • Solution: Screen different bases. For Suzuki-Miyaura reactions, common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃. The choice of base can affect the transmetalation step and the overall catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: I am observing significant amounts of 2,2'-dimethyl-5,5'-bipyridine in my Suzuki-Miyaura reaction. What is the most likely cause?

A1: The formation of 2,2'-dimethyl-5,5'-bipyridine is a result of the homocoupling of your starting material, this compound. The most common causes are:

  • Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling. Ensure your reaction is performed under strictly anaerobic conditions.

  • High Catalyst Loading: Excessive amounts of palladium catalyst can promote this side reaction.

  • Suboptimal Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the desired cross-coupling pathway. A ligand that is not sufficiently bulky or electron-rich may not effectively prevent side reactions.

Q2: In a Sonogashira coupling with a terminal alkyne, I am getting a lot of the alkyne dimer (Glaser coupling). How can I prevent this?

A2: Glaser coupling is a well-known side reaction in Sonogashira couplings, primarily promoted by the copper(I) co-catalyst in the presence of oxygen. To minimize this:

  • Ensure Rigorous Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas.

  • Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to perform the reaction without a copper co-catalyst. This may necessitate higher reaction temperatures or more active palladium catalysts and ligands (e.g., P(t-Bu)₃).

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the dimerization reaction.

Q3: Can the choice of solvent affect the level of homocoupling?

A3: Yes, the solvent can influence the reaction outcome. For instance, in Stille couplings of related dihalopyrones, polar aprotic solvents like DMF in the presence of a Cu(I) additive have been shown to alter the regioselectivity, which suggests that the solvent system can play a significant role in the reaction mechanism and potentially influence the extent of side reactions like homocoupling. It is advisable to screen different solvents if homocoupling is a persistent issue.

Q4: I am trying to perform a stepwise functionalization of this compound. Which bromine is more reactive?

A4: For dihalopyridines, the reactivity of the halogen positions can be influenced by electronic and steric factors. Generally, the position with the lower electron density is more susceptible to oxidative addition to the palladium catalyst. For 3,5-dibromopyridines, selective reaction at one position over the other often requires careful tuning of the reaction conditions, including the choice of catalyst, ligand, and temperature. In some systems, such as 2,4-dibromopyridine, the C2 position is typically more reactive. For this compound, a detailed study of the relative reactivity would be necessary, but it is plausible that the two bromine atoms have different reactivities, which could be exploited for selective mono-functionalization.

Data on Cross-Coupling of Structurally Similar Dihalopyridines

While specific quantitative data on the homocoupling of this compound is limited in the literature, the following tables provide data from studies on closely related dihalopyridine systems, illustrating the impact of different reaction parameters on product distribution. This information can serve as a valuable guide for optimizing your reactions.

Table 1: Ligand and Catalyst Effects on Suzuki-Miyaura Coupling of 2,4-dibromopyridine

Catalyst PrecursorLigand (mol%)BaseSolventTemp (°C)Time (h)C4-selectivity (C4:C2)Diarylation (%)Notes
Pd(OAc)₂PPh₃ (2)n-Bu₄NOHToluene1001HighLowC4-selectivity is favored with this ligand.
Pd(OAc)₂XPhos (2)n-Bu₄NOHToluene1001ModerateHighSignificant diarylation observed.
Pd(OAc)₂Xantphos (2)n-Bu₄NOHToluene1001High (13:1)ModerateGood selectivity for mono-arylation at C4.
Pd(OAc)₂P(t-Bu)₃ (2)n-Bu₄NOHToluene1001Low (favors C2)LowInverted selectivity observed.

Data adapted from studies on 2,4-dibromopyridine, where homocoupling of the starting material was reported to be not observable under the tested conditions. This suggests that with proper catalyst and ligand selection, homocoupling can be effectively suppressed.

Table 2: Conditions for Selective Sonogashira Coupling of a Polyhalopyridine

SubstrateCatalystCo-catalystBaseSolventTemp (°C)Time (h)ProductYield (%)
3,5-Dibromo-2,6-dichloropyridinePd(PPh₃)₄CuIEt₃NTHFRT16Mono-alkynylated pyridineGood
3,5-Dibromo-2,6-dichloropyridinePd(PPh₃)₄CuIEt₃NTHFRT16Di-alkynylated pyridineGood

This data on a structurally similar substrate demonstrates that selective mono- and di-functionalization can be achieved, implying that homocoupling can be controlled.

Key Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound, designed to minimize homocoupling.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.1 mmol, 1.1 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (3.0 mmol, 3.0 equiv), finely ground and dried

  • Anhydrous, degassed toluene (10 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix Pd(OAc)₂ and SPhos in a small amount of toluene under an inert atmosphere.

  • Evacuate and backfill the Schlenk flask with Argon or Nitrogen (repeat 3 times).

  • Add the anhydrous, degassed toluene to the Schlenk flask via syringe.

  • Add the pre-mixed catalyst solution to the reaction flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G setup 1. Reaction Setup (Reagents in Schlenk flask) inert 2. Inert Atmosphere (Evacuate and backfill) setup->inert solvent 3. Add Degassed Solvent inert->solvent catalyst 4. Add Catalyst Solution solvent->catalyst heat 5. Heat and Stir catalyst->heat monitor 6. Monitor Progress heat->monitor workup 7. Workup and Purification monitor->workup product Desired Cross-Coupled Product workup->product

Figure 2: Experimental workflow for a Suzuki-Miyaura coupling.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is designed to prevent the Glaser homocoupling of the terminal alkyne.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Anhydrous, degassed triethylamine (Et₃N) or another suitable amine base/solvent (5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with Argon or Nitrogen (repeat 3 times).

  • Add the anhydrous, degassed triethylamine via syringe.

  • Add the terminal alkyne dropwise to the stirring solution.

  • Heat the reaction mixture to 80 °C (or as required) and stir.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, filter through a pad of celite, and wash with an organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate and purify the crude product by column chromatography.

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 3,5-Dibromo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing catalyst deactivation in cross-coupling reactions involving 3,5-Dibromo-2-methylpyridine.

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling reactions with this compound, focusing on catalyst deactivation and related side reactions.

Issue 1: Low or No Conversion to the Desired Product

  • Symptom: The reaction stalls, leaving a significant amount of unreacted this compound.

  • Possible Causes & Solutions:

CauseRecommended Action
Catalyst Poisoning The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, forming inactive species.[1] Ensure all reagents and solvents are of high purity and rigorously degassed to remove oxygen, which can oxidize and deactivate the catalyst.[1]
Inefficient Catalyst Activation If using a Pd(II) precatalyst, its reduction to the active Pd(0) species may be incomplete. Consider using a pre-formed Pd(0) catalyst or a more advanced precatalyst that activates readily.
Poor Ligand Choice The ligand is crucial for stabilizing the catalyst and facilitating the reaction. For pyridine substrates, bulky, electron-rich phosphine ligands are often effective at preventing catalyst inhibition by the pyridine nitrogen.[1]
Suboptimal Reaction Temperature Excessively high temperatures can lead to catalyst decomposition, while temperatures that are too low may result in a sluggish reaction. An optimal temperature range should be determined experimentally.

Issue 2: Formation of Palladium Black

  • Symptom: A black precipitate forms in the reaction mixture.

  • Possible Cause & Solution: Palladium black is finely divided, inactive palladium metal, indicating catalyst decomposition. This is often caused by high temperatures or an inappropriate ligand-to-metal ratio. Reducing the reaction temperature or screening different ligands can mitigate this issue.

Issue 3: Poor Regioselectivity (in Monosubstitution Reactions)

  • Symptom: A mixture of products is obtained where the coupling partner has reacted at both the C3 and C5 positions of the pyridine ring.

  • Possible Causes & Solutions:

CauseRecommended Action
Steric and Electronic Effects The two bromine atoms on this compound are in different chemical environments. The C5 position is generally more sterically accessible, while the electronic properties of the ring influence the reactivity of both C-Br bonds.
Ligand Control The choice of ligand can significantly influence regioselectivity. Bulky ligands may favor reaction at the less hindered C5 position.
Reaction Conditions The solvent and base can also play a role in directing the regioselectivity of the coupling reaction.

Issue 4: Competing Side Reactions

  • Symptom: The formation of byproducts such as homocoupled starting materials or hydrodehalogenated pyridine.

  • Possible Causes & Solutions:

Side ReactionRecommended Action
Homocoupling This can be promoted by the presence of oxygen or high temperatures. Ensure the reaction is performed under a strictly inert atmosphere and consider lowering the reaction temperature.
Protodebromination (Hydrodehalogenation) The presence of protic impurities (e.g., water) can lead to the replacement of a bromine atom with hydrogen. Use anhydrous solvents and reagents to minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound challenging?

A1: The primary challenge stems from the Lewis basic nitrogen atom in the pyridine ring, which can coordinate to the palladium catalyst and form inactive complexes, a phenomenon often referred to as catalyst poisoning.[1] Additionally, the presence of two bromine atoms introduces the challenge of controlling regioselectivity in monosubstitution reactions.

Q2: What are the primary mechanisms of catalyst deactivation in these reactions?

A2: The main deactivation pathways include:

  • Catalyst Poisoning: The pyridine nitrogen binds to the palladium center, blocking reactant coordination and inhibiting key steps in the catalytic cycle.[1]

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, particularly at high concentrations or elevated temperatures.

  • Catalyst Decomposition: The active Pd(0) catalyst can decompose to form inactive palladium black, especially at high temperatures.

Q3: How can I improve the yield and selectivity of my cross-coupling reaction?

A3: Consider the following strategies:

  • Ligand Screening: Experiment with a variety of bulky, electron-rich phosphine ligands to identify one that minimizes catalyst inhibition and directs the desired regioselectivity.

  • Catalyst Choice: Use a well-defined, air- and moisture-stable precatalyst for consistent and reproducible results.

  • Reaction Optimization: Systematically screen different bases, solvents, and temperatures to find the optimal conditions for your specific reaction.

  • Reagent Purity: Use high-purity starting materials, solvents, and reagents to avoid introducing catalyst poisons.

Q4: How do I control which bromine atom reacts in a monosubstitution reaction?

A4: Regioselectivity is influenced by a combination of steric and electronic factors, as well as the choice of catalyst system. Generally, the C5 position is less sterically hindered. The electronic nature of the pyridine ring, influenced by the methyl group, also plays a role. The choice of ligand is a key parameter to tune the regioselectivity. For instance, in some dihalopyridine systems, different phosphine ligands have been shown to favor reaction at different positions.[2]

Quantitative Data Summary

The following tables summarize typical reaction conditions for various cross-coupling reactions with substituted bromopyridines, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Suzuki-Miyaura Coupling Conditions for Substituted Bromopyridines

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)901875-85For 2-Bromo-3-methylpyridine with 4-Nitrophenyl boronic acid.[3]
Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%)K₃PO₄Toluene10018-For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[3]
PdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854-General procedure for halo-aromatic rings.[3]

Table 2: Buchwald-Hartwig Amination Conditions for Bromopyridines

Catalyst / LigandBaseSolventTemperature (°C)Notes
Pd(OAc)₂ / (±)-BINAPNaOtBuToluene80Effective for amination of 2-bromopyridines.
Pd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane100Used for coupling of deactivated aminothiophenes with halopyridines.

Table 3: Sonogashira Coupling Conditions for Dihalopyridines

Catalyst SystemBaseSolventTemperature (°C)Notes
Pd(PPh₃)₄ / CuIEt₃N / THFRoom Temp.-General conditions for Sonogashira coupling.
PdCl₂(PPh₃)₂ / CuIi-Pr₂NHToluene80For coupling of 3,5-dibromo-2,6-dichloropyridine.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.

  • Solvent Addition: Add an anhydrous and degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.

  • Reagent Addition: Add this compound and the desired amine.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low Conversion / No Product catalyst_issue Check Catalyst System start->catalyst_issue conditions_issue Review Reaction Conditions start->conditions_issue side_reactions Analyze for Side Products start->side_reactions regio_issue Poor Regioselectivity start->regio_issue catalyst_poisoning Catalyst Poisoning? - Use high purity reagents - Degas solvents thoroughly catalyst_issue->catalyst_poisoning catalyst_activation Inefficient Activation? - Use Pd(0) source - Try advanced precatalyst catalyst_issue->catalyst_activation ligand_choice Inappropriate Ligand? - Screen bulky, electron-rich ligands catalyst_issue->ligand_choice temperature Suboptimal Temperature? - Screen temperature range conditions_issue->temperature base_solvent Incorrect Base/Solvent? - Screen different bases and solvents conditions_issue->base_solvent homocoupling Homocoupling? - Ensure inert atmosphere - Lower temperature side_reactions->homocoupling protodebromination Protodebromination? - Use anhydrous reagents/solvents side_reactions->protodebromination ligand_effect Ligand Effect? - Screen ligands with varying steric bulk regio_issue->ligand_effect steric_electronic Steric/Electronic Control? - Analyze substrate reactivity regio_issue->steric_electronic solution Successful Reaction catalyst_poisoning->solution catalyst_activation->solution ligand_choice->solution temperature->solution base_solvent->solution homocoupling->solution protodebromination->solution ligand_effect->solution steric_electronic->solution

Caption: Troubleshooting workflow for cross-coupling reactions.

Catalytic_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X Deactivation Deactivation Pathways Pd0->Deactivation PdII R-Pd(II)(X)L_n OA->PdII Trans Transmetalation PdII->Trans R'-M PdII_R R-Pd(II)(R')L_n Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Product R-R' RE->Product Pyridine_Coord Pyridine Coordination (Catalyst Poisoning) Deactivation->Pyridine_Coord Pd_Black Pd Black Formation (Decomposition) Deactivation->Pd_Black

Caption: Generalized catalytic cycle and deactivation pathways.

Regioselectivity_Decision_Tree start Goal: Monosubstitution of This compound c5_coupling Desired Coupling at C5 (Less Hindered) start->c5_coupling c3_coupling Desired Coupling at C3 start->c3_coupling c5_strategy Strategy for C5 Selectivity c5_coupling->c5_strategy c3_strategy Strategy for C3 Selectivity c3_coupling->c3_strategy c5_ligand Use Bulky Ligand (e.g., XPhos, SPhos) c5_strategy->c5_ligand c5_conditions Standard Conditions (e.g., Pd(PPh3)4, K3PO4) c5_strategy->c5_conditions outcome Optimized Regioselective Coupling c5_ligand->outcome c5_conditions->outcome c3_directing_group Consider Directing Group Effects (if applicable) c3_strategy->c3_directing_group c3_ligand_screen Screen Less Bulky Ligands (e.g., P(t-Bu)3) c3_strategy->c3_ligand_screen c3_directing_group->outcome c3_ligand_screen->outcome

References

Technical Support Center: Improving Regioselectivity in the Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges in achieving regioselectivity during the synthesis of substituted pyridines.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

Frequently Asked Questions & Troubleshooting

Q1: My nucleophilic aromatic substitution (SNAr) reaction on a substituted pyridine is producing a mixture of C2 and C4 isomers. How can I improve the selectivity?

A1: The C2 and C4 positions of the pyridine ring are inherently activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom, which can stabilize the negative charge in the Meisenheimer intermediate.[1] Several factors influence the regioselectivity between these two positions:

  • Steric Hindrance: Bulky nucleophiles will preferentially attack the less sterically hindered position. Similarly, bulky substituents on the pyridine ring will direct the incoming nucleophile to the more accessible position. For instance, a large group at C2 will favor C4 attack.[1]

  • Electronic Effects: The electronic properties of existing substituents can influence the relative electron deficiency at C2 and C4.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can impact the stability of the intermediates and transition states, thereby affecting the regioselectivity. For example, a switch from dichloromethane (DCM) to dimethyl sulfoxide (DMSO) has been shown to alter the C2/C6 selectivity.[1]

Troubleshooting Guide: Improving SNAr Regioselectivity

IssuePotential CauseRecommended Solution
Poor C4-selectivity Steric hindrance at C4 is minimal, or the nucleophile is not bulky enough.- Consider using a bulkier nucleophile if the substrate allows. - If possible, introduce a sterically demanding group at the C2/C6 positions.
Poor C2-selectivity Steric hindrance around the C2 position.- Ensure the C2 position is not sterically blocked. - Use a smaller nucleophile if compatible with the desired transformation.
Inconsistent Results Solvent effects are influencing the reaction outcome.- Experiment with a range of solvents with varying polarities and hydrogen-bonding properties.
Key Experimental Protocol: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for achieving regioselective functionalization at the C2 position by using a directing group (DG) at C2 or C3.

General Procedure for Directed ortho-Metalation:

  • Preparation: In a flame-dried, nitrogen-purged flask, dissolve the substituted pyridine containing a directing group (e.g., amide, methoxy) in an anhydrous aprotic solvent (e.g., THF, diethyl ether).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a strong lithium amide base (e.g., LDA, LiTMP; typically 1.1 equivalents) to the cooled solution.

  • Stirring: Stir the reaction mixture at -78 °C for the appropriate time (30 minutes to several hours, depending on the substrate) to ensure complete metalation.

  • Electrophilic Quench: Add the desired electrophile to the reaction mixture at -78 °C.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature. Quench the reaction with a suitable reagent, such as saturated aqueous NH₄Cl.

  • Work-up and Purification: Extract the product with an organic solvent, dry the organic layer (e.g., over Na₂SO₄ or MgSO₄), and purify by column chromatography or crystallization.[1]

Section 2: Electrophilic Aromatic Substitution (EAS)

Frequently Asked Questions & Troubleshooting

Q1: Why is the direct electrophilic halogenation of pyridine difficult and often unselective?

A1: The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack, making it less reactive than benzene.[2] When the reaction does occur, it typically requires harsh conditions and preferentially attacks the C3 position. This is because the sigma complex intermediate formed from attack at C2 or C4 would place a destabilizing positive charge on the nitrogen atom.[2]

Q2: My electrophilic aromatic substitution (EAS) reaction on pyridine is resulting in a very low yield. What can I do?

A2: The low reactivity of the pyridine ring towards electrophiles is a common issue. Here are some strategies to overcome this:

  • Use Activating Groups: Introducing electron-donating groups (EDGs) onto the pyridine ring can increase its reactivity towards electrophiles.[1]

  • Employ Pyridine N-oxide: A highly effective strategy is to first oxidize the pyridine to its N-oxide.[1] The N-oxide is more reactive towards electrophiles and directs substitution to the C4 position. The N-oxide can then be deoxygenated to furnish the C4-substituted pyridine.[1]

Troubleshooting Guide: Low Yield in EAS Reactions

IssuePotential CauseRecommended Solution
Low Yield / No Reaction The pyridine ring is deactivated towards electrophilic attack.- Introduce an electron-donating group to the ring. - Convert the pyridine to its more reactive N-oxide.
Unwanted Side Reactions Harsh reaction conditions (strong acids, high temperatures) are causing substrate or product degradation.- If using the N-oxide strategy, milder reaction conditions can often be employed.
Key Experimental Protocol: Synthesis of Pyridine N-oxide

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • Pyridine

  • 40% Peracetic acid

  • Isopropyl alcohol

  • Ether

Procedure:

  • In a well-ventilated fume hood and behind a safety shield, add 110 g (1.39 moles) of pyridine to a reaction flask.

  • Stir the pyridine and add 250 ml (1.50 moles) of 40% peracetic acid at a rate that maintains the reaction temperature at 85°C. This addition typically takes 50-60 minutes.

  • After the addition is complete, continue stirring until the temperature drops to 40°C.

  • To isolate the pyridine N-oxide, evaporate the acetic acid solution under the vacuum of a water aspirator.

  • Distill the residue at a pressure of 1 mm or less. The product will be collected at 100–105°C/1mm as a colorless solid.[1]

Section 3: Radical Substitution (Minisci Reaction)

Frequently Asked Questions & Troubleshooting

Q1: My Minisci reaction on an unsubstituted or C2-substituted pyridine is giving a mixture of C2 and C4-alkylated products with poor regioselectivity.

A1: This is a common challenge in Minisci reactions. To achieve high C4-selectivity, a removable blocking group can be employed to sterically hinder the C2 and C6 positions, thereby directing the radical attack exclusively to the C4 position. A maleate-derived blocking group has been shown to be highly effective for this purpose.[1][3]

Troubleshooting Guide: Poor Regioselectivity in Minisci Reactions

IssuePotential CauseRecommended Solution
Mixture of C2 and C4 isomers The C2 and C4 positions have similar reactivity towards the radical species.- Employ a removable blocking group (e.g., maleate-derived) to sterically block the C2 and C6 positions.
Low Yield Inefficient radical generation or decomposition of the starting material or product.- Optimize the reaction conditions (solvent, temperature, radical initiator).
Key Experimental Protocol: C4-Selective Minisci Alkylation using a Blocking Group

This workflow outlines the general strategy for C4-selective Minisci alkylation.

Workflow:

  • Installation of the Blocking Group: React the pyridine with a maleate-derived reagent to form a pyridinium salt. This sterically encumbers the C2 and C6 positions.[1]

  • C4-Selective Minisci Reaction: Subject the pyridinium salt to Minisci reaction conditions. The radical alkylation will occur selectively at the C4 position.

  • Deprotection: Remove the blocking group, typically with a base (e.g., DBU), to yield the C4-alkylated pyridine.[1]

Visualizations

G Decision Tree for Regioselective Pyridine Substitution start Desired Substitution Position? c2_c4 C2 or C4 start->c2_c4 c3 C3 start->c3 snar snar c2_c4->snar S(N)Ar with good leaving group dom dom c2_c4->dom Directed ortho-Metalation (DoM) minisci minisci c2_c4->minisci Minisci Reaction (consider blocking group for C4) n_oxide_nuc n_oxide_nuc c2_c4->n_oxide_nuc Pyridine N-oxide + Nucleophile eas eas c3->eas Electrophilic Aromatic Substitution (EAS) dom_c3 dom_c3 c3->dom_c3 DoM with directing group at C2 or C4 n_oxide_elec n_oxide_elec c3->n_oxide_elec Pyridine N-oxide + Electrophile (for C4) Note: N-oxide directs to C4

Caption: Decision tree for selecting a regioselective pyridine substitution strategy.

G Workflow for C4-Selective Minisci Alkylation sub_pyridine Substituted Pyridine form_salt Form Pyridinium Salt sub_pyridine->form_salt pyridinium_salt Pyridinium Salt form_salt->pyridinium_salt blocking_reagent Blocking Group Reagent blocking_reagent->form_salt rad_alkylation Radical Alkylation at C4 blocked_adduct Blocked C4-Alkylated Adduct rad_alkylation->blocked_adduct pyridinium_salt->rad_alkylation reagents Carboxylic Acid + AgNO3 + (NH4)2S2O8 reagents->rad_alkylation remove_blocking Remove Blocking Group c4_pyridine C4-Alkylated Pyridine remove_blocking->c4_pyridine blocked_adduct->remove_blocking base Base (e.g., DBU) base->remove_blocking

References

Technical Support Center: Scale-Up of 3,5-Dibromo-2-methylpyridine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 3,5-Dibromo-2-methylpyridine production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Causes Recommended Actions
Low Yield of this compound 1. Incomplete bromination of 2-methylpyridine. 2. Sub-optimal reaction temperature. 3. Insufficient reaction time. 4. Loss of product during work-up and purification.1. Ensure the correct stoichiometry of the brominating agent. Consider a slight excess if analysis shows unreacted starting material. 2. Carefully control the reaction temperature as specified in the protocol. For exothermic reactions, ensure adequate cooling capacity, especially during scale-up. 3. Monitor the reaction progress using techniques like GC-MS or HPLC to determine the optimal reaction time. 4. Optimize extraction and purification steps. Minimize transfers and use appropriate solvent volumes.
Presence of Significant Isomeric Impurities (e.g., 3-bromo-2-methylpyridine, 5-bromo-2-methylpyridine, and other dibromo-isomers) 1. Lack of regioselectivity in the bromination reaction.[1] 2. High reaction temperatures favoring the formation of multiple isomers.1. Investigate alternative brominating agents that may offer higher regioselectivity, such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[2] 2. Maintain strict temperature control throughout the reaction. 3. Employ advanced purification techniques such as fractional distillation under reduced pressure or preparative chromatography.[1]
Formation of Over-brominated Byproducts (e.g., Tribromo-2-methylpyridine) 1. Excess of brominating agent. 2. Prolonged reaction time.1. Carefully control the stoichiometry of the brominating agent. 2. Monitor the reaction closely and stop it once the desired conversion is achieved.
Thermal Runaway or Uncontrolled Exotherm 1. Inadequate cooling for the exothermic bromination reaction, especially at a larger scale.[2] 2. Addition of reagents too quickly.1. Ensure the reactor has sufficient cooling capacity for the scale of the reaction.[2] 2. Add the brominating agent portion-wise or via a syringe pump to control the reaction rate and temperature. 3. Conduct a thorough thermal hazard assessment before scaling up the reaction.
Difficulties in Product Purification 1. Similar boiling points and polarities of the desired product and isomeric byproducts.[1] 2. Presence of tarry byproducts.1. Utilize high-efficiency fractional distillation columns. 2. Consider derivatization to facilitate separation, followed by regeneration of the desired product. 3. Perform a pre-purification step, such as a charcoal treatment, to remove colored and tarry impurities.
Safety Concerns with Bromine Handling 1. High toxicity and corrosivity of liquid bromine.[3] 2. Potential for accidental release of bromine vapor.[4]1. Whenever possible, consider using safer alternative brominating agents like NBS or DBDMH. 2. Handle liquid bromine in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection.[5] 3. Have a neutralization solution (e.g., sodium thiosulfate) readily available in case of spills.[4]

Frequently Asked Questions (FAQs)

1. What are the common synthetic routes for this compound?

The most common synthetic route is the direct bromination of 2-methylpyridine (also known as 2-picoline). This reaction is typically carried out using a brominating agent such as liquid bromine in the presence of a catalyst or a strong acid like sulfuric acid or oleum.[1] Another potential route involves a multi-step synthesis starting from a different precursor, but direct bromination is often preferred for its atom economy.

2. What are the major challenges in scaling up the bromination of 2-methylpyridine?

The primary challenges include:

  • Controlling Regioselectivity: The bromination of 2-methylpyridine can yield a mixture of mono- and di-brominated isomers, with the 3- and 5- positions being susceptible to substitution.[1] Separating the desired 3,5-dibromo isomer from other isomers is often difficult.[1]

  • Managing Reaction Exothermicity: Bromination reactions are highly exothermic and pose a risk of thermal runaway, especially on a large scale.[2] Proper thermal management and controlled addition of reagents are crucial for safety.

  • Handling Hazardous Materials: The use of corrosive and toxic reagents like liquid bromine and strong acids requires stringent safety protocols and specialized equipment.[3]

  • Product Purification: The final product often contains impurities with similar physical properties, making purification to high standards challenging.[1]

3. Are there safer alternatives to using liquid bromine for this synthesis?

Yes, N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are solid brominating agents that are generally considered safer to handle than liquid bromine.[2] They can be used as alternatives and may also offer improved regioselectivity in some cases.

4. How can I minimize the formation of isomeric byproducts?

Minimizing isomeric byproducts can be achieved by:

  • Optimizing Reaction Conditions: Carefully controlling the temperature, reaction time, and stoichiometry of reagents can influence the product distribution.

  • Choice of Brominating Agent: The selectivity of the bromination can be dependent on the chosen brominating agent.

  • Catalyst Selection: The type of catalyst used can also play a role in directing the bromination to the desired positions.

5. What are the recommended purification methods for this compound on a larger scale?

For large-scale purification, the following methods are recommended:

  • Fractional Distillation under Reduced Pressure: This is a common method for separating liquids with different boiling points. High-efficiency distillation columns are often required to separate close-boiling isomers.

  • Crystallization: If the crude product can be solidified, recrystallization from a suitable solvent can be a very effective purification technique.

  • Chromatography: While often used at the lab scale, preparative liquid chromatography can be employed for high-purity requirements at a larger scale, although it can be costly.

Experimental Protocols

Synthesis of this compound via Direct Bromination of 2-Methylpyridine

Disclaimer: This is a representative protocol based on literature for similar compounds and should be adapted and optimized for specific laboratory or plant conditions. A thorough risk assessment must be conducted before carrying out this reaction.

Materials and Equipment:

  • 2-Methylpyridine (2-picoline)

  • Liquid Bromine

  • Concentrated Sulfuric Acid (98%)

  • Sodium Hydroxide solution (for neutralization)

  • Sodium Thiosulfate solution (for quenching excess bromine)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous Sodium Sulfate (for drying)

  • Glass-lined reactor with overhead stirrer, dropping funnel, condenser, and temperature probe

  • Cooling/heating circulator

  • Scrubber system for bromine and HBr vapors

Procedure:

  • Reaction Setup: In a clean and dry glass-lined reactor, charge concentrated sulfuric acid.

  • Addition of Starting Material: Slowly add 2-methylpyridine to the sulfuric acid with stirring, while maintaining the temperature below 25 °C using a cooling bath.

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 80-100 °C).

  • Bromine Addition: Slowly add liquid bromine to the reaction mixture via a dropping funnel over several hours. Maintain the reaction temperature within the desired range. The reaction is exothermic, so careful control of the addition rate and cooling is critical.

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples and analyzing them by GC or HPLC.

  • Quenching: Once the reaction is complete, cool the mixture and carefully quench any excess bromine by adding a solution of sodium thiosulfate until the red color of bromine disappears.

  • Neutralization and Extraction: Slowly and carefully add the reaction mixture to a stirred vessel containing ice and water. Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is basic. Extract the aqueous layer with an organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to isolate this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start charge_acid Charge Sulfuric Acid start->charge_acid add_picoline Add 2-Methylpyridine charge_acid->add_picoline heat Heat to Reaction Temperature add_picoline->heat add_bromine Slowly Add Liquid Bromine heat->add_bromine monitor Monitor Reaction add_bromine->monitor cool_quench Cool and Quench Excess Bromine monitor->cool_quench neutralize_extract Neutralize and Extract cool_quench->neutralize_extract dry_concentrate Dry and Concentrate neutralize_extract->dry_concentrate purify Fractional Distillation dry_concentrate->purify end Final Product: this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Purity Issue check_reaction Check Reaction Completion (GC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time Yes check_impurities Analyze Impurity Profile (GC-MS) incomplete->check_impurities No end Problem Resolved extend_time->end isomers High Isomer Content check_impurities->isomers optimize_conditions Optimize Reaction Conditions (Temp., Reagent) isomers->optimize_conditions Yes purification_issue Purification Inefficient isomers->purification_issue No optimize_conditions->end improve_purification Improve Purification Method (e.g., better column) purification_issue->improve_purification Yes purification_issue->end No improve_purification->end

Caption: Troubleshooting decision tree for low yield or purity issues.

References

Technical Support Center: Purification of Crude 3,5-Dibromo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 3,5-Dibromo-2-methylpyridine. The following information is designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: While the exact impurity profile depends on the synthetic route, common impurities in the synthesis of halogenated pyridines may include:

  • Unreacted starting material: 2-methylpyridine (2-picoline).

  • Mono-brominated species: Such as 3-bromo-2-methylpyridine or 5-bromo-2-methylpyridine.

  • Isomeric di-brominated byproducts: Bromination can sometimes occur at other positions on the pyridine ring, leading to isomers.

  • Over-brominated species: Although less common with controlled stoichiometry, tri-brominated pyridines could be present.

  • Residual reagents and solvents: From the reaction and workup steps.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification method depends on the nature of the impurities and the scale of the experiment.

  • Recrystallization is effective for removing small amounts of impurities if the crude product is a solid.

  • Column chromatography is a versatile technique for separating the desired product from impurities with different polarities.[1][2]

  • Distillation (under reduced pressure) can be used if the product is a liquid or a low-melting solid and the impurities have significantly different boiling points.[3]

Q3: My purified this compound is a pale yellow liquid, is this normal?

A3: Yes, this compound is often described as a pale yellow liquid. However, significant discoloration could indicate the presence of impurities.

Q4: How should I store purified this compound?

A4: To maintain purity, it is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place to prevent decomposition.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Compound "oils out" instead of crystallizing. The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]
The solution is too concentrated.Add a small amount of additional hot solvent until the oil redissolves, then allow to cool slowly.
High levels of impurities are present.Consider a preliminary purification step like column chromatography before recrystallization.[1]
No crystals form upon cooling. The solution is too dilute.Evaporate some of the solvent to increase the concentration and then allow it to cool again.
Supersaturation has not been achieved.Try scratching the inside of the flask with a glass rod at the solvent line to induce nucleation.
Add a seed crystal of pure this compound if available.
Low recovery of purified product. The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility.
Too much solvent was used for washing the crystals.Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of spots on TLC. The solvent system (eluent) is not optimal.Systematically vary the polarity of the eluent. A good starting point for halogenated pyridines is a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether).[4]
Product is eluting with impurities. The column is overloaded.Use a larger column or reduce the amount of crude material loaded. A general guideline is to load 1-5% of crude material by weight relative to the silica gel.[1]
The elution was too fast.Reduce the flow rate of the eluent to allow for better equilibration between the stationary and mobile phases.
Streaking or tailing of spots on TLC/column. The compound is too polar for the silica gel.Consider using a different stationary phase, such as alumina.
The sample is acidic or basic.Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds).
No product is eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, hexane, toluene, or a mixture like hexane/ethyl acetate). A suitable solvent will dissolve the crude product when hot but not at room temperature.[5]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

A patent for the synthesis of a related isomer, 2,5-dibromo-3-methylpyridine, suggests using ethanol as a recrystallization solvent for an intermediate.[6]

Protocol 2: Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find an eluent that provides good separation of the desired product from impurities (an Rf value of ~0.3 is often ideal).

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and carefully load it onto the top of the silica gel.[7]

  • Elution: Add the eluent to the column and begin collecting fractions. You can start with a less polar solvent and gradually increase the polarity (gradient elution) to separate compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

For a similar compound, 3-bromo-2-methylpyridine, a hexane-diethyl ether (10:1) eluent was used with silica gel.[4]

Data Presentation

Table 1: Suggested Starting Solvents for Recrystallization of Crude this compound

Solvent/Solvent SystemTypeRationale
EthanolSingle SolventOften a good choice for polar compounds.[6]
MethanolSingle SolventSimilar to ethanol, effective for many organic compounds.[8]
Hexane/Ethyl AcetateSolvent/Anti-solventAllows for fine-tuning of polarity to achieve good crystal formation.
TolueneSingle SolventA less polar option that can be effective for aromatic compounds.

Table 2: Recommended Starting Conditions for Column Chromatography

ParameterRecommended Condition
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Hexane/Diethyl Ether gradient
Initial Eluent Polarity Low (e.g., 99:1 Hexane:Ethyl Acetate)
Final Eluent Polarity High (e.g., 80:20 Hexane:Ethyl Acetate)

Visualizations

Purification_Workflow Crude Crude this compound TLC Analyze by TLC Crude->TLC Decision Solid or Liquid/Oil? TLC->Decision Solid Solid Decision->Solid Solid Liquid Liquid/Oil Decision->Liquid Liquid/Oil Recrystallization Recrystallization Solid->Recrystallization Column_Chromatography Column Chromatography Liquid->Column_Chromatography Distillation Vacuum Distillation Liquid->Distillation Pure_Solid Pure Solid Product Recrystallization->Pure_Solid Pure_Liquid Pure Liquid Product Column_Chromatography->Pure_Liquid Distillation->Pure_Liquid

Caption: A workflow for selecting a purification strategy.

Troubleshooting_Recrystallization Start Crude product 'oils out' during recrystallization Cause1 Cooling too rapid? Start->Cause1 Solution1 Allow to cool slowly to room temperature Cause1->Solution1 Yes Cause2 Solution too concentrated? Cause1->Cause2 No End Successful Crystallization Solution1->End Solution2 Add more hot solvent Cause2->Solution2 Yes Cause3 High impurity level? Cause2->Cause3 No Solution2->End Solution3 Purify by column chromatography first Cause3->Solution3 Yes Solution3->End

Caption: Troubleshooting "oiling out" in recrystallization.

References

Technical Support Center: Mitigating Protodeboronation in Suzuki Reactions of Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming the common challenge of protodeboronation during Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem in Suzuki reactions of bromopyridines?

A1: Protodeboronation is an undesirable side reaction in which the carbon-boron bond of the organoboron reagent (e.g., a boronic acid or ester) is cleaved and replaced with a carbon-hydrogen bond.[1] This process consumes the boronic acid, leading to a reduced yield of the desired cross-coupled product and the formation of a deboronated byproduct, which can complicate purification.[1][2] Pyridine-containing boronic acids, particularly 2-pyridylboronic acids, are highly susceptible to this decomposition pathway.[2][3]

Q2: What are the primary factors that contribute to protodeboronation in these reactions?

A2: Several key factors can influence the rate of protodeboronation:

  • pH of the reaction medium: For 2-pyridylboronic acids, the rate of protodeboronation is often maximal at neutral pH due to the formation of a highly reactive zwitterionic intermediate.[3] Both acidic and basic conditions can surprisingly slow this decomposition by shifting the equilibrium away from this zwitterion.[2][3]

  • Choice of Base: The type and amount of base are critical. While essential for the catalytic cycle, strong bases can accelerate protodeboronation.[2][3][4]

  • Reaction Temperature: Higher temperatures can increase the rate of both the desired Suzuki coupling and the undesired protodeboronation side reaction.[2][3][4][5]

  • Presence of Water: Water can act as a proton source for protodeboronation.[3][4] While a small amount of water is often necessary for the Suzuki reaction, excessive amounts can promote this side reaction.[4]

  • Catalyst System: The efficiency of the palladium catalyst and its associated ligands is crucial. A highly active catalyst that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.[1][2] However, some bulky phosphine ligands, often used to facilitate difficult couplings, have been shown to paradoxically accelerate protodeboronation.[6][7]

Q3: How can I minimize protodeboronation when working with bromopyridines?

A3: Several strategies can be employed:

  • Use of More Stable Boronic Acid Derivatives: Converting the boronic acid to a more stable form, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective approach.[1][5][8][9] These derivatives exhibit greater stability and can slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[1][10]

  • Optimization of Reaction Conditions:

    • Base Selection: Use milder bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[4][11] Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4]

    • Temperature Control: Conduct the reaction at the lowest temperature that allows for efficient catalytic turnover, often starting in the range of 60-80 °C.[3][4][5]

    • Anhydrous Conditions: Use anhydrous solvents and dry glassware to minimize the presence of water.[4][9] The addition of activated molecular sieves (e.g., 4Å) can also be beneficial.[4]

  • Employ a Highly Active Catalyst System: A more efficient catalyst can accelerate the desired cross-coupling, outcompeting protodeboronation.[5] Pre-catalyst systems, such as those incorporating Buchwald-type biarylphosphine ligands, are often effective.[4][12]

Q4: I'm using a boronic ester and still observing significant protodeboronation. What should I do?

A4: If you are still observing protodeboronation with a more stable boronic ester, the focus should be on optimizing the reaction conditions to favor the Suzuki coupling over the decomposition pathway.[3] Consider the following:

  • Increase Catalyst Loading: A modest increase in the catalyst loading may improve the rate of the desired reaction.[2]

  • Ligand Choice: While bulky ligands can be beneficial, they can also promote protodeboronation.[6][7] It may be necessary to screen different ligands to find the optimal balance between reactivity and stability.

  • Slow Addition: In some cases, the slow addition of the boronic ester to the reaction mixture via a syringe pump can help to keep its instantaneous concentration low, thereby minimizing decomposition.[13]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low yield of desired product and significant amount of deboronated pyridine byproduct. High rate of protodeboronation.1. Switch to a more stable boronic ester: Use a pinacol or MIDA boronate instead of the free boronic acid.[5][9] 2. Optimize the base: Use a weaker, non-hydroxide base like K₃PO₄ or Cs₂CO₃.[4][11] 3. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C).[4][5] 4. Ensure anhydrous conditions: Use dry solvents and glassware.[4]
Reaction is sluggish and incomplete, even with a stable boronic ester. Poor catalyst activity or deactivation.1. Ensure an inert atmosphere: Thoroughly degas the solvent and reagents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[2] 2. Check catalyst and ligand quality: Use fresh, high-purity catalyst and ligands. 3. Increase catalyst loading: A modest increase in catalyst loading may improve conversion.[2]
Formation of significant side products other than the protodeboronated pyridine (e.g., homocoupling). Presence of oxygen or non-optimal stoichiometry.1. Ensure inert atmosphere: Oxygen can promote homocoupling.[2] 2. Adjust stoichiometry: Using a slight excess of the boronic acid derivative can sometimes minimize aryl halide homocoupling.[2] 3. Optimize reaction temperature: Lowering the temperature may reduce the rate of homocoupling.[2]

Data Presentation

Table 1: Comparison of Bases for Mitigating Protodeboronation

BaseStrengthRecommended for Suzuki of Bromopyridines?Rationale
NaOH, KOHStrongNoCan significantly accelerate protodeboronation.[4]
K₂CO₃, K₃PO₄, Cs₂CO₃Mild/ModerateYesGenerally effective in promoting Suzuki coupling while minimizing protodeboronation.[4][11]
CsFMildCan be effectiveFluoride-based bases can be a good alternative in some systems.[3]

Table 2: Effect of Boron Reagent on Stability and Reactivity

Boron ReagentRelative StabilityGeneral Recommendation
Boronic AcidLowProne to protodeboronation, especially 2-pyridyl derivatives.[2][3]
Pinacol Boronate EsterModerateA good first choice to improve stability over the free boronic acid.[5][8][9]
MIDA Boronate EsterHighOffers high stability and slow release of the boronic acid, ideal for challenging substrates.[1][8]
Organotrifluoroborate SaltsModerate-HighMore stable than boronic acids and can be a good alternative.[9]

Experimental Protocols

General Protocol for Suzuki Coupling of a Bromopyridine with a Boronic Acid Pinacol Ester

This protocol provides a starting point and may require optimization for specific substrates.

Materials:

  • Bromopyridine (1.0 equiv)

  • Boronic acid pinacol ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or 2-MeTHF)[4]

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: Bake all glassware in an oven (>120 °C) overnight and allow to cool under a stream of inert gas.

  • Reagent Addition: To a Schlenk flask under an inert atmosphere, add the bromopyridine (1.0 equiv), the anhydrous base (e.g., K₃PO₄, 2.5 equiv), and the palladium catalyst (e.g., 2 mol%).[4]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Boronic Ester Addition: Add the boronic acid pinacol ester (1.3 equiv) to the reaction mixture.[4]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir.[4]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

troubleshooting_protodeboronation start High Protodeboronation Observed? check_boron Using Boronic Acid or Ester? start->check_boron acid Boronic Acid check_boron->acid Acid ester Boronic Ester check_boron->ester Ester use_ester Switch to Pinacol or MIDA Ester acid->use_ester optimize_conditions Optimize Reaction Conditions ester->optimize_conditions use_ester->optimize_conditions check_base Check Base optimize_conditions->check_base check_temp Check Temperature optimize_conditions->check_temp check_catalyst Check Catalyst System optimize_conditions->check_catalyst use_mild_base Use Weaker Base (K₃PO₄, Cs₂CO₃) check_base->use_mild_base lower_temp Lower Temperature (60-80 °C) check_temp->lower_temp optimize_catalyst Increase Catalyst Loading or Screen Ligands check_catalyst->optimize_catalyst

Caption: A decision tree for troubleshooting protodeboronation.

suzuki_cycle_protodeboronation cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_side_reaction Protodeboronation Side Reaction pd0 Pd(0)Lₙ pd2_halide R¹-Pd(II)Lₙ-X pd0->pd2_halide Oxidative Addition (R¹-X) pd2_base R¹-Pd(II)Lₙ-Base pd2_halide->pd2_base Base pd2_aryl R¹-Pd(II)Lₙ-R² pd2_base->pd2_aryl Transmetalation (R²-B(OR)₂) boronic R²-B(OR)₂ product R¹-R² pd2_aryl->product Reductive Elimination product->pd0 Catalyst Regeneration deboronated R²-H boronic->deboronated H⁺ Source (e.g., H₂O)

Caption: Suzuki cycle with competing protodeboronation pathway.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 3,5-Dibromo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H NMR spectral characteristics of 3,5-Dibromo-2-methylpyridine. Due to the limited availability of direct experimental spectra for this compound in the public domain, this guide presents a predicted spectrum based on established substituent effects in pyridine systems. For comparative purposes, experimental data for structurally related and commercially available pyridine derivatives are provided. This guide includes detailed experimental protocols and visual diagrams to aid in the understanding of the structural characterization.

Predicted ¹H NMR Spectral Data for this compound

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals: a singlet for the methyl group protons and two doublets for the aromatic protons on the pyridine ring. The bromine atoms at positions 3 and 5 will deshield the adjacent protons, shifting their signals downfield. The methyl group at position 2 will have a minor shielding effect on the adjacent proton.

The predicted chemical shifts (δ) are as follows:

  • H-4: This proton is situated between two bromine atoms, which are strongly electron-withdrawing. This will cause a significant downfield shift. It will appear as a doublet due to coupling with H-6.

  • H-6: This proton is adjacent to the nitrogen atom and a bromine atom, both of which are deshielding. It will appear as a doublet due to coupling with H-4.

  • -CH₃: The methyl protons will appear as a singlet in the upfield region, characteristic of methyl groups attached to an aromatic ring.

Comparative ¹H NMR Data

To provide context for the predicted spectrum of this compound, the following table summarizes the experimental ¹H NMR data for related pyridine derivatives. The data is presented for spectra recorded in deuterated chloroform (CDCl₃), a common NMR solvent.

CompoundStructureH-3 (δ, ppm, multiplicity)H-4 (δ, ppm, multiplicity)H-5 (δ, ppm, multiplicity)H-6 (δ, ppm, multiplicity)-CH₃ (δ, ppm, multiplicity)
This compound (Predicted) -~8.3 (d)-~8.5 (d)~2.6 (s)
2-Methylpyridine 7.12 (d)7.54 (td)7.08 (dd)8.48 (d)2.55 (s)
3,5-Dibromopyridine [1]-8.15 (t)-8.61 (d)-
5-Bromo-2-methylpyridine [2]7.42 (d)7.61 (dd)-8.49 (d)2.45 (s)

Disclaimer: Predicted values for this compound are estimations and may differ from experimental values.

Experimental Protocols

The following is a general protocol for the acquisition of ¹H NMR spectra of pyridine derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

  • If necessary, filter the solution to remove any particulate matter.

2. NMR Spectrometer Setup and Data Acquisition:

  • The ¹H NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.

  • The instrument is tuned and locked onto the deuterium signal of the solvent.

  • A standard single-pulse experiment is usually sufficient for ¹H NMR.

  • Key acquisition parameters include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (can be increased for dilute samples)

  • The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Visualization

The following diagrams illustrate the structure and a typical workflow for ¹H NMR analysis.

Caption: Structure of this compound with predicted proton assignments.

workflow cluster_workflow ¹H NMR Experimental Workflow A Sample Weighing (5-10 mg) B Dissolution in Deuterated Solvent (e.g., CDCl3) A->B C Transfer to NMR Tube B->C D Spectrometer Setup (Tuning, Locking, Shimming) C->D E Data Acquisition (1D ¹H Spectrum) D->E F Data Processing (Fourier Transform, Phasing, Baseline Correction) E->F G Spectral Analysis (Chemical Shift, Integration, Splitting) F->G

Caption: A generalized workflow for ¹H NMR sample preparation and analysis.

References

Unraveling the Molecular Blueprint: A Comparative Guide to Interpreting the Mass Spectrum of 3,5-Dibromo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical compounds is paramount. This guide provides a comprehensive comparison of mass spectrometry with alternative analytical techniques for the characterization of 3,5-Dibromo-2-methylpyridine, a key building block in pharmaceuticals and agrochemicals. We delve into the interpretation of its mass spectrum, supported by experimental data and detailed protocols, offering a robust resource for your analytical endeavors.

Interpreting the Mass Spectrum of this compound: A Detailed Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and offering insights into the structure of a molecule through its fragmentation pattern. The mass spectrum of this compound (C₆H₅Br₂N), with a molecular weight of approximately 250.92 g/mol , is characterized by a distinctive isotopic pattern due to the presence of two bromine atoms.

The molecular ion peak ([M]⁺) region is expected to show a characteristic triplet of peaks due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.69%, ⁸¹Br ≈ 49.31%). This results in peaks at m/z values corresponding to the molecule containing two ⁷⁹Br atoms, one ⁷⁹Br and one ⁸¹Br atom, and two ⁸¹Br atoms, with relative intensities of approximately 1:2:1.

Key fragmentation pathways for this compound likely involve the loss of a bromine atom, a methyl group, or hydrogen bromide (HBr). The relative abundance of the fragment ions provides valuable clues to the stability of the resulting cationic species.

Table 1: Predicted Major Ions in the Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio)Ion FormulaInterpretation
249/251/253[C₆H₅⁷⁹Br₂N]⁺, [C₆H₅⁷⁹Br⁸¹BrN]⁺, [C₆H₅⁸¹Br₂N]⁺Molecular ion peak ([M]⁺) cluster
170/172[C₆H₅⁷⁹BrN]⁺, [C₆H₅⁸¹BrN]⁺Loss of a bromine atom ([M-Br]⁺)
234/236/238[C₅H₂⁷⁹Br₂N]⁺, [C₅H₂⁷⁹Br⁸¹BrN]⁺, [C₅H₂⁸¹Br₂N]⁺Loss of a methyl radical ([M-CH₃]⁺)
171[C₆H₄Br]⁺Loss of HBr and HCN
91[C₆H₅N]⁺Loss of two bromine atoms

A Comparative Look: Alternative Analytical Techniques

While mass spectrometry is a cornerstone of molecular characterization, a multi-technique approach often provides the most comprehensive structural confirmation. Here, we compare mass spectrometry with Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography for the analysis of this compound.

Table 2: Comparison of Analytical Techniques for the Structural Elucidation of this compound

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight, elemental formula (high resolution), fragmentation pattern.High sensitivity, small sample requirement, provides connectivity information through fragmentation.Isomers can be difficult to distinguish, does not provide stereochemical information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the chemical environment of individual atoms (¹H, ¹³C), connectivity through coupling patterns.Unambiguous structure determination, provides information on stereochemistry and dynamic processes.Lower sensitivity than MS, requires larger sample amounts, can be time-consuming.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a crystal, bond lengths, and bond angles.Provides the absolute structure of a molecule.Requires a suitable single crystal, which can be challenging to grow.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for the analysis of volatile and semi-volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

Procedure:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL in splitless mode.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra provide detailed structural information.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz).

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse program.

    • Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program.

    • Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Visualizing the Process

To better understand the analytical workflows, the following diagrams illustrate the key steps.

fragmentation_pathway M [C₆H₅Br₂N]⁺˙ (m/z 249, 251, 253) frag1 [C₆H₅BrN]⁺ (m/z 170, 172) M->frag1 - Br frag2 [C₅H₂Br₂N]⁺˙ (m/z 234, 236, 238) M->frag2 - CH₃ frag3 [C₆H₄Br]⁺ (m/z 171) frag1->frag3 - HCN

Caption: Proposed fragmentation of this compound.

analytical_workflow cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy MS_sample Sample Introduction (GC) Ionization Ionization (EI) MS_sample->Ionization Mass_Analyzer Mass Analyzer (Quadrupole) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector MS_spectrum Mass Spectrum Detector->MS_spectrum NMR_sample Sample in Solvent Magnetic_Field Strong Magnetic Field NMR_sample->Magnetic_Field RF_Pulse Radiofrequency Pulse Magnetic_Field->RF_Pulse Detection Signal Detection RF_Pulse->Detection NMR_spectrum NMR Spectrum Detection->NMR_spectrum

Caption: Comparative workflow of MS and NMR analysis.

A Comparative Guide to the Purity Analysis of 3,5-Dibromo-2-methylpyridine: HPLC vs. Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stringent assessment of purity for chemical intermediates like 3,5-Dibromo-2-methylpyridine is a cornerstone of quality control and regulatory compliance. The presence of even minute impurities can have a significant impact on the downstream synthetic steps, as well as the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) represent two of the most powerful and widely employed analytical techniques for purity determination. This guide provides an objective comparison of these methods for the analysis of this compound, complete with detailed experimental protocols and supporting data to aid in method selection.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reversed-phase HPLC (RP-HPLC) is a highly versatile and robust technique for the purity analysis of a wide range of organic molecules, including halogenated pyridines.[1][2] Its high resolving power, sensitivity, and quantitative accuracy make it the preferred method for separating a target compound from structurally similar impurities, such as isomers, starting materials, or by-products.[1] A well-developed HPLC method is crucial for ensuring the quality of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[3]

Gas Chromatography (GC): A Viable Alternative for Volatile Compounds

Gas Chromatography is an excellent analytical technique for compounds that are volatile and thermally stable.[4] Given that many pyridine derivatives are amenable to GC analysis, this technique presents a strong alternative to HPLC.[4] For this compound, GC can offer advantages in terms of speed and simplicity, provided the compound and its potential impurities do not degrade at the elevated temperatures used in the analysis.

Comparative Analysis: HPLC vs. GC

The selection between HPLC and GC for the purity analysis of this compound depends on several factors, including the nature of potential impurities, required sensitivity, and available instrumentation. The following table summarizes the key performance parameters of hypothetical, yet typical, methods for this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Mobile/Carrier Gas Acetonitrile/Water with acid modifierInert gas (e.g., Helium, Nitrogen)
Temperature Ambient or slightly elevated (e.g., 30-40°C)High-temperature oven program (e.g., 80-280°C)
Detector Photodiode Array (PDA) or UV-VisFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Hypothetical Retention Time 8.5 minutes12.2 minutes
Resolution (Main Peak) > 2.0> 2.0
Limit of Detection (LOD) ~0.01%~0.02%
Limit of Quantification (LOQ) ~0.03%~0.06%

Experimental Protocols

Proposed HPLC Method for Purity Analysis

This protocol describes a reversed-phase HPLC method suitable for the purity determination of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 70 30
    20 10 90
    25 10 90
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 260 nm (or λmax determined by UV-Vis scan).

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a 1:1 mixture of Acetonitrile and Water to a final volume of 100 mL to achieve a concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

3. Data Analysis:

  • The purity is calculated using the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Comparative GC Method for Purity Analysis

This protocol outlines a potential GC method for the purity analysis of this compound, adapted from methods for similar halogenated pyridines.[4]

1. Instrumentation and Chromatographic Conditions:

  • GC System: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), a split/splitless injector, and an autosampler.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature: 260°C.

  • Detector Temperature: 280°C (FID).

  • Injection Volume: 1 µL (split ratio 50:1).

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a suitable solvent such as Dichloromethane or Ethyl Acetate to achieve a concentration of 1 mg/mL.

3. Data Analysis:

  • Purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Workflow and Decision Diagrams

The following diagrams illustrate the experimental workflow for HPLC analysis and a decision-making process for selecting the appropriate analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Diluent p1->p2 p3 Filter Solution (0.45 µm) p2->p3 a1 Inject into HPLC System p3->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 UV Detection a2->a3 d1 Integrate Peak Areas a3->d1 d2 Calculate Purity (% Area) d1->d2 end end d2->end Final Report

Caption: Experimental workflow for HPLC purity analysis.

Decision_Tree start Purity Analysis of This compound q1 Are impurities thermally labile or non-volatile? start->q1 hplc Use HPLC q1->hplc Yes gc Use GC q1->gc No

Caption: Decision tree for analytical method selection.

References

A Comparative Guide to Analytical Techniques for the Quantification of 3,5-Dibromo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 3,5-Dibromo-2-methylpyridine is a key building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of the principal analytical techniques for the quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The information is supported by representative experimental data and detailed methodologies to assist in method selection and implementation.

Methodology Comparison: HPLC vs. Gas Chromatography

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both powerful chromatographic techniques for the separation and quantification of this compound. The choice between these methods often depends on the sample matrix, the required sensitivity, and the nature of potential impurities.

High-Performance Liquid Chromatography (HPLC): This technique is well-suited for the analysis of this compound, particularly for assessing purity and identifying non-volatile impurities. A reversed-phase method is typically employed.

Gas Chromatography (GC): GC is an excellent alternative, especially for assessing volatile impurities and for its high resolution. Given the volatility of many pyridine derivatives, GC can provide rapid and efficient analysis. Commercial suppliers often use GC to determine the assay of similar compounds.[1]

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of brominated pyridine compounds using HPLC and GC. While specific data for this compound is not extensively published, this data, based on analogous compounds, provides a reliable comparison of the expected performance of each technique.

Validation ParameterHPLC MethodGC Method
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) 1 - 10 ng/mL1 - 5 µg L⁻¹
Limit of Quantification (LOQ) 5 - 30 ng/mL2 - 5 ng/mL[2]
Accuracy (% Recovery) 98 - 102%88.2–104.3%[2]
Precision (% RSD) < 2.0%< 10%
Experimental Protocols

Detailed methodologies for both HPLC and GC are provided below. These protocols are based on established methods for similar brominated pyridine compounds and can be adapted for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is based on a reversed-phase separation with UV detection, similar to methods used for other bromopyridine compounds.[1]

1. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water.

  • Gradient Elution:

    Time (min) % Acetonitrile
    0 20
    15 80
    20 80
    21 20

    | 25 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a diluent (Acetonitrile:Water, 50:50 v/v).

  • Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the diluent.

  • Sample Solution (100 µg/mL): Prepare the sample at a target concentration of 100 µg/mL in the diluent.

3. Validation Experiments:

  • Linearity: Prepare a series of standard solutions at different concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration.

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a sample matrix.

  • Precision: Analyze multiple preparations of the same sample to assess repeatability.

Gas Chromatography (GC) Method

This method is suitable for the analysis of volatile and thermally stable compounds.[3]

1. Chromatographic Conditions:

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[4]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C (FID) or MS transfer line at 280°C.

  • Injection Volume: 1 µL (split ratio 10:1).

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent such as methanol or acetone.

  • Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the same solvent.

  • Sample Solution (100 µg/mL): Prepare the sample at a target concentration of 100 µg/mL in the same solvent.

3. Validation Experiments:

  • Linearity: Prepare a series of standard solutions and analyze them to construct a calibration curve.

  • Accuracy: Analyze samples with known concentrations of this compound.

  • Precision: Perform multiple injections of the same sample to determine the repeatability of the method.

Visualizing the Analytical Workflow

To provide a clearer understanding of the process, the following diagrams illustrate the general workflows for sample analysis using HPLC and GC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weighing Weighing of Sample & Reference Standard Dissolution Dissolution in Appropriate Diluent Weighing->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Injection Injection into HPLC System Dilution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc GC Analysis cluster_data_gc Data Analysis Weighing_GC Weighing of Sample & Reference Standard Dissolution_GC Dissolution in Volatile Solvent Weighing_GC->Dissolution_GC Dilution_GC Dilution to Working Concentration Dissolution_GC->Dilution_GC Injection_GC Injection into GC System Dilution_GC->Injection_GC Separation_GC Chromatographic Separation (DB-5ms Column) Injection_GC->Separation_GC Detection_GC FID or MS Detection Separation_GC->Detection_GC Integration_GC Peak Integration Detection_GC->Integration_GC Calibration_GC Calibration Curve Generation Integration_GC->Calibration_GC Quantification_GC Quantification of This compound Calibration_GC->Quantification_GC

References

A Comparative Guide to Validating the Structure of 3,5-Dibromo-2-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The rigorous and unambiguous structural validation of novel molecules is a cornerstone of chemical research and drug development. For derivatives of 3,5-Dibromo-2-methylpyridine, a scaffold of interest in medicinal chemistry, precise characterization is essential to ensure that subsequent biological and pharmacological evaluations are based on a reliable molecular identity. This guide provides an objective comparison of the primary analytical techniques used for structural elucidation, complete with experimental protocols and data presentation standards for researchers, scientists, and drug development professionals.

Comparison of Key Analytical Techniques

The definitive structural determination of novel organic compounds like this compound derivatives relies on a complementary suite of analytical methods. The three most powerful and commonly employed techniques are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Single-Crystal X-ray Diffraction. Each provides unique and critical pieces of information.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Provides detailed information on the carbon-hydrogen framework, atom connectivity, and the chemical environment of nuclei (¹H, ¹³C).[1][2][3]Non-destructive; provides definitive evidence of covalent structure and is the gold standard for structural analysis in solution.[3][4][5]Requires a soluble and pure sample; complex spectra may necessitate advanced 2D techniques for full interpretation.
High-Resolution Mass Spectrometry (HRMS) Determines the precise molecular weight and elemental composition of a molecule.[6][7][8][9]Extremely sensitive, requiring very little sample; provides a definitive molecular formula by measuring the exact mass-to-charge ratio.[8][9]Does not provide information on atom connectivity or stereochemistry; fragmentation patterns can be complex to interpret.
Single-Crystal X-ray Diffraction Reveals the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and absolute configuration.[10][11][12]Provides an unambiguous and definitive 3D structure of the molecule.[11]Requires a high-quality single crystal of the compound, which can be challenging and time-consuming to grow.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and data integrity. Below are standard protocols for the key validation experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural validation for organic compounds.[13] A combination of 1D (¹H, ¹³C) and often 2D (e.g., COSY, HSQC) experiments is required for a complete assignment.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) within a clean NMR tube.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Spectrometer Preparation: Insert the sample into the spectrometer, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal resolution and line shape.[14]

  • 1D ¹H NMR Acquisition: Acquire the proton spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay. The goal is to identify the number of unique protons, their chemical shifts, their integration (relative ratios), and their coupling patterns (multiplicity).[15]

  • 1D ¹³C NMR Acquisition: Acquire the carbon spectrum, typically with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon environment.[2][15] Due to the low natural abundance of ¹³C, a greater number of scans is required compared to ¹H NMR.[2]

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the elemental formula of a newly synthesized compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution (typically in the µg/mL to ng/mL range) of the compound in a high-purity solvent compatible with the ionization source, such as methanol or acetonitrile.[16]

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray Ionization (ESI) is a common "soft" ionization technique for polar molecules like pyridine derivatives, which generates charged ions with minimal fragmentation.[6]

  • Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap), which separates them based on their mass-to-charge (m/z) ratio.[9]

  • Data Analysis: The measured m/z value, obtained with high precision (typically to four or more decimal places), is compared to the theoretical exact mass calculated for the expected molecular formula. A match within a narrow tolerance (e.g., < 5 ppm) confirms the elemental composition.[8]

Single-Crystal X-ray Diffraction

This technique provides the ultimate proof of structure by generating a 3D model of the molecule.

Methodology:

  • Crystallization: Grow a single, defect-free crystal of the this compound derivative. Common methods include slow evaporation of a saturated solution, slow cooling, or vapor diffusion. The ideal crystal size is typically between 0.1 and 0.3 mm.[10]

  • Crystal Mounting: Carefully mount the selected crystal on a thin glass fiber or a loop and place it onto a goniometer head.[11]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer, where it is cooled (often under a stream of liquid nitrogen) and irradiated with a monochromatic X-ray beam (e.g., from a Cu or Mo source).[10][11] The crystal is rotated, and the resulting diffraction patterns are recorded by a detector.[17]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and symmetry. Computational software is then used to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined to yield the final molecular structure.[10]

Data Presentation

Clear and standardized data presentation is vital for communication and comparison. The following tables exemplify how to report data for a hypothetical derivative, 3,5-Dibromo-2-methyl-6-aminopyridine .

Table 1: ¹H and ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆, ¹H at 400 MHz, ¹³C at 101 MHz)

Position δ ¹H (ppm) Multiplicity J (Hz) Integration δ ¹³C (ppm)
2-CH₃2.45s-3H22.5
3-C----108.9
4-H7.98s-1H142.1
5-C----115.6
6-C----158.3
6-NH₂6.50s (br)-2H-

Table 2: High-Resolution Mass Spectrometry (HRMS) Data

Ionization Mode Formula Calculated m/z Measured m/z Difference (ppm)
ESI+C₆H₇Br₂N₂ [M+H]⁺268.8970268.8965-1.9

Table 3: Single-Crystal X-ray Diffraction Data Summary

Parameter Value Parameter Value
Formula C₆H₆Br₂N₂Space Group P2₁/c
Formula Weight 267.94a (Å) 7.654(3)
Crystal System Monoclinicb (Å) 9.924(4)
Temperature (K) 100c (Å) 23.152(1)
Wavelength (Å) 0.71073β (deg) 98.75(3)
Density (g/cm³) 1.85Volume (ų) 1738.1(1)
Reflections collected 15890Final R indices R₁ = 0.035
Unique reflections 3450wR₂ = 0.082

Visualized Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

G cluster_prep Sample Preparation cluster_analysis Structural Analysis Synthesis Synthesized Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS HRMS Analysis Purification->MS Decision Data Consistent & Unambiguous? NMR->Decision MS->Decision Xray X-ray Diffraction (if crystal available) Xray->Decision Decision->Xray  No / Ambiguous Confirmed Structure Validated Decision->Confirmed  Yes

Caption: A logical workflow for the structural validation of a novel chemical compound.

G cluster_opt Lead Optimization Cycle TargetID Target Identification & Validation LeadDisc Lead Discovery (Screening, HTS) TargetID->LeadDisc Synthesis Derivative Synthesis LeadDisc->Synthesis Validation Structural Validation (NMR, MS, X-ray) Synthesis->Validation BioAssay Biological Assays (SAR Studies) Validation->BioAssay BioAssay->Synthesis Preclinical Preclinical Studies BioAssay->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Role of structural validation within the drug development pipeline.

References

A Comparative Guide to the Reactivity of 3,5-Dibromo-2-methylpyridine and 3,5-Dichloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical and materials science, the functionalization of pyridine rings is a critical step in the synthesis of novel compounds. Among the plethora of available building blocks, 3,5-dihalo-2-methylpyridines serve as versatile intermediates. This guide provides an objective comparison of the reactivity of two such analogs: 3,5-dibromo-2-methylpyridine and 3,5-dichloro-2-methylpyridine. This analysis, supported by experimental data, will focus on their performance in key cross-coupling reactions and metal-halogen exchange, aiding researchers in the strategic selection of substrates for their synthetic endeavors.

Executive Summary of Reactivity

The fundamental difference in reactivity between this compound and 3,5-dichloro-2-methylpyridine stems from the inherent properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond, making the bromo-derivative generally more reactive in reactions that involve the cleavage of this bond, such as palladium-catalyzed cross-coupling reactions. Conversely, the stronger C-Cl bond in the chloro-derivative necessitates more forcing reaction conditions or more sophisticated catalytic systems to achieve comparable yields.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. The relative reactivity of our two target compounds is paramount in designing successful synthetic routes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds. The general trend in reactivity for aryl halides in this reaction is I > Br > OTf > Cl. This trend is a direct consequence of the bond dissociation energies of the carbon-halogen bond, where the weaker C-Br bond undergoes oxidative addition to the palladium(0) catalyst more readily than the stronger C-Cl bond.

Table 1: Representative Yields for Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
2,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂H₂O/DMF601283
2,3,5-Trichloropyridine4-Methoxyphenylboronic acidPd(OAc)₂H₂O/DMF601289
2,3,5-Trichloropyridine4-Chlorophenylboronic acidPd(OAc)₂H₂O/DMF601278

Data extracted from a study on 2,3,5-trichloropyridine, resulting in 3,5-dichloro-2-arylpyridine products.[1][2]

For this compound, while specific data is scarce, the general principles of Suzuki coupling suggest that it would react under milder conditions and likely give higher yields compared to its dichloro-analog when using the same catalytic system.

Experimental Protocol: Ligand-Free Suzuki-Miyaura Coupling of 2,3,5-Trichloropyridine

This protocol is adapted from the synthesis of 3,5-dichloro-2-arylpyridines.[1][2]

  • Reaction Setup: In a reaction vessel, combine 2,3,5-trichloropyridine (1 mmol), the respective arylboronic acid (1.5 mmol), and sodium carbonate (2 mmol).

  • Solvent Addition: Add a mixture of water and DMF (3.5:3 mL).

  • Catalyst Addition: Add palladium(II) acetate (0.5 mol%).

  • Reaction Conditions: Stir the mixture at 60 °C for 12 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is typically extracted with an organic solvent, dried over a drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 2,3,5-trichloropyridine, arylboronic acid, and Na2CO3 B Add H2O/DMF solvent mixture A->B C Add Pd(OAc)2 catalyst B->C D Stir at 60 °C for 12 h C->D E Cool to RT and extract with organic solvent D->E F Dry and concentrate E->F G Purify by column chromatography F->G H H G->H 3,5-Dichloro-2-arylpyridine

A typical workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of the aryl halide is a critical factor, with aryl bromides generally being more reactive than aryl chlorides.[3] This implies that this compound would be expected to undergo amination under milder conditions than 3,5-dichloro-2-methylpyridine. The coupling of aryl chlorides often requires the use of more specialized and bulky phosphine ligands to achieve high yields.[4]

Experimental Protocol: General Buchwald-Hartwig Amination of a Bromopyridine

The following is a general procedure adapted from the amination of 2-bromo-6-methylpyridine and can serve as a starting point for the amination of this compound.[5]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine the bromopyridine (1 equiv), the amine (1-1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: After cooling, the reaction is typically quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X ArX Ar-X ArX->OA Amine R2NH Coord Amine Coordination & Deprotonation Amine->Coord Base Base Base->Coord Product Ar-NR2 HX_Base [H-Base]+X- OA->Coord R2NH, Base Coord->HX_Base RE Reductive Elimination Coord->RE RE->Pd0 Product RE->Product

The catalytic cycle of the Buchwald-Hartwig amination.

Metal-Halogen Exchange

Metal-halogen exchange is a powerful tool for the synthesis of organometallic reagents, which can then be reacted with various electrophiles. The rate of this exchange is highly dependent on the halogen, following the general trend I > Br > Cl.[6][7]

This indicates that this compound will undergo lithium-halogen exchange much more readily than 3,5-dichloro-2-methylpyridine. The exchange on the dibromo compound can typically be achieved using common organolithium reagents like n-butyllithium or t-butyllithium at low temperatures (e.g., -78 °C). In contrast, the dichloro analog would likely require more reactive or specialized reagents, or it may not undergo the exchange at all, with other reactions such as deprotonation potentially competing.

Experimental Protocol: General Lithium-Halogen Exchange

  • Reaction Setup: To a solution of the dihalopyridine in a dry ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere at low temperature (-78 to -100 °C), add a solution of an organolithium reagent (e.g., n-BuLi or t-BuLi) dropwise.

  • Reaction: Stir the mixture for a short period (typically 15-60 minutes) to allow for the exchange to occur.

  • Electrophilic Quench: Add the desired electrophile to the solution at low temperature.

  • Work-up: Allow the reaction to warm to room temperature, quench with a suitable reagent (e.g., saturated aqueous ammonium chloride), and extract the product with an organic solvent. The organic layer is then dried and concentrated, and the product is purified as needed.

Conclusion

The choice between this compound and 3,5-dichloro-2-methylpyridine as a synthetic intermediate is a classic trade-off between reactivity and cost/availability.

  • This compound is the more reactive substrate, particularly in palladium-catalyzed cross-coupling reactions and metal-halogen exchange. This higher reactivity allows for the use of milder reaction conditions and a broader range of coupling partners, potentially leading to higher yields and cleaner reactions.

  • 3,5-Dichloro-2-methylpyridine , while less reactive, can often be a more cost-effective starting material. Its successful use in cross-coupling reactions typically requires more carefully optimized conditions, including the use of more active catalysts and ligands. For reactions where the C-Cl bond remains intact, it can serve as a valuable building block.

For drug development professionals and researchers, this guide provides a framework for making informed decisions in the design of synthetic routes. When rapid reaction optimization and broad substrate scope are paramount, the bromo-derivative is the superior choice. However, for large-scale synthesis where cost is a significant factor, the development of a robust protocol for the chloro-analog may be a more prudent investment.

References

A Comparative Guide to Brominated Pyridine Isomers in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine in pivotal palladium-catalyzed cross-coupling reactions. Brominated pyridines are essential heterocyclic building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] The selection of the correct isomer is critical, as the position of the bromine atom significantly influences the molecule's physical properties and chemical reactivity in forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][2]

General Reactivity Trends

The reactivity of bromopyridine isomers in palladium-catalyzed cross-coupling reactions is governed by the electronic influence of the ring nitrogen atom relative to the C-Br bond.[3] In these catalytic cycles, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst.[1]

The generally accepted reactivity order is: 4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine [1]

  • 4-Bromopyridine: This is typically the most reactive isomer. The strong electron-withdrawing effect of the nitrogen atom at the para-position highly polarizes the C4-Br bond, making the carbon atom electrophilic and highly susceptible to oxidative addition.[1]

  • 2-Bromopyridine: The C2-Br bond is also activated by the adjacent nitrogen. However, the proximity of the nitrogen's lone pair can lead to coordination with the palladium catalyst, which may inhibit the reaction or necessitate the use of specialized, bulky ligands to achieve high yields.[1][4]

  • 3-Bromopyridine: This is often the least reactive of the three isomers. The electronic influence of the nitrogen at the meta-position is less pronounced, resulting in a C-Br bond that is less activated. Consequently, reactions with 3-bromopyridine frequently require more forcing conditions, such as higher temperatures, longer reaction times, or more active catalyst systems.[1]

logical_relationship r4 r4 activation activation r4->activation due to r2 r2 moderate_activation moderate_activation r2->moderate_activation due to inhibition inhibition r2->inhibition but subject to r3 r3 weaker_activation weaker_activation r3->weaker_activation due to

Caption: Factors influencing the reactivity order of bromopyridine isomers.

Comparative Performance Data

The following tables summarize representative yields for the three bromopyridine isomers in key cross-coupling reactions. It is important to note that yields are highly dependent on the specific substrates, catalyst system, ligands, base, and solvent used.[1]

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[3]

IsomerCatalyst SystemBaseSolventRepresentative Yield
2-Bromopyridine Pd(PPh₃)₄K₂CO₃Toluene/H₂O~85%
3-Bromopyridine Pd(OAc)₂ / SPhosK₃PO₄Dioxane~70-90% (often requires stronger conditions)
4-Bromopyridine Pd(PPh₃)₄K₂CO₃Toluene/H₂O>95%
Data synthesized from representative yields.[1][4]
Table 2: Sonogashira Coupling with Phenylacetylene

The Sonogashira coupling creates a C-C bond between a terminal alkyne and an organic halide, utilizing a palladium catalyst and a copper(I) co-catalyst.[3][5]

IsomerCatalyst SystemBaseSolventRepresentative Yield
2-Bromopyridine PdCl₂(PPh₃)₂ / CuIEt₃NTHF~80%
3-Bromopyridine PdCl₂(PPh₃)₂ / CuIEt₃NTHF~75%
4-Bromopyridine PdCl₂(PPh₃)₂ / CuIEt₃NTHF~90%
Data synthesized from representative yields.[1]
Table 3: Buchwald-Hartwig Amination with Aniline

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine.[2][6]

IsomerCatalyst SystemBaseSolventRepresentative Yield
2-Bromopyridine Pd₂(dba)₃ / BINAPNaOᵗBuToluene~85-95%
3-Bromopyridine Pd₂(dba)₃ / XPhosNaOᵗBuToluene~80-90% (may require more active ligand)
4-Bromopyridine Pd₂(dba)₃ / BINAPNaOᵗBuToluene>95%
Data synthesized from representative yields.[1]

Visualizing the Catalytic Process

The majority of palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

// Edges for the cycle Pd0 -> OA_complex [label=" Oxidative\n Addition"]; OA_complex -> TM_complex [label=" Transmetalation"]; TM_complex -> Pd0 [label=" Reductive\n Elimination"]; TM_complex -> Product [style=dashed, arrowhead=open, label=" Product\n Release"];

// Reactant inputs ArylHalide [label="R-X", shape=box, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Organometallic [label="R'-M", shape=box, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];

ArylHalide -> OA_complex [style=dashed, arrowhead=open]; Organometallic -> TM_complex [style=dashed, arrowhead=open]; }

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful cross-coupling reactions.[3] All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.[7]

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline adapted from procedures for coupling bromopyridines.[1][3]

  • Materials:

    • Bromopyridine isomer (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

    • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

    • Solvent (e.g., 1,4-Dioxane or Toluene/Water 4:1 mixture)

  • Procedure:

    • To an oven-dried Schlenk flask, add the bromopyridine isomer, arylboronic acid, palladium catalyst, and base.[1]

    • Evacuate and backfill the flask with an inert gas (repeat three times).

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 4-12 hours.[5]

    • Monitor the reaction's progress by TLC or LC-MS.[7]

    • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[5]

Representative Protocol: Sonogashira Coupling

This protocol is a general procedure based on established methodologies.[5][8]

  • Materials:

    • Bromopyridine isomer (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

    • Copper co-catalyst (e.g., CuI, 4 mol%)

    • Base (e.g., Et₃N, 3.0 equiv)

    • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere, add the bromopyridine, palladium catalyst, and copper(I) iodide.[8]

    • Add the anhydrous solvent followed by the base (e.g., triethylamine).

    • Add the terminal alkyne dropwise to the reaction mixture.

    • Stir the reaction at the desired temperature (e.g., 60 °C) for 6-24 hours.[5]

    • Monitor progress by TLC or LC-MS.

    • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.[8]

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • Purify the crude product by column chromatography.[8]

Representative Protocol: Buchwald-Hartwig Amination

This is a generalized protocol for the C-N coupling of a bromopyridine.[6][9]

  • Materials:

    • Bromopyridine isomer (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Ligand (e.g., BINAP or XPhos, 2-4 mol%)

    • Base (e.g., NaOᵗBu, 1.5 equiv)

    • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.[6]

    • Add the bromopyridine isomer and the anhydrous solvent.

    • Add the amine coupling partner via syringe.

    • Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[6]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

    • Extract with an organic solvent, wash with brine, dry over sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

experimental_workflow start Start prep 1. Add Solids to Oven-Dried Schlenk Flask (Substrate, Catalyst, Base) start->prep inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) prep->inert solvents 3. Add Degassed Solvents & Liquid Reagents via Syringe inert->solvents react 4. Heat and Stir (e.g., 80-110°C, 4-24h) solvents->react monitor 5. Monitor Progress (TLC, LC-MS) react->monitor monitor->react Incomplete workup 6. Quench and Work-up (Extraction, Washing, Drying) monitor->workup Complete purify 7. Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: General experimental workflow for cross-coupling reactions.

References

A Comparative Guide to the Biological Activity of 3,5-Dibrominated Pyridine Isomer Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents. The introduction of bromine atoms to the pyridine ring can significantly modulate a compound's physicochemical properties and, consequently, its biological activity. This guide provides a comparative overview of the biological activities of derivatives of 3,5-dibrominated pyridine and its isomers, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties.

Note to the Reader: Direct comparative studies on the biological activities of the parent dibrominated pyridine isomers (e.g., 3,5-dibromopyridine, 2,6-dibromopyridine, etc.) are scarce in publicly available literature. Therefore, this guide focuses on the biological activities of their respective derivatives to provide insights into the influence of the bromine substitution pattern on therapeutic potential.

Comparative Biological Activity of Dibromopyridine Derivatives

The position of bromine atoms on the pyridine ring, along with other substituents, plays a crucial role in determining the biological effects of the resulting derivatives.

Anticancer Activity

Derivatives of various dibromopyridine isomers have been investigated for their cytotoxic effects against a range of cancer cell lines. The structure-activity relationship (SAR) studies suggest that the substitution pattern on the pyridine ring is a key determinant of anticancer potency.

Table 1: Comparison of In Vitro Anticancer Activity of Dibromopyridine Derivatives

Isomer CoreDerivative ClassCancer Cell LineIC50 (µM)Reference
3,5-DibromopyridineDiarylpyridineHeLa (Cervical Cancer)0.8[1]
3,5-DibromopyridineDiarylpyridineA549 (Lung Cancer)1.2[1]
2,6-DibromopyridineImidazo[1,2-a]pyridineHCC1937 (Breast Cancer)45[2]
2,5-DibromopyridineN/AN/AData Not AvailableN/A
3,4-DibromopyridineN/AN/AData Not AvailableN/A

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. N/A: Data not available in the reviewed literature.

From the available data, it is evident that diarylpyridine derivatives synthesized from 3,5-dibromopyridine show potent anticancer activity in the sub-micromolar to low micromolar range against cervical and lung cancer cell lines. In contrast, imidazo[1,2-a]pyridine derivatives from 2,6-dibromopyridine exhibit cytotoxicity against breast cancer cells at higher micromolar concentrations. The lack of comparable data for 2,5- and 3,4-dibromopyridine derivatives highlights a gap in the current research landscape.

Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority. Derivatives of dibromopyridines have shown promise in this area, with their activity being influenced by the isomeric form of the pyridine core.

Table 2: Comparison of In Vitro Antimicrobial Activity of Dibromopyridine Derivatives

Isomer CoreDerivative ClassMicroorganismMIC (µg/mL)Reference
3,5-DibromopyridinePyrazoleStaphylococcus aureus>100[3]
3,5-DibromopyridinePyrazoleEscherichia coli>100[3]
2,6-DibromopyridineThiosemicarbazoneMycobacterium tuberculosis (resistant strain)0.5 - 4
2,5-DibromopyridineN/AN/AData Not AvailableN/A
3,4-DibromopyridineN/AN/AData Not AvailableN/A

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism. N/A: Data not available in the reviewed literature.

The available data indicates that thiosemicarbazone derivatives of 2,6-dibromopyridine are potent inhibitors of resistant strains of Mycobacterium tuberculosis. Conversely, the tested pyrazole derivatives of 3,5-dibromopyridine did not show significant activity against common bacterial strains like S. aureus and E. coli. This suggests that the 2,6-substitution pattern may be more favorable for developing antitubercular agents.

Enzyme Inhibition

Enzyme inhibition is a key mechanism for the therapeutic action of many drugs. While direct comparative screening of dibromopyridine isomers as enzyme inhibitors is not widely reported, the activities of their derivatives provide valuable insights.

Table 3: Comparison of Enzyme Inhibition Activity of Dibromopyridine Derivatives

Isomer CoreDerivative ClassTarget EnzymeIC50Reference
3,5-DibromopyridineDiarylpyridineTubulin Polymerization~50% inhibition at 20 µM[1]
2,6-DibromopyridineN/AN/AData Not AvailableN/A
2,5-DibromopyridineN/AN/AData Not AvailableN/A
3,4-DibromopyridineN/AN/AData Not AvailableN/A

IC50: The half maximal inhibitory concentration. N/A: Data not available in the reviewed literature.

Diarylpyridine derivatives of 3,5-dibromopyridine have been shown to inhibit tubulin polymerization, a validated target for anticancer drugs. The lack of data for other isomers prevents a direct comparison of their potential as enzyme inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the key bioassays mentioned in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., HeLa, A549, HCC1937)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Dibromopyridine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Dibromopyridine derivatives (dissolved in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin, ampicillin)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate and cofactors

  • Assay buffer

  • Dibromopyridine derivatives (dissolved in DMSO)

  • 96-well plates

  • Microplate reader (capable of measuring absorbance, fluorescence, or luminescence, depending on the assay)

  • Positive control inhibitor

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.

  • Pre-incubation: Incubate the enzyme with the inhibitor for a specific period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period.

  • Signal Detection: Stop the reaction (if necessary) and measure the product formation or substrate depletion using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition relative to the control (no inhibitor) and determine the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

Experimental_Workflow_for_Anticancer_Screening cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Lines seed Seed cells in 96-well plates start->seed add_compounds Add compounds to cells seed->add_compounds prepare_compounds Prepare serial dilutions of Dibromopyridine Derivatives prepare_compounds->add_compounds incubate Incubate for 48-72h add_compounds->incubate add_mtt Add MTT reagent incubate->add_mtt solubilize Add solubilization solution add_mtt->solubilize read Read absorbance at 570 nm solubilize->read calculate Calculate % viability read->calculate determine_ic50 Determine IC50 values calculate->determine_ic50

Caption: Workflow for in vitro anticancer screening using the MTT assay.

Tubulin_Inhibition_Pathway cluster_cell Cancer Cell Microtubules Microtubule Dynamics (Polymerization/Depolymerization) CellCycle Cell Cycle Progression (G2/M Phase) Microtubules->CellCycle Essential for Apoptosis Apoptosis (Programmed Cell Death) CellCycle->Apoptosis Arrest leads to Proliferation Cell Proliferation & Tumor Growth CellCycle->Proliferation Leads to Apoptosis->Proliferation Inhibits Inhibitor Diarylpyridine Derivative (from 3,5-Dibromopyridine) Inhibitor->Microtubules Inhibits

Caption: Proposed signaling pathway for anticancer diarylpyridine derivatives.

Conclusion

This guide provides a comparative overview of the biological activities of derivatives of 3,5-dibrominated pyridine and its isomers based on the currently available scientific literature. The data suggests that the isomeric position of the bromine atoms on the pyridine ring significantly influences the therapeutic potential of the resulting derivatives. Derivatives of 3,5-dibromopyridine show promise as anticancer agents that target tubulin polymerization, while 2,6-dibromopyridine derivatives are potent against Mycobacterium tuberculosis.

It is important to note that the lack of direct comparative studies on the parent isomers and a limited dataset for some isomer derivatives represent significant research gaps. Further comprehensive studies that directly compare the biological activities of a wide range of dibrominated pyridine isomers and their derivatives are warranted to fully elucidate their structure-activity relationships and guide the rational design of novel therapeutic agents.

References

The Efficacy of Catalysts in 3,5-Dibromo-2-methylpyridine Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the efficient functionalization of halogenated heterocycles is a critical step in the synthesis of novel compounds. 3,5-Dibromo-2-methylpyridine is a versatile building block, and its selective transformation through cross-coupling reactions is paramount. The choice of catalyst is a decisive factor influencing the yield, selectivity, and overall efficiency of these reactions. This guide provides a comparative analysis of various catalytic systems for the coupling of this compound, supported by experimental data from analogous substrates to inform catalyst selection.

Comparative Performance of Catalytic Systems

The efficacy of a catalyst system in cross-coupling reactions is highly dependent on the palladium source, the nature of the ligand, the base, and the solvent employed. Below is a summary of the performance of different palladium-based catalytic systems in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, drawing upon data from structurally related bromopyridines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. The choice of ligand is crucial for achieving high yields, especially with potentially coordinating substrates like pyridines.[1]

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Observations
Pd(PPh₃)₄ (5 mol%)PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)901875-85Effective for 2-Bromo-3-methylpyridine with 4-Nitrophenyl boronic acid.[1]
Pd₂(dba)₃ (1.5 mol%)SPhos (3.6 mol%)K₃PO₄Toluene10018-Used for 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[1]
PdCl₂(dppf)dppfNa₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854-General procedure for halo-aromatic rings.[1]
Heck Coupling

The Heck reaction couples aryl halides with alkenes. The catalyst and base combination plays a significant role in the reaction's success.

Catalyst System (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)Alkene
Pd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (2)DMF1002478Styrene[2]
Pd(PPh₃)₄ (3)-K₂CO₃ (2)Acetonitrile801885n-Butyl acrylate[2]
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3)NaOAc (2.5)DMA12020721-Octene[2]
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[2] Copper(I) iodide is often used as a co-catalyst.

Catalyst System (mol%)Co-catalyst (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)Alkyne
Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THFRT692Phenylacetylene[2]
Pd(OAc)₂ (1)CuI (2)Cs₂CO₃ (2)1,4-Dioxane10012851-Heptyne[2]
PdCl₂(dppf) (3)CuI (5)DIPA (4)Toluene802475Trimethylsilylacetylene[2]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds. The use of bulky, electron-rich phosphine ligands is often critical for high efficiency.[3][4]

Catalyst System (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)Amine
Pd₂(dba)₃ (2)BINAP (3)NaOtBu (2.2)Toluene1001895Morpholine[2]
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)t-BuOH1101688Aniline[2]
Pd(OAc)₂ (1.5)RuPhos (3)Cs₂CO₃ (2.5)Dioxane1002492Benzylamine[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are general procedures based on established protocols for structurally similar substrates.

General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of 3-bromo-2-methylpyridine.[1]

  • To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv.).

  • Add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.

  • Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).

  • Combine the organic extracts and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Heck Reaction

This protocol is a general procedure for the Heck reaction with aryl bromides.[2]

  • In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent (e.g., DMF, 5 mL), the alkene (1.5 mmol, 1.5 equiv), and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv) via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature with stirring.

  • Monitor the reaction by GC-MS or TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic layer and purify the residue by column chromatography.

General Procedure for Sonogashira Coupling

This protocol is based on general procedures for Sonogashira couplings of aryl bromides.[2]

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and Copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous solvent (e.g., THF, 10 mL), the terminal alkyne (1.2 mmol, 1.2 equiv), and the base (e.g., Et₃N, 3.0 mmol, 3.0 equiv) via syringe.

  • Stir the reaction mixture at the appropriate temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, dilute the mixture with a suitable organic solvent and filter through celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination

This is a general procedure for the palladium-catalyzed amination of aryl bromides.[2]

  • A Schlenk tube is charged with the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the ligand (e.g., BINAP, 0.03 mmol, 3 mol%), and the base (e.g., NaOtBu, 2.2 mmol, 2.2 equiv).

  • The tube is evacuated and backfilled with argon.

  • Toluene or dioxane (5 mL), this compound (1.0 mmol), and the amine (1.2 mmol) are then added.

  • The Schlenk tube is sealed and the mixture is heated in an oil bath at 80-120°C until the starting material is consumed as indicated by TLC or GC analysis.

  • The reaction is then cooled to room temperature, diluted with an organic solvent, and filtered.

  • The filtrate is concentrated and the residue is purified by column chromatography.

Visualizing the Process: Workflows and Catalytic Cycles

To further elucidate the experimental and mechanistic aspects of these coupling reactions, the following diagrams illustrate a general experimental workflow and the fundamental catalytic cycle for a Suzuki-Miyaura reaction.

G cluster_workflow Experimental Workflow Reaction Setup Reaction Setup Inert Atmosphere Inert Atmosphere Reaction Setup->Inert Atmosphere Reagent Addition Reagent Addition Inert Atmosphere->Reagent Addition Heating & Stirring Heating & Stirring Reagent Addition->Heating & Stirring Reaction Monitoring Reaction Monitoring Heating & Stirring->Reaction Monitoring Workup Workup Reaction Monitoring->Workup Purification Purification Workup->Purification

A general experimental workflow for cross-coupling reactions.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

References

A Comparative Guide to the Spectroscopic Data of 3,5-Dibromo-2-methylpyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of 3,5-Dibromo-2-methylpyridine and Comparative Spectroscopic Data of 3,6-Dibromo-2-methylpyridine and 3,5-Dibromopyridine.

This guide provides a comprehensive comparison of the spectroscopic data for this compound and its structural isomers, 3,6-Dibromo-2-methylpyridine and 3,5-Dibromopyridine. Understanding the distinct spectral characteristics of these closely related compounds is crucial for unambiguous identification, quality control, and reaction monitoring in synthetic chemistry and drug development. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers a clear framework for distinguishing between these brominated pyridine derivatives.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for this compound and its isomers. This side-by-side comparison highlights the key differences in their spectral fingerprints, arising from the varied substitution patterns on the pyridine ring.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
This compound Data not availableData not available
3,6-Dibromo-2-methylpyridine Data not availableData not available
3,5-Dibromopyridine [1]Dioxane8.61 (d, J=2.0 Hz, 2H), 8.15 (t, J=2.0 Hz, 1H)
CDCl₃8.606 (s, 2H), 8.008 (s, 1H)[1]

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
This compound Data not availableData not available
3,6-Dibromo-2-methylpyridine Data not availableData not available
3,5-Dibromopyridine Data not availableData not available

Table 3: IR Spectroscopic Data

CompoundTechniqueKey Peaks (cm⁻¹)
This compound Data not availableData not available
3,6-Dibromo-2-methylpyridine Data not availableData not available
3,5-Dibromopyridine [2]Solid (Mineral Oil Mull)Spectrum available from NIST

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compound [3]C₆H₅Br₂N250.92Spectrum available
3,6-Dibromo-2-methylpyridine [4]C₆H₅Br₂N250.92Data not available
3,5-Dibromopyridine [5]C₅H₃Br₂N236.89Spectrum available from NIST

Experimental Protocols

Detailed experimental methodologies are essential for the reproduction and verification of spectroscopic data. The following are general protocols applicable to the analysis of brominated pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring ¹H and ¹³C NMR spectra of pyridine derivatives involves dissolving 5-10 mg of the solid sample in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[6] The solution is then transferred to a 5 mm NMR tube for analysis. Standard pulse programs are used for data acquisition on a 400 MHz or higher field spectrometer. For ¹H NMR, a sufficient number of scans (typically 16-64) are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance sensitivity, often requiring a larger number of scans.

Infrared (IR) Spectroscopy

For solid samples such as brominated pyridines, the potassium bromide (KBr) pellet method is a common technique for obtaining high-quality IR spectra. This involves grinding a small amount of the sample (1-2 mg) with approximately 200 mg of dry KBr powder until a fine, homogeneous mixture is obtained.[7] The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. Alternatively, a Nujol mull can be prepared by grinding the solid with a few drops of mineral oil.

Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of brominated aromatic compounds by GC-MS typically involves dissolving the sample in a volatile organic solvent.[8] A small volume (e.g., 1 µL) of the solution is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the column stationary phase. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis Sample Solid Sample (e.g., this compound) Dissolve_NMR Dissolve in Deuterated Solvent Sample->Dissolve_NMR Prepare_IR Prepare KBr Pellet or Nujol Mull Sample->Prepare_IR Dissolve_GCMS Dissolve in Volatile Solvent Sample->Dissolve_GCMS NMR NMR Spectrometer Dissolve_NMR->NMR IR FTIR Spectrometer Prepare_IR->IR GCMS GC-MS Dissolve_GCMS->GCMS NMR_Data ¹H and ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum GCMS->MS_Data Analysis Data Comparison & Structure Elucidation NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis

References

The Synthetic Versatility of Dibromomethylpyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, dibromomethylpyridines represent a class of highly versatile synthetic intermediates. Their utility stems from the reactivity of the dibromomethyl group, which can be readily transformed into a variety of valuable functional groups, paving the way for the synthesis of a diverse array of substituted pyridine derivatives, many of which are key scaffolds in pharmaceuticals and agrochemicals.

This guide provides a comparative overview of the primary synthetic transformations of dibromomethylpyridines, offering experimental data and detailed protocols to facilitate their application in the laboratory.

Core Synthetic Transformations

The synthetic utility of dibromomethylpyridines primarily revolves around three key transformations:

  • Conversion to Pyridine Aldehydes: A foundational reaction that opens the door to a wide range of subsequent chemical modifications.

  • Synthesis of Pyridine Carboxylic Acids: Providing access to another critical functional group in medicinal chemistry.

  • Participation in Cross-Coupling Reactions: Enabling the formation of carbon-carbon bonds to introduce complex substituents.

This guide will delve into the specifics of each of these transformations, comparing common methodologies and providing practical insights.

From Dibromomethylpyridines to Pyridine Aldehydes: A Comparative Analysis

The conversion of a dibromomethyl group to an aldehyde is a crucial one-carbon homologation. Two classical methods, the Sommelet and Kröhnke reactions, are often employed for such transformations, each with its own set of advantages and limitations.

The Sommelet Reaction

The Sommelet reaction transforms a benzylic halide into an aldehyde using hexamethylenetetramine (HMTA) and water.[1] The reaction proceeds through the formation of a quaternary ammonium salt, which is subsequently hydrolyzed to yield the aldehyde.[1][2][3] This method is valued for its mild conditions, which often prevent over-oxidation to the carboxylic acid.[2]

The Kröhnke Reaction

While the Kröhnke synthesis is more broadly known for the preparation of substituted pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds,[4][5][6][7] a related transformation, the Kröhnke oxidation, can be used to prepare aldehydes from benzylic halides. This method involves reaction with pyridine to form a pyridinium salt, followed by reaction with p-nitrosodimethylaniline and subsequent hydrolysis.

Comparative Data
ReactionReagentsTypical YieldsScope & Limitations
Sommelet Reaction Hexamethylenetetramine (HMTA), water/acid50-80% for aromatic aldehydes[2]Limited to primary benzylic halides. Poor performance with sterically hindered substrates.[2]
Kröhnke Oxidation Pyridine, p-nitrosodimethylaniline, acid/baseGenerally good yieldsBroader substrate scope than Sommelet, but can be multi-step.
Experimental Protocols

General Protocol for the Sommelet Reaction:

  • The dibromomethylpyridine is reacted with hexamethylenetetramine in a suitable solvent (e.g., chloroform or ethanol) to form the quaternary ammonium salt.[1]

  • The resulting salt is isolated and then hydrolyzed, typically by heating in aqueous acidic solution, to yield the corresponding pyridine aldehyde.[1][2]

General Protocol for the Kröhnke-type Aldehyde Synthesis:

  • The dibromomethylpyridine is reacted with pyridine to form the corresponding pyridinium salt.

  • This salt is then treated with a solution of p-nitrosodimethylaniline in a suitable solvent, often in the presence of a base.

  • The resulting nitrone is hydrolyzed with acid to afford the desired pyridine aldehyde.

Synthesis of Pyridine Carboxylic Acids

Pyridine carboxylic acids are important intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[8] The dibromomethyl group can be a convenient precursor to the carboxylic acid functionality through oxidation.

Oxidation Methodologies

Direct oxidation of the dibromomethyl group can be achieved using various oxidizing agents. Common methods include:

  • Potassium Permanganate (KMnO₄): A strong and inexpensive oxidizing agent, often used under basic conditions followed by acidic workup.

  • Nitric Acid (HNO₃): Can be used for the oxidation of alkylpyridines to pyridine carboxylic acids, sometimes under pressure and at elevated temperatures.[8]

Comparative Data
Oxidizing AgentReaction ConditionsAdvantagesDisadvantages
KMnO₄ Aqueous base, heatInexpensive, powerfulCan be difficult to control, potential for over-oxidation and side reactions.
HNO₃ Concentrated acid, heat, sometimes pressureEffective for many substratesHarsh conditions, potential for nitration of the pyridine ring.
Experimental Protocol

General Protocol for Oxidation with KMnO₄:

  • The dibromomethylpyridine is suspended in an aqueous basic solution (e.g., NaOH or KOH).

  • Potassium permanganate is added portion-wise while monitoring the reaction temperature.

  • After the reaction is complete (indicated by the disappearance of the purple color), the manganese dioxide byproduct is filtered off.

  • The filtrate is acidified to precipitate the pyridine carboxylic acid, which is then collected by filtration.

Cross-Coupling Reactions of Dibromomethylpyridines

While the dibromomethyl group itself is not typically the reactive partner in standard cross-coupling reactions, its presence on a pyridine ring bearing other halogens (e.g., bromine or chlorine) can influence the regioselectivity of such reactions. For instance, in a molecule like 2,4-dibromopyridine, the bromine at the 2-position is generally more reactive in Suzuki cross-coupling reactions.[9] The dibromomethyl group can be introduced before or after such coupling reactions to build molecular complexity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are powerful tools for forming C-C bonds.[10][11]

Key Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling: Couples an organoboron compound with an organohalide.[10][12]

  • Stille Coupling: Utilizes an organotin compound as the coupling partner.[10]

  • Sonogashira Coupling: Forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10]

Workflow for Utilizing Cross-Coupling in Dibromomethylpyridine Chemistry

G Start Dibromo(halo)pyridine Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Intermediate Arylated/Alkylated Dibromomethylpyridine Coupling->Intermediate Transformation Functional Group Transformation (e.g., Sommelet, Oxidation) Intermediate->Transformation Product Final Product Transformation->Product

A general workflow for incorporating cross-coupling reactions.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key transformations of dibromomethylpyridines.

G cluster_aldehyde Aldehyde Synthesis Dibromo Dibromomethylpyridine Sommelet Sommelet Reaction (HMTA, H₂O) Dibromo->Sommelet Krohnke Kröhnke Oxidation (Pyridine, p-nitrosodimethylaniline) Dibromo->Krohnke Aldehyde Pyridine Aldehyde Sommelet->Aldehyde Krohnke->Aldehyde G cluster_acid Carboxylic Acid Synthesis Dibromo_acid Dibromomethylpyridine Oxidation Oxidation (e.g., KMnO₄, HNO₃) Dibromo_acid->Oxidation Acid Pyridine Carboxylic Acid Oxidation->Acid G cluster_coupling Cross-Coupling and Functionalization Start Dibromo(halo)pyridine Coupling Suzuki, Stille, etc. (Pd catalyst, Coupling Partner) Start->Coupling Intermediate Coupled Dibromomethylpyridine Coupling->Intermediate Functionalization Aldehyde/Acid Synthesis Intermediate->Functionalization Final Functionalized Product Functionalization->Final

References

A Comparative Analysis of the Physicochemical Properties of Picoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the key physicochemical properties of the three isomers of picoline: 2-picoline, 3-picoline, and 4-picoline. Picolines, or methylpyridines, are important heterocyclic aromatic compounds widely used as solvents and intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. Understanding their distinct physicochemical characteristics is crucial for their effective application in research and development. This document presents a summary of their properties in a clear, tabular format, followed by detailed experimental protocols for their determination.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 2-picoline, 3-picoline, and 4-picoline, allowing for easy comparison.

Property2-Picoline (α-picoline)3-Picoline (β-picoline)4-Picoline (γ-picoline)
CAS Number 109-06-8108-99-6108-89-4
Molecular Formula C₆H₇NC₆H₇NC₆H₇N
Molar Mass ( g/mol ) 93.1393.1393.13
Melting Point (°C) -70[1]-19[2]2.4[3]
Boiling Point (°C) 128-129[1]144[2]145[3]
pKa of Conjugate Acid 5.94[1]5.635.98[3]
Density (g/mL at 25°C) 0.943[1]0.957[2]0.957[3]
Refractive Index (n20/D) 1.501[4]1.5041.504
Dipole Moment (Debye) 1.962.412.70
Solubility in Water Miscible[1]Miscible[2]Miscible[3]
Solubility in Organic Solvents Soluble in alcohol, ether, acetone[5]Soluble in alcohol, ether, chloroform[5]Soluble in alcohol, ether, acetone, carbon tetrachloride

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties are provided below. These protocols are generalized for liquid samples and are applicable to picoline derivatives.

Boiling Point Determination (Micro Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.[6][7][8][9][10]

Apparatus:

  • Thiele tube or melting point apparatus

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube (e.g., 6 x 50 mm)

  • Heating source (Bunsen burner or heating block)

  • Liquid for heating bath (e.g., mineral oil)

  • Rubber band or wire for attaching the test tube to the thermometer

Procedure:

  • Attach the small test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Add a few drops of the picoline sample into the test tube.

  • Place the capillary tube, with its open end downwards, into the test tube containing the sample.

  • Place the thermometer and test tube assembly into the Thiele tube or melting point apparatus, ensuring the heating liquid is above the level of the sample in the test tube.

  • Begin heating the apparatus gently, at a rate of a few degrees per minute.

  • As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

  • When a rapid and continuous stream of bubbles is observed, the vapor pressure of the sample is equal to the atmospheric pressure. This is the boiling point.

  • Record the temperature at which this rapid stream of bubbles is observed.

  • Allow the apparatus to cool. The liquid will be drawn back into the capillary tube when the bubbling stops. The temperature at which the liquid enters the capillary tube upon cooling can also be recorded as the boiling point.

BoilingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_cooldown Cooling & Confirmation A Attach test tube to thermometer B Add picoline sample to test tube A->B C Insert inverted capillary tube B->C D Place assembly in heating bath C->D E Heat gently D->E F Observe bubble stream E->F G Record boiling point temperature F->G H Allow to cool G->H I Note temperature of liquid entry into capillary H->I

Caption: Workflow for micro boiling point determination.

pKa Determination (Potentiometric Titration)

This method determines the pKa of the conjugate acid of the picoline by measuring the pH of a solution during titration with a strong base.[11][12][13][14][15]

Apparatus:

  • pH meter with a combination pH electrode (calibrated)

  • Burette (calibrated)

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Deionized water

Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Accurately weigh a small amount of the picoline sample and dissolve it in a known volume of deionized water in a beaker.

  • Add a magnetic stir bar to the beaker and place it on a magnetic stirrer.

  • Immerse the pH electrode in the solution, ensuring the bulb is fully submerged.

  • Record the initial pH of the solution.

  • Begin titrating with the standardized NaOH solution, adding small increments (e.g., 0.1-0.2 mL) at a time.

  • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Continue the titration past the equivalence point (the point of the most rapid pH change).

  • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

  • The pKa is the pH at the half-equivalence point, which is the point where half of the volume of NaOH required to reach the equivalence point has been added. This can also be determined from the first derivative of the titration curve, where the equivalence point is the peak, and the half-equivalence point is at half the volume of that peak.

pKaWorkflow cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH meter B Prepare picoline solution A->B C Set up titration apparatus B->C D Add NaOH in increments C->D E Record pH and volume D->E F Continue past equivalence point E->F G Plot pH vs. Volume F->G H Determine equivalence point G->H I Calculate pKa at half-equivalence point H->I

Caption: Workflow for pKa determination by potentiometric titration.

Density Determination

The density of the picoline isomers can be determined using a pycnometer or a digital density meter.[2][16][17][18][19]

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Constant temperature water bath

  • Thermometer

Procedure:

  • Clean and dry the pycnometer thoroughly.

  • Weigh the empty, dry pycnometer on an analytical balance and record the mass (m1).

  • Fill the pycnometer with deionized water and place it in a constant temperature water bath (e.g., 25°C) until it reaches thermal equilibrium.

  • Ensure the pycnometer is completely full, with no air bubbles. The water level should be at the top of the capillary in the stopper.

  • Carefully dry the outside of the pycnometer and weigh it. Record the mass (m2).

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with the picoline sample and repeat steps 3-5. Record the mass of the pycnometer filled with the picoline sample (m3).

  • The density of the picoline sample (ρ_sample) can be calculated using the following formula: ρ_sample = [(m3 - m1) / (m2 - m1)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

DensityWorkflow cluster_pycnometer Pycnometer Preparation cluster_water Calibration with Water cluster_sample Sample Measurement A Clean and dry pycnometer B Weigh empty pycnometer (m1) A->B C Fill with deionized water B->C D Thermostate in water bath C->D E Weigh pycnometer with water (m2) D->E F Fill with picoline sample E->F G Thermostate in water bath F->G H Weigh pycnometer with sample (m3) G->H I Calculate density H->I

Caption: Workflow for density determination using a pycnometer.

Refractive Index Determination

An Abbe refractometer is commonly used to measure the refractive index of liquids.[3][20][21][22][23]

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper or pipette

  • Soft tissue paper

  • Solvent for cleaning (e.g., ethanol or acetone)

Procedure:

  • Connect the refractometer to a constant temperature water bath set to the desired temperature (typically 20°C). Allow the instrument to equilibrate.

  • Open the prism assembly of the refractometer.

  • Clean the surfaces of both the illuminating and refracting prisms with a soft tissue and a suitable solvent. Allow the prisms to dry completely.

  • Using a clean dropper, place a few drops of the picoline sample onto the surface of the refracting prism.

  • Close the prism assembly firmly.

  • Adjust the light source to illuminate the prisms.

  • Look through the eyepiece and turn the coarse adjustment knob until the field of view shows a light and a dark region.

  • If a colored band appears at the borderline, turn the compensator knob until the borderline is sharp and achromatic (black and white).

  • Turn the fine adjustment knob to bring the borderline exactly to the center of the crosshairs.

  • Read the refractive index value from the scale.

RefractiveIndexWorkflow cluster_setup Instrument Setup cluster_measurement Measurement cluster_cleanup Cleanup A Thermostate refractometer B Clean prisms A->B C Apply picoline sample B->C D Close prisms C->D E Adjust for clear borderline D->E F Align borderline with crosshairs E->F G Read refractive index F->G H Clean prisms with solvent G->H

Caption: Workflow for refractive index determination.

Dipole Moment Determination

The dipole moment of a polar molecule in a non-polar solvent can be determined by measuring the dielectric constant and density of dilute solutions of the picoline in a non-polar solvent (e.g., benzene or cyclohexane).[24][25][26][27][28]

Apparatus:

  • Dielectric constant meter (capacitance meter)

  • Pycnometer or digital density meter

  • Analytical balance

  • Volumetric flasks

  • Thermostated cell for dielectric constant measurement

Procedure:

  • Prepare a series of dilute solutions of the picoline in a non-polar solvent of known dielectric constant and density. The mole fractions of the picoline should be accurately known.

  • Measure the dielectric constant of the pure solvent and each of the prepared solutions using the dielectric constant meter at a constant temperature.

  • Measure the density of the pure solvent and each of the solutions using a pycnometer or digital density meter at the same constant temperature.

  • Calculate the molar polarization of the solute at infinite dilution (P₂) using the Guggenheim method or the Hedestrand equation.

  • The molar polarization is composed of two parts: the distortion polarization (P_D) and the orientation polarization (P_O). The distortion polarization can be approximated by the molar refraction (R_M), which is calculated from the refractive index of the picoline.

  • The orientation polarization is related to the permanent dipole moment (μ) by the Debye equation: P_O = P₂ - R_M = (4πN_A / 9kT) * μ² where N_A is Avogadro's number, k is the Boltzmann constant, and T is the absolute temperature.

  • The dipole moment (μ) can then be calculated from the orientation polarization.

DipoleMomentWorkflow cluster_prep Solution Preparation cluster_measurement Measurements cluster_calc Calculation A Prepare dilute solutions of picoline in non-polar solvent B Measure dielectric constant of solutions A->B C Measure density of solutions A->C D Measure refractive index of picoline A->D E Calculate molar polarization B->E C->E F Calculate molar refraction D->F G Calculate orientation polarization E->G F->G H Calculate dipole moment G->H

Caption: Workflow for dipole moment determination.

References

Safety Operating Guide

Proper Disposal of 3,5-Dibromo-2-methylpyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Precautions

Before initiating any disposal procedures for 3,5-Dibromo-2-methylpyridine, also known as 3,5-Dibromo-2-picoline, it is imperative to handle the substance with the utmost care in a well-ventilated laboratory fume hood.[1] This compound is a pale yellow liquid and, like other brominated pyridines, should be treated as a hazardous substance.[2]

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[3]

  • Body Protection: A laboratory coat and appropriate protective clothing.

  • Respiratory Protection: In case of insufficient ventilation or the potential for aerosol generation, a NIOSH-approved respirator is necessary.

Quantitative Data Summary for Related Compounds

The following table summarizes key hazard information for a closely related isomer, 3,6-Dibromo-2-methylpyridine, to inform safe handling and disposal protocols.

Hazard ClassificationDescriptionPrecautionary MeasuresSource
Acute Toxicity (Oral) Harmful if swallowed.Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[3][3]
Skin Corrosion/Irritation Causes skin irritation.Wash skin thoroughly with soap and water after handling. Wear protective gloves.[3][3]
Serious Eye Damage/Irritation Causes serious eye irritation.Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[3][3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[3][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in strict adherence to institutional and regulatory guidelines. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification: All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), solutions, and spill cleanup materials, must be classified as halogenated organic hazardous waste.[4]

  • Waste Segregation: It is crucial to keep this compound waste separate from other waste streams, especially incompatible materials such as strong oxidizing agents and strong acids.[1][5] Do not mix halogenated and non-halogenated organic wastes in the same container.[6]

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must have a secure, tight-fitting cap.[1][5]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."[5] The label must also include the full chemical name, "this compound," and any other components in the waste stream with their approximate concentrations.

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be a well-ventilated, cool, and dry place, away from heat, sparks, and open flames. Secondary containment should be used to mitigate any potential leaks.[5]

Final Disposal Procedure

  • Contact Environmental Health and Safety (EHS): Do not attempt to transport or dispose of the hazardous waste independently. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[5]

  • Provide Documentation: Be prepared to provide the EHS office or the disposal company with all the information from the hazardous waste label.

  • Incineration: Halogenated organic wastes are typically disposed of via high-temperature incineration in a regulated hazardous waste incinerator.[4]

Disposal Workflow Diagram

A Step 1: Waste Identification & Segregation - Identify as Halogenated Organic Waste - Separate from incompatible materials B Step 2: Containerization - Use designated, leak-proof container - Securely cap the container A->B Properly contain C Step 3: Labeling - 'Hazardous Waste' - Full chemical name - List all components and concentrations B->C Clearly identify D Step 4: Temporary Storage - Designated satellite accumulation area - Well-ventilated, cool, and dry - Secondary containment C->D Safely store E Step 5: Final Disposal - Contact EHS or licensed contractor - Provide waste information - Schedule pickup for incineration D->E Arrange for disposal

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3,5-Dibromo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 3,5-Dibromo-2-methylpyridine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Hazard Summary

Based on data for its isomers, this compound is expected to be harmful if swallowed or in contact with skin, cause skin irritation, and cause serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2]

Signal Word: Warning[1][4]

Hazard Statements:

  • Harmful if swallowed.[2][5]

  • Harmful in contact with skin.[1]

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2][4]

  • May cause respiratory irritation.[1][2][4]

Personal Protective Equipment (PPE)

Proper PPE is critical to ensure safety when handling this compound. The following table summarizes the recommended equipment based on data for its isomers.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or glasses. A face shield may be required depending on the situation.[6][7]To protect against splashes and dust that can cause serious eye irritation.
Hand Protection Protective gloves (e.g., Nitrile rubber).[1] Gloves should be inspected before use and disposed of properly after.[1]To prevent skin contact, as the substance is expected to be harmful and cause skin irritation.[1][2]
Respiratory Protection A dust respirator (e.g., N95) or a respirator with appropriate cartridges (e.g., type OV/AG/P99 (US) or ABEK-P2 (EU)) should be used, especially if dust or aerosols will be generated. Use in a well-ventilated area or under a fume hood.[2]To avoid inhalation, which may cause respiratory tract irritation.[1][2]
Skin and Body Protection Protective clothing, such as a lab coat or long-sleeved clothing.[1][7] Protective boots may be necessary depending on the scale of work.[7]To minimize skin exposure.

Operational Plan: Handling and Disposal

A systematic approach to handling and disposal is crucial for safety and regulatory compliance.

1. Pre-Handling Preparations:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Locate Safety Equipment: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][8]

  • Gather Materials: Assemble all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers before starting work.

  • Ventilation: Prepare a well-ventilated workspace, preferably a chemical fume hood.[2]

2. Handling Procedures:

  • Personal Hygiene: Wash hands and face thoroughly after handling the chemical.[2][7] Do not eat, drink, or smoke in the work area.[2][5]

  • Weighing and Transfer: Handle as a solid to minimize dust generation. If it is a powder, take care to avoid creating dust.[7] Use non-sparking tools.[2]

  • Spill Management: In case of a spill, evacuate non-essential personnel.[7] Wear appropriate PPE, contain the spill with inert material (e.g., sand, earth, or vermiculite), and collect it into a labeled, airtight container for disposal.[2][3][7] Prevent the spill from entering drains or waterways.[3][7]

3. Storage:

  • Container: Keep the container tightly closed.[1][4][7]

  • Location: Store in a cool, dry, and dark, well-ventilated place.[1][7]

  • Incompatibilities: Keep away from incompatible materials, heat, sparks, and open flames.[2]

4. Disposal Plan:

  • Waste Classification: Chemical waste is classified as hazardous.[1][4]

  • Containerization: Collect waste in a suitable, labeled, and closed container.[8]

  • Disposal Route: Dispose of the contents and container in accordance with all applicable local, regional, and national regulations.[3][4][7] This should be handled by qualified personnel.[7]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.[1] Contaminated clothing should be removed immediately and laundered before reuse.[2]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh and Transfer prep_setup->handle_weigh handle_experiment Perform Experiment handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Glassware handle_experiment->cleanup_decontaminate disp_waste Segregate Hazardous Waste handle_experiment->disp_waste cleanup_store Store in Cool, Dry Place cleanup_decontaminate->cleanup_store disp_ppe Dispose of Contaminated PPE disp_waste->disp_ppe disp_container Dispose via Approved Route disp_ppe->disp_container

Caption: A flowchart illustrating the safe handling and disposal process.

References

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3,5-Dibromo-2-methylpyridine
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3,5-Dibromo-2-methylpyridine

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